Acid-PEG4-S-S-PEG4-Acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXXQSGPDQBZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG4-S-S-PEG4-Acid: A Homobifunctional Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG4-S-S-PEG4-Acid, a homobifunctional, cleavable crosslinker pivotal in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a chemical linker characterized by three key components: two terminal carboxylic acid groups, two polyethylene glycol (PEG4) spacers, and a central disulfide bond. This unique structure imparts specific functionalities that are highly advantageous in the design of complex biomolecules.
The terminal carboxylic acid groups serve as reactive handles for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins, through the formation of stable amide bonds.[1] The two tetraethylene glycol (PEG4) spacers are hydrophilic, which enhances the solubility of the linker and any molecule it is conjugated to in aqueous environments.[2] This property is particularly beneficial in preventing aggregation of protein conjugates. The central disulfide (-S-S-) bond is a cleavable element, stable under normal physiological conditions but readily reduced by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature allows for the controlled release of conjugated molecules, a critical aspect in applications such as drug delivery and affinity purification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various suppliers.
| Property | Value | References |
| Chemical Formula | C22H42O12S2 | [3] |
| Molecular Weight | 562.7 g/mol | [1] |
| CAS Number | 2055015-40-0 | [1] |
| Appearance | White to off-white solid or colorless oil | [4] |
| Purity | Typically ≥95% | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [4] |
| Storage Conditions | -20°C, desiccated | [1] |
Key Applications and Principles
The primary application of this compound is as a homobifunctional crosslinker. Its symmetrical nature, with a carboxylic acid at both ends, allows for the linking of two amine-containing molecules. This is particularly relevant in the synthesis of PROTACs.
PROTAC Synthesis: PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of the PROTAC, and PEG linkers are often used to improve solubility and pharmacokinetic properties.[6] this compound can be used to conjugate an amine-functionalized POI ligand to an amine-functionalized E3 ligase ligand in a step-wise manner. The cleavable disulfide bond can also be exploited in designing PROTACs with conditional activation.
Bioconjugation: Beyond PROTACs, this linker can be used to crosslink proteins or other biomolecules containing primary amines. The ability to cleave the linker allows for the subsequent separation of the conjugated molecules, which is useful in applications such as identifying protein-protein interactions.
Experimental Protocols
The following protocols are adapted from general methods for similar compounds and provide a starting point for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Two-Step Amide Coupling for PROTAC Synthesis
This protocol describes the sequential conjugation of two different amine-containing ligands (Ligand 1, e.g., for the POI, and Ligand 2, e.g., for the E3 ligase) to this compound. This method involves the protection of one of the carboxylic acid groups of the linker, which is not explicitly the case for this compound. For a true homobifunctional linker, a statistical approach or a large excess of one ligand is often used in the first step to favor mono-conjugation, followed by purification and then reaction with the second ligand. Alternatively, a protected version of the linker would be used for a more controlled synthesis. The following protocol assumes a more controlled, step-wise approach for clarity.
Step A: Mono-conjugation of Ligand 1
-
Reagent Preparation:
-
Dissolve this compound (1.1 equivalents) and an amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Prepare stock solutions of a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (3.0 equivalents) in anhydrous DMF.
-
-
Reaction:
-
To the solution of the linker and POI ligand, add the DIPEA and stir for 5 minutes at room temperature.
-
Add the HATU solution to initiate the reaction.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
-
Purification of Intermediate:
-
Once the mono-conjugated product is formed, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
-
Step B: Conjugation of Ligand 2 to form the final PROTAC
-
Reagent Preparation:
-
Dissolve the purified POI-linker intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
-
Reaction:
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
Purification of Final PROTAC:
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol outlines the procedure for cleaving the disulfide bond within the this compound linker, which can be used to release conjugated molecules.
-
Reagent Preparation:
-
Prepare a stock solution of a reducing agent, such as 500 mM DTT in water or 100 mM TCEP in a neutral pH buffer.
-
-
Cleavage Reaction:
-
Dissolve the disulfide-linked conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Analysis:
-
The cleavage can be confirmed by techniques such as mass spectrometry, which will show the expected mass change upon reduction of the disulfide bond.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: Experimental workflow for the cleavage of the disulfide bond.
Conclusion
This compound is a versatile and valuable tool for researchers in bioconjugation and drug development. Its homobifunctional nature, combined with the hydrophilic PEG spacers and a cleavable disulfide bond, provides a unique set of properties for creating complex biomolecular constructs. The protocols and information provided in this guide serve as a foundation for the successful application of this powerful linker in innovative research.
References
Acid-PEG4-S-S-PEG4-Acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid-PEG4-S-S-PEG4-Acid, a homobifunctional and cleavable crosslinker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology due to its unique combination of a disulfide bond, polyethylene glycol (PEG) spacers, and terminal carboxylic acid groups.
Chemical Structure and Physicochemical Properties
This compound is a symmetrical molecule featuring a central disulfide bond flanked by two tetraethylene glycol (PEG4) chains, each terminating in a carboxylic acid group.[1][2] The IUPAC name for this compound is 4,7,10,13,20,23,26,29-octaoxa-16,17-dithiadotriacontanedioic acid.[2]
The key structural features are:
-
Homobifunctional: Possesses identical reactive groups (carboxylic acids) at both ends.[1]
-
Cleavable Linker: Contains a disulfide bond that can be selectively broken under reducing conditions.[1][3][4]
-
PEG4 Spacers: The tetraethylene glycol units enhance water solubility, reduce steric hindrance, and improve the pharmacokinetic properties of conjugates.[5]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C22H42O12S2 | [1][2][6] |
| Molecular Weight | 562.7 g/mol | [1][2] |
| CAS Number | 2055015-40-0 | [1][2] |
| Appearance | White to off-white solid or viscous oil | [5] |
| Purity | Typically ≥94% | [1][2] |
| Solubility | Soluble in DMSO, DMF, and aqueous solutions | [5] |
| Storage Conditions | -20°C, desiccated | [1] |
Applications in Research and Drug Development
The unique architecture of this compound makes it a versatile tool for a variety of applications, particularly in the development of advanced drug delivery systems.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies.[2][] The resulting ADC can selectively target tumor cells, and once internalized, the disulfide bond is cleaved in the reducing intracellular environment, releasing the drug payload.[3][4] This targeted release mechanism enhances the therapeutic efficacy while minimizing systemic toxicity.[3][4]
-
Redox-Responsive Nanocarriers: The linker can be incorporated into nanoparticles, liposomes, or micelles to create drug delivery systems that release their cargo in response to the reducing environment of the cell cytoplasm or specific organelles.[8]
-
Bioconjugation and Protein Modification: The terminal carboxylic acid groups can be activated to react with primary amines on proteins or other biomolecules, allowing for the creation of crosslinked or modified structures.[1]
-
Hydrogel Formation: Bifunctional PEG linkers with reactive end groups can be used to form biocompatible and biodegradable hydrogels for tissue engineering and controlled-release applications.[9]
Mechanism of Action: Intracellular Cleavage of the Disulfide Bond
The disulfide bond is relatively stable in the oxidizing extracellular environment but is susceptible to cleavage within the cell.[10][11][12] The intracellular environment is highly reducing due to the high concentration of glutathione (GSH) and the presence of enzymes like thioredoxin reductase.[13] This reductive environment facilitates the cleavage of the disulfide bond in the linker, leading to the release of the conjugated molecule.[13][14]
Experimental Protocols
This protocol describes the general steps for conjugating this compound to a molecule containing a primary amine, such as a protein or a drug.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, drug)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Conjugation Buffer: PBS or bicarbonate buffer (pH 7.2-8.5)
-
Quenching Buffer: Tris or glycine solution (1 M, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Immediately add the activated linker solution to the amine-containing molecule solution. The optimal molar ratio of the linker to the target molecule should be determined empirically but can range from 1:1 to 20:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess linker and byproducts.
-
This protocol describes the cleavage of the disulfide bond in a conjugate of this compound.
Materials:
-
Disulfide-containing conjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS or Tris buffer (pH 7.0-8.0)
Procedure:
-
Dissolve the disulfide-containing conjugate in the Reaction Buffer.
-
Add a 10- to 50-fold molar excess of the reducing agent (DTT or TCEP) to the solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
The cleaved products can be analyzed or further purified as needed.
Synthesis Outline
The synthesis of this compound typically involves the coupling of two molecules of a protected PEG4-acid derivative with a disulfide-containing core, followed by deprotection of the acid groups. A general synthetic scheme is outlined below.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, which includes a cleavable disulfide bond, hydrophilic PEG spacers, and reactive terminal carboxylic acids, allows for the creation of sophisticated bioconjugates and drug delivery systems with controlled-release properties. Understanding its chemical properties and the protocols for its use is essential for its effective application in the development of next-generation therapeutics and research reagents.
References
- 1. This compound, 2055015-40-0 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C22H42O12S2 | CID 91809456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 11. Biological regulation through protein disulfide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosome as a Chemical Reactor | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Core Mechanism of Disulfide Cleavable Linkers: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Disulfide cleavable linkers represent a critical component in the design of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). Their mechanism of action hinges on the starkly different redox environments between the extracellular space and the intracellular cytoplasm, enabling selective payload release within target cells. This guide provides an in-depth exploration of the core principles governing disulfide linker cleavage, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Principle of Reductive Cleavage
The lynchpin of the disulfide linker's function is the significant concentration gradient of the tripeptide glutathione (GSH) between the intracellular and extracellular environments. The cytoplasm of mammalian cells maintains a high concentration of GSH, typically in the millimolar range, creating a highly reducing environment. In stark contrast, the concentration of reducing agents in the bloodstream is in the micromolar range, which helps to keep the disulfide bond of the linker intact during circulation.[1][2]
Upon internalization of a disulfide-linked conjugate into a target cell, the high intracellular GSH concentration drives the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[3] This process releases the cytotoxic payload from its carrier, allowing it to exert its therapeutic effect.
Quantitative Data Presentation
The stability and cleavage kinetics of disulfide linkers are critical parameters in the design of effective drug conjugates. These are influenced by factors such as steric hindrance around the disulfide bond and the specific chemical structure of the linker. The following tables summarize key quantitative data related to glutathione concentrations, linker stability, and the resulting in vitro cytotoxicity of ADCs.
Table 1: Glutathione (GSH) Concentrations in Different Cellular Compartments
| Compartment | GSH Concentration | Key Characteristics & References |
| Cytosol | 1 - 15 mM | Primary site of reductive cleavage of disulfide linkers.[4] |
| Mitochondria | 5 - 10 mM | Possesses a reducing environment capable of cleaving disulfide bonds.[4] |
| Blood Plasma | ~5 µM | Low concentration of reducing agents helps maintain linker stability during circulation.[2] |
| Tumor Cells | 10 - 40 mM | Often exhibit higher GSH levels compared to healthy cells, potentially enhancing payload release.[4] |
Table 2: Comparative Plasma Stability of Disulfide and Other Linker Chemistries
| Linker Type | ADC Example | Stability Metric (Half-life in human plasma) | Reference(s) |
| Hindered Disulfide (e.g., SPDB) | Tusamitamab ravtansine (DM4-ADC) | Stable in plasma, with payload release primarily occurring intracellularly.[5] | [5] |
| Less Hindered Disulfide (e.g., SPP) | T-SPP-DM1 | Shorter terminal half-life (2.69 days) compared to non-cleavable linkers.[6] | [6] |
| Non-cleavable (e.g., SMCC) | T-DM1 | Longer terminal half-life (5.72 days) due to the stable thioether bond.[6] | [6] |
Table 3: In Vitro Cytotoxicity of Representative ADCs with Disulfide Linkers
| ADC | Cell Line | IC50 | Key Considerations | Reference(s) |
| Mirvetuximab soravtansine (Disulfide-linked DM4) | Ovarian Cancer Cell Lines | Varies by cell line | Demonstrates potent cytotoxicity in folate receptor alpha-positive cells.[3] | [3] |
| Anti-EpCAM-SPDB-DM4 | HT-29 (non-MDR) | Potent | Cytotoxicity correlates with intracellular catabolite concentration.[7][8] | [7][8] |
| Anti-EpCAM-SPDB-DM4 | HCT-15 (MDR) | Not cytotoxic | Efflux of the payload by P-glycoprotein reduces intracellular concentration and cytotoxicity.[7][8] | [7][8] |
Experimental Protocols
Accurate characterization of disulfide-linked conjugates is paramount for their preclinical and clinical development. The following are detailed protocols for key experiments used to assess their stability and efficacy.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the disulfide linker and the rate of payload deconjugation in plasma.
Methodology:
-
Materials:
-
Test ADC with a disulfide linker.
-
Control ADC with a known stable linker (optional).
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Protein A or G magnetic beads for immunoaffinity capture.
-
Reducing agent (e.g., DTT or TCEP).
-
-
Procedure:
-
Thaw plasma at 37°C.
-
Dilute the test ADC to a final concentration of 100 µg/mL in both plasma and PBS (as a control).
-
Incubate all samples at 37°C with gentle agitation.
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.
-
Sample Analysis (LC-MS for Drug-to-Antibody Ratio (DAR) Measurement):
-
Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
For DAR analysis of cysteine-linked ADCs, the ADC can be reduced to separate the heavy and light chains.
-
Analyze the samples by LC-MS to determine the average DAR.[11]
-
-
Data Analysis:
-
Plot the average DAR against time for each ADC in each matrix.
-
Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.
-
-
Intracellular Catabolism and Payload Release Assay
Objective: To quantify the rate of intracellular processing of the ADC and the release of the payload.
Methodology:
-
Materials:
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC).
-
ADC labeled with a fluorescent probe or radiolabel.
-
Cell culture medium and supplements.
-
Cell lysis buffer.
-
Method for protein concentration determination (e.g., Bradford assay).
-
Analytical method to quantify the payload and its catabolites (e.g., LC-MS/MS or a sensitive ELISA).[7][12]
-
-
Procedure:
-
Seed the target cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the ADC at a defined concentration.
-
At various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), wash the cells with ice-cold PBS to remove unbound ADC.
-
Lyse the cells using a suitable lysis buffer (e.g., through freeze-thaw cycles).[12][13]
-
Collect the cell lysates and measure the total protein concentration.
-
Analyze the cell lysates to quantify the concentration of the payload and its catabolites using a validated LC-MS/MS or ELISA method.[7][12]
-
Data Analysis:
-
Normalize the amount of payload/catabolite to the total protein concentration for each time point.
-
Plot the intracellular concentration of the payload and its catabolites over time to determine the kinetics of ADC catabolism and payload release.
-
-
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the potency (e.g., IC50 value) of the ADC against a target cancer cell line.
Methodology:
-
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
Test ADC, unconjugated antibody, and free payload.
-
96-well plates (clear for MTT, opaque-walled for CellTiter-Glo).
-
MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., 10% SDS in 0.01 M HCl) for the MTT assay.[1][14]
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plate for a defined period (e.g., 72-144 hours) at 37°C in a 5% CO2 incubator.[15]
-
Viability Measurement:
-
For MTT Assay:
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence.[15]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows associated with disulfide cleavable linkers.
Caption: Mechanism of action of a disulfide-linked antibody-drug conjugate.
Caption: Experimental workflow for an in vitro plasma stability assay of an ADC.
Caption: Glutathione-mediated cleavage of a disulfide linker in the cytoplasm.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells. | Semantic Scholar [semanticscholar.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of PEG Linkers in Advancing Bioconjugate Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the precise linkage of molecules to create novel therapeutic entities with enhanced efficacy and safety profiles. Among the critical components in the design of these bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker plays a pivotal role. Polyethylene glycol (PEG) linkers, in particular, have garnered significant attention for their unique ability to favorably modulate the physicochemical and pharmacokinetic properties of the resulting conjugates.[1][] This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation, detailing their structural advantages, impact on therapeutic performance, and the experimental protocols essential for their evaluation.
Core Concepts of PEG Linkers in Bioconjugation
Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[3] Its biocompatible and non-toxic nature makes it an ideal candidate for biomedical applications.[3] In bioconjugation, PEG chains act as flexible spacers, connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug).[4][5]
The primary advantages conferred by PEG linkers include:
-
Enhanced Solubility: PEG's hydrophilic nature significantly improves the solubility of hydrophobic drugs and bioconjugates, mitigating aggregation and improving their suitability for intravenous administration.[6][7]
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and extends its time in circulation.[6][8] This prolonged exposure can lead to greater accumulation at the target site.[9]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the bioconjugate, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[7][10] Although PEG itself is generally considered non-immunogenic, some individuals may have pre-existing anti-PEG antibodies.[11][12]
-
Improved Stability: PEG linkers can protect the attached biomolecules from enzymatic degradation and chemical instability, thereby enhancing their shelf life and in vivo stability.[3][7]
-
Tunable Properties: The length and architecture (linear or branched) of the PEG linker can be precisely controlled to optimize the properties of the bioconjugate for a specific application.[3][6]
Quantitative Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. A trade-off often exists between in vitro potency and in vivo efficacy.
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker connects a monoclonal antibody to a potent cytotoxic payload. The length of this linker can significantly influence the ADC's performance.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths [1]
| Linker PEG Length | Antibody-Payload | Cell Line | IC50 (nM) |
| PEG2 | Trastuzumab-MMAE | SK-BR-3 | 0.5 |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 | 0.8 |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 | 1.2 |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 | 1.5 |
Data synthesized from multiple sources indicates a general trend where shorter PEG linkers may lead to higher in vitro cytotoxicity.[1]
Table 2: Comparative Plasma Half-Life of ADCs with Varying PEG Linker Lengths [1]
| Linker PEG Length | Antibody-Payload | Animal Model | Plasma Half-life (hours) |
| PEG4 | Trastuzumab-MMAE | Mouse | 120 |
| PEG8 | Trastuzumab-MMAE | Mouse | 150 |
| PEG12 | Trastuzumab-MMAE | Mouse | 180 |
| PEG24 | Trastuzumab-MMAE | Mouse | 200 |
Longer PEG chains generally lead to an increased plasma half-life.[1]
Table 3: Comparative In Vivo Efficacy of ADCs with Varying PEG Linker Lengths [1]
| Linker PEG Length | Antibody-Payload | Tumor Model | Outcome |
| PEG2 | Anti-CD22-MMAE | L540cy Xenograft | 35-45% tumor weight reduction |
| PEG4 | Anti-CD22-MMAE | L540cy Xenograft | 35-45% tumor weight reduction |
| PEG8 | Anti-CD22-MMAE | L540cy Xenograft | 75-85% tumor weight reduction |
An optimal PEG linker length can significantly enhance in vivo antitumor efficacy.[1]
Proteolysis-Targeting Chimeras (PROTACs)
In PROTACs, the linker is not merely a spacer but a crucial element that facilitates the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the degradation of the target protein.
Table 4: Comparative Efficacy of PROTACs with Different PEG Linker Lengths [1]
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | % Degradation at 1 µM |
| 3 atoms | BRD4 | VHL | >1000 | <20 |
| 6 atoms (PEG2) | BRD4 | VHL | 100 | 75 |
| 9 atoms (PEG3) | BRD4 | VHL | 10 | >95 |
| 12 atoms (PEG4) | BRD4 | VHL | 50 | 85 |
This data highlights that an optimal linker length is critical for PROTAC efficacy, with linkers that are too short or too long being less effective.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PEGylated bioconjugates.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
Objective: To synthesize an ADC with a defined PEG linker and characterize its key properties.
Methodology: [13]
-
Drug-Linker Synthesis: Synthesize a series of drug-linker constructs where the cytotoxic payload is attached to a maleimide-functionalized PEG linker of defined lengths (e.g., PEG4, PEG8, PEG12).
-
Antibody Reduction: Partially reduce a monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.
-
Conjugation: Add the maleimide-activated drug-PEG linker to the reduced antibody solution at a specific molar ratio. Incubate the reaction mixture to allow for the formation of a stable thioether bond.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.
-
Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of ADCs with different PEG linker lengths.
Methodology: [13]
-
Cell Culture: Culture cancer cell lines that express the target antigen in an appropriate growth medium.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in the cell culture medium and add them to the cells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC from the dose-response curves.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the in vivo antitumor activity of ADCs with different PEG linker lengths.
Methodology: [13]
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse and plot the mean tumor volume over time for each treatment group. Determine the percentage of tumor growth inhibition for each ADC compared to the vehicle control.
Protocol 4: Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linker lengths.
Methodology: [13]
-
Animal Model: Use healthy rodents (e.g., mice or rats) for the study.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with varying PEG linker lengths to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-injection.
-
Sample Analysis: Process the blood samples to isolate plasma and quantify the concentration of the ADC using an appropriate analytical method, such as ELISA or LC-MS/MS.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters, including clearance, volume of distribution, and elimination half-life.
Visualizing Key Processes and Relationships
Diagrams are essential for illustrating the complex interactions and workflows in bioconjugation.
Conclusion
PEG linkers are indispensable tools in the field of bioconjugation, offering a versatile platform to enhance the therapeutic properties of complex biologics.[14] The ability to precisely tune the length and architecture of PEG linkers allows for the optimization of a bioconjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[7] As our understanding of the intricate relationship between linker chemistry and biological activity deepens, the rational design of PEG linkers will continue to be a critical factor in the development of the next generation of targeted therapies. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the science of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. purepeg.com [purepeg.com]
- 5. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical overview of PROTAC linkers, their function, design principles, and the experimental methodologies used to evaluate their performance.
The Function of PROTAC Linkers: More Than Just a Bridge
The primary role of the linker is to connect the POI-binding ligand to the E3 ligase-recruiting ligand, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[2] This induced proximity is the cornerstone of PROTAC technology, as it enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.[3][4]
However, the linker's role extends far beyond that of a simple tether. Its chemical composition, length, and rigidity are critical parameters that influence:
-
Ternary Complex Formation and Stability: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4][5] Conversely, a suboptimal linker can lead to steric clashes or an unproductive orientation, hindering ubiquitination and degradation.[5]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[5][6] For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) can improve solubility, which is often a challenge for these relatively large molecules.[]
-
Selectivity: By influencing the geometry of the ternary complex, the linker can contribute to the selective degradation of a target protein over other structurally related proteins.[8]
Types of PROTAC Linkers
PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The most common types include:
-
Alkyl Chains: These are the simplest and most common type of linker, offering a high degree of conformational flexibility.[4] They are synthetically accessible and allow for systematic variation of linker length.[2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[4][] The ethylene glycol units provide hydrophilicity and can be easily varied in length.[]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce conformational flexibility.[4][] A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.[2]
-
"Smart" Linkers: This emerging class of linkers incorporates functional motifs that allow for conditional activation of the PROTAC. Examples include photoswitchable linkers that can be turned on or off with light of a specific wavelength, providing spatiotemporal control over protein degradation.[2]
Quantitative Insights into Linker Design
The optimization of a PROTAC's degradation efficiency is often an empirical process, with the linker playing a pivotal role. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Alkyl | Hydrocarbon chains | Synthetically accessible, chemically stable.[9] | Hydrophobic, may limit solubility and cause non-specific binding.[9] |
| PEG | Repeating ethylene glycol units | Improves solubility and cell permeability.[9] | May have reduced metabolic stability.[9] |
| Rigid | Contains cyclic or planar elements | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability and improve pharmacokinetic properties.[9] | Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[9] |
Table 1: Comparison of General Linker Properties.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | PEG | 12 | MCF7 | >1000 | <50 | [9] |
| ERα | CRBN | PEG | 16 | MCF7 | 100-300 | ~80 | [9] |
| TBK1 | VHL | Alkyl/Ether | < 12 | - | Inactive | - | [8] |
| TBK1 | VHL | Alkyl/Ether | 21 | - | 3 | 96 | [8] |
| TBK1 | VHL | Alkyl/Ether | 29 | - | 292 | 76 | [8] |
| BTK | CRBN | PEG | Varied | Ramos | 1-40 | >90 | [8] |
Table 2: Impact of Linker Length and Composition on PROTAC Efficacy. [8][9] Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions.[2]
| PROTAC | Target | Linker Composition | Physicochemical Property | Value | Impact on Permeability |
| 1 | ERK5 | Aliphatic | cLogP | 7.6 | Low permeability |
| 2 | ERK5 | Ethylene glycol-based | cLogP | - | High permeability |
| 7 | ERK5 | Tertiary amine, flexible | cLogP | - | High-moderate permeability |
| 8 | ERK5 | Piperidine, rigid | cLogP | - | - |
| 9 | ERK5 | Amide-containing | cLogP | 3.5 | - |
Table 3: Physicochemical Properties and Cell Permeability of VHL PROTACs with Different Linkers. [3][10] This table highlights how linker composition influences key physicochemical properties like cLogP, which in turn affects cell permeability. PROTACs that can adopt folded conformations to shield polar surface area tend to have higher permeability.[10]
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs relies on the hijacking of the ubiquitin-proteasome system. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and optimization of PROTACs. Below are detailed methodologies for key experiments.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This method allows for the rapid and efficient synthesis of PROTAC libraries with varying linker lengths and compositions.[9]
Objective: To couple a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.[1]
-
Prepare a fresh solution of sodium ascorbate (e.g., 0.5 equivalents) in water.
-
Prepare a solution of CuSO₄ (e.g., 0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired PROTAC.
Western Blotting for Protein Degradation
This is a widely used technique to quantify the reduction of a target protein in cells following PROTAC treatment.[4]
Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][11]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.[11]
Objective: To characterize the binary and ternary binding interactions and determine the cooperativity of ternary complex formation.
Procedure:
-
Chip Preparation: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target protein).[11]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[11]
-
-
Ternary Complex Analysis:
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes. Calculate the cooperativity factor (alpha), which indicates the extent to which the binding of one partner influences the binding of the other. An alpha value greater than 1 indicates positive cooperativity.[11]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[11]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) for the formation of the ternary complex.
Procedure:
-
Sample Preparation: Prepare solutions of the PROTAC, the target protein, and the E3 ligase in a matched buffer to minimize heat of dilution effects.[9]
-
Binary Interaction Measurement:
-
To characterize the individual binding events, first titrate the PROTAC into the target protein solution and, in a separate experiment, into the E3 ligase solution.[9]
-
-
Ternary Complex Measurement:
-
To measure ternary complex formation, saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and titrate this complex into the solution of the second protein (the target protein).[9]
-
-
Data Acquisition: Load the titrant (e.g., PROTAC-E3 ligase complex) into the ITC instrument's syringe and the titrand (e.g., target protein) into the sample cell. A series of small injections of the titrant into the titrand is performed, and the heat released or absorbed is measured after each injection.[9]
-
Data Analysis: The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters for the formation of the ternary complex. Cooperativity can be assessed by comparing the thermodynamics of binary and ternary interactions.[11]
Conclusion
The linker is a critical and highly tunable component in PROTAC design. Subtle variations in linker length, composition, and attachment points can have a profound impact on the potency, selectivity, and pharmacokinetic properties of a protein degrader.[12] A systematic approach to linker optimization, involving the synthesis and evaluation of diverse linker libraries, is paramount for the development of effective PROTAC-based therapeutics. The experimental protocols and design principles outlined in this guide provide a framework for the rational design and evaluation of next-generation protein degraders. By carefully considering the multifaceted role of the linker, researchers can unlock the full potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Hydrophilic Nature of PEGylated Linkers: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are integral components in modern drug development and bioconjugation, primarily owing to their exceptional hydrophilicity. This property significantly enhances the therapeutic performance of conjugated molecules by improving solubility, stability, and pharmacokinetic profiles. This in-depth technical guide explores the fundamental principles of PEG linker hydrophilicity, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of critical biological and experimental workflows.
The Chemical Basis of PEG's Hydrophilicity
The remarkable water solubility of Poly(ethylene glycol) is a direct result of its unique chemical structure. PEG is a polymer composed of repeating ethylene glycol units (-CH₂-CH₂-O-).[1][2][3][4] The ether oxygen atoms distributed along the polymer backbone are capable of forming hydrogen bonds with water molecules.[1][2][4][5] This interaction allows PEG chains to become readily hydrated, creating a protective aqueous shell around the conjugated molecule.[1][5] This "hydrodynamic shield" is fundamental to many of the beneficial properties conferred by PEGylation.[1]
The degree of hydrophilicity is directly proportional to the number of ethylene glycol units; longer PEG chains impart greater water solubility.[2] This tunable characteristic allows for precise control over the properties of the resulting PEGylated compounds.[3]
Quantitative Characterization of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers can be quantified through several key parameters. Understanding these metrics is crucial for selecting the appropriate linker for a specific drug development application.
Water Solubility
The solubility of PEG in water is a primary indicator of its hydrophilic nature. As the molecular weight of PEG increases, its physical state changes from a viscous liquid to a waxy solid, which can affect its dissolution rate.[6]
| PEG Molecular Weight (Da) | Physical State at Room Temperature | Water Solubility |
| 400 | Viscous liquid | Highly Soluble |
| 1,000 | Waxy solid | Very Soluble |
| 3,500 | Waxy solid | Readily Soluble |
| 8,000 | White, waxy solid/flakes | May require warming to dissolve completely |
| 20,000 | White, waxy solid/powder | Lower solubility, forms viscous solutions or gels |
Table 1: Physical State and Water Solubility of PEG at Different Molecular Weights.[6]
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP or LogD at a specific pH) is a measure of a compound's lipophilicity versus hydrophilicity. A lower LogP/LogD value indicates greater hydrophilicity.
| PEG Linker | LogP / LogD |
| PEG (414 Da) | -1.4 (in hexane-water) |
| Unconjugated Drug | 3.5 |
| Drug-PEG4 Conjugate | 2.1 |
| Drug-PEG8 Conjugate | 1.2 |
| Drug-PEG12 Conjugate | 0.5 |
Table 2: Influence of PEG Chain Length on the Octanol-Water Partition Coefficient. This table demonstrates that increasing the PEG chain length significantly decreases the LogD value, indicating a substantial increase in hydrophilicity.[1][2]
Water Contact Angle
Contact angle measurement is a direct method to assess the wettability and, by extension, the hydrophilicity of a surface. A lower contact angle with water indicates a more hydrophilic surface.[2]
| Surface | Water Contact Angle (°) |
| Unmodified Hydrophobic Surface | > 90° |
| PEG-modified Surface | < 30° |
| PMSOEGE (a PEG alternative) film | < 5° |
| PEG film | 27° |
Table 3: Water Contact Angle on PEG-modified vs. Unmodified Surfaces. This data confirms the hydrophilic nature of PEG, as indicated by the low contact angle of water on PEG surfaces.[2][7]
Impact on Drug Properties and Pharmacokinetics
The hydrophilic nature of PEG linkers is leveraged to overcome numerous challenges in drug delivery and bioconjugation.
-
Enhanced Solubility: PEGylation dramatically improves the water solubility of hydrophobic drug payloads, which is crucial for developing viable intravenous formulations.[5][8][][10]
-
Reduced Immunogenicity: The hydration shell can mask epitopes on therapeutic proteins and other biologics, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[5][] This "stealth" property also helps to reduce non-specific protein adsorption.[2]
-
Enhanced Stability: The protective aqueous layer can shield the conjugated drug from enzymatic degradation, improving its stability in biological environments.[5][]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life.[5][8][][10]
| ADC Construct | Plasma Half-life (hours) |
| Non-PEGylated ADC | 50 |
| ADC with PEG4 Linker | 120 |
| ADC with PEG8 Linker | 180 |
| ADC with PEG12 Linker | 250 |
Table 4: Impact of PEG Linker Length on the Pharmacokinetics of an Antibody-Drug Conjugate (ADC). This table illustrates a clear trend where longer PEG chains lead to a significant extension of the plasma half-life of ADCs, a desirable characteristic for therapeutic efficacy.[2]
Experimental Protocols
Accurate characterization of the hydrophilicity of PEG linkers and their conjugates is essential for quality control and regulatory compliance.
Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol is based on the well-established shake-flask method.[2]
Materials:
-
PEGylated compound of interest
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEG linker or PEGylated conjugate in a suitable solvent. Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.[1]
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and PBS.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Analysis:
-
Carefully separate the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of this value.
-
Water Solubility Assay
This method determines the solubility of polymers in water.[6]
Materials and Equipment:
-
Test polymer (particle size preferably between 0.125 mm and 0.25 mm)
-
Deionized or distilled water
-
Glass vessels with stoppers
-
Shaker or agitator capable of maintaining a constant temperature (20°C)
-
Centrifuge or filtration apparatus
-
Analytical equipment for quantifying the polymer in the aqueous phase (e.g., HPLC, TOC analyzer)
Procedure:
-
Weigh 10 g of the test polymer into three separate vessels.
-
Add approximately 1 liter of water to each vessel, close the vessels, and weigh them.
-
Agitate the vessels at 20°C for 24 hours.
-
After agitation, allow the vessels to stand at 20°C for at least 24 hours to allow for phase separation.
-
Separate the aqueous phase from the undissolved polymer by centrifugation or filtration.
-
Analyze the concentration of the polymer in the clear aqueous phase using a suitable and validated analytical method.
Data Analysis: The solubility is reported in mg/L or µg/L at the specified temperature. The mean and standard deviation of the three replicate measurements should be calculated.[6]
Water Contact Angle Measurement
This protocol describes the measurement of the static water contact angle on a polymer film or a surface modified with a polymer.[6]
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Micrometer-controlled syringe or automated dispenser
-
High-purity water
-
Flat polymer film or substrate
Procedure:
-
Sample Preparation: Prepare a flat, uniform film of the PEG or PEGylated material on a suitable substrate.
-
Measurement:
-
Place the sample on the goniometer stage.
-
Dispense a small droplet of high-purity water (typically 1-5 µL) onto the surface of the film.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
-
Analysis:
-
Use the software to measure the angle between the tangent of the droplet at the three-phase (liquid-solid-vapor) contact point and the solid surface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes involved in the development and mechanism of action of PEGylated therapeutics.
Caption: Synthesis and characterization workflow for a PEGylated ADC.
Caption: Pathway of a PEGylated nanoparticle for targeted drug delivery to tumors.
Conclusion
The hydrophilicity of PEG linkers is a cornerstone of their widespread success in drug delivery and bioconjugation. By enhancing aqueous solubility, reducing immunogenicity, and prolonging circulation half-life, PEGylation directly addresses critical hurdles in the delivery of potent therapeutic agents.[2][] The ability to fine-tune the degree of hydrophilicity by adjusting the PEG chain length provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of bioconjugates.[2][3] A thorough understanding of the principles governing this property, coupled with robust experimental characterization, enables researchers to effectively harness the power of PEGylation to develop safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chempep.com [chempep.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylation - Wikipedia [en.wikipedia.org]
Navigating the Solubility of Acid-PEG4-S-S-PEG4-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional, cleavable linker Acid-PEG4-S-S-PEG4-Acid is a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] Its structure, featuring two carboxylic acid terminals for conjugation, a central disulfide bond for cleavability, and polyethylene glycol (PEG) spacers, dictates its behavior in various solvents—a critical consideration for successful experimental design and application. This technical guide provides a comprehensive overview of the solubility of this compound, supported by data inferred from structurally similar molecules and detailed experimental protocols for in-house validation.
Core Concepts: Structural Influence on Solubility
The solubility profile of this compound is a composite of its constituent parts:
-
Polyethylene Glycol (PEG4) Spacers: The hydrophilic PEG chains are the primary drivers of aqueous solubility.[4][5][6] They form hydrogen bonds with water molecules, creating a hydration shell that enhances the molecule's solubility in aqueous media and reduces aggregation.[]
-
Carboxylic Acid (-COOH) Groups: The terminal carboxylic acid groups contribute to polarity. At a pH above their pKa, these groups will deprotonate to form carboxylates, which are generally more water-soluble.[8]
-
Disulfide (-S-S-) Bond: The central disulfide bond is relatively nonpolar and contributes to the molecule's overall lipophilicity.
The interplay of these features results in a molecule with amphiphilic characteristics, exhibiting solubility in a range of both polar and nonpolar organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on information from suppliers and data for structurally analogous compounds, the following table summarizes the expected solubility. Researchers should note that these values are estimations and empirical validation is highly recommended.
| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |
| Water | Polar Protic | Moderately Soluble to Soluble | The hydrophilic PEG4 spacers significantly enhance aqueous solubility.[4] For carboxylic acids, adjusting the pH to be slightly alkaline (e.g., pH 7.5-8.5) can increase solubility by deprotonating the acid groups.[8] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderately Soluble to Soluble | Similar to water, with the pH of standard PBS (around 7.4) promoting solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Frequently reported as a suitable solvent for similar PEGylated and bifunctional linkers.[9][10] Often used to prepare concentrated stock solutions.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another common solvent for preparing stock solutions of PEG linkers and related molecules.[8][9] |
| Dichloromethane (DCM) | Nonpolar | Soluble | The overall structure possesses sufficient nonpolar character to dissolve in chlorinated solvents.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common organic solvent in which related compounds show good solubility.[9] |
| Acetonitrile | Polar Aprotic | Soluble | Expected to be a good solvent based on the solubility of similar PEG linkers.[9] |
| Methanol / Ethanol | Polar Protic | Soluble | The polarity of short-chain alcohols is generally compatible with PEGylated compounds. |
Experimental Protocols
To ascertain the precise solubility of this compound in a specific solvent system, the following experimental protocol can be employed. This method is adapted from general procedures for determining the solubility of PEGylated compounds.[11][12]
Objective:
To determine the quantitative solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest (e.g., water, PBS, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Syringe filters (chemically inert, e.g., PTFE or PVDF)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial.
-
Add a known volume of the test solvent to the vial.
-
Seal the vial and vortex vigorously for 2 minutes.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and equilibrate for at least 24 hours to ensure the solution is saturated.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to obtain a clear, saturated solution. This step is critical to remove any undissolved particulates.
-
-
Quantification:
-
Using HPLC (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a standard curve by injecting the standards and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known factor to fall within the linear range of the standard curve.
-
Inject the diluted sample and determine its concentration from the standard curve.
-
-
Using UV-Vis Spectrophotometry (if applicable):
-
This method is contingent on the molecule having a suitable chromophore and being distinguishable from the solvent.
-
Follow a similar procedure of creating a standard curve and measuring the absorbance of the diluted saturated solution.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the general workflow for solubility determination and a typical bioconjugation reaction using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medkoo.com [medkoo.com]
- 4. Acid-PEG4-S-PEG4-acid, 2055041-21-7 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Acid-PEG4-SS-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Acid-PEG4-S-S-PEG4-Acid for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Acid-PEG4-S-S-PEG4-Acid linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into its core properties, mechanism of action, and provide detailed experimental protocols for its application, characterization, and evaluation in an ADC context.
Introduction to this compound in ADCs
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The linker, which connects the antibody to the payload, is a pivotal element that dictates the ADC's stability, efficacy, and safety profile.[2]
This compound is a homobifunctional, cleavable linker designed for ADC development. Its key features include:
-
Disulfide Bond: A chemically labile bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment and within cancer cells, which have significantly higher concentrations of glutathione (GSH).[1][3] This selective cleavage ensures targeted drug release.
-
PEG4 Spacers: Two polyethylene glycol (PEG) units of four repeating ethylene oxide units flank the disulfide bond. These PEG spacers enhance the hydrophilicity and solubility of the ADC, which can reduce aggregation, improve pharmacokinetic properties, and potentially decrease immunogenicity.[4]
-
Terminal Carboxylic Acids: These functional groups at both ends of the linker allow for covalent conjugation to amine-containing molecules, such as the lysine residues on an antibody or an amine-functionalized payload, through the formation of stable amide bonds.[5]
Mechanism of Action
The functionality of an ADC utilizing the this compound linker follows a multi-step process:
-
Systemic Circulation: Following administration, the ADC circulates in the bloodstream. The disulfide bond within the linker is designed to be stable at the physiological pH of the blood, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[2]
-
Tumor Targeting and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[6]
-
Intracellular Cleavage: Once inside the cell, the ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. The high concentration of reducing agents, particularly glutathione (GSH), in the cytoplasm of tumor cells facilitates the cleavage of the disulfide bond in the linker.[3]
-
Payload Release and Cytotoxicity: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody. The released drug can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule dynamics, leading to apoptosis of the cancer cell.[6]
Data Presentation
Quantitative data is essential for the evaluation of ADC performance. The following tables summarize key parameters for ADCs utilizing disulfide-based linkers.
Table 1: Comparative In Vitro Cytotoxicity of ADCs
| Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| COLO 205 | Disulfide (SPDB) | DM4 | 0.03 | [7] |
| COLO 205 | Non-cleavable (SMCC) | DM1 | >100 | [7] |
| HT-29 | Disulfide (SPP) | DM1 | - | [7] |
| HT-29 | Non-cleavable (SMCC) | DM1 | - | [7] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Tumor Model | Linker Type | Payload | Treatment (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HT-29 (Colon) | Disulfide (SPP) | DM1 | 15 | 85 | [7] |
| HT-29 (Colon) | Non-cleavable (SMCC) | DM1 | 15 | 50 | [7] |
Table 3: Comparative Plasma Stability of ADCs
| Linker Type | Payload | Species | Half-life (days) | Reference |
| Disulfide (Hindered) | DM4 | Mouse | ~3.5 | [7] |
| Non-cleavable (Thioether) | DM1 | Mouse | ~5 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of an ADC using the this compound linker.
Synthesis of this compound
A general approach for the synthesis of homobifunctional PEG disulfide linkers involves the reaction of a thiol-containing PEG acid with an oxidizing agent. The following is a representative protocol that can be adapted for this compound.
Materials:
-
HOOC-PEG4-SH
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvents for purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve HOOC-PEG4-SH in PBS buffer (pH 7.4) containing a mild oxidizing agent such as 0.2 v/v% H₂O₂. The concentration of the PEG starting material can be in the range of 40-200 mg/mL.[8]
-
Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC or LC-MS to track the disappearance of the starting material and the formation of the disulfide product.
-
Once the reaction is complete, extract the product from the aqueous solution using an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol) to obtain the pure this compound linker.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
ADC Conjugation
This protocol describes the conjugation of the this compound linker to an antibody and a payload. This is a two-step process involving the activation of the carboxylic acids and subsequent reaction with amines.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
Step 1: Activation of the Linker
-
Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
In a reaction tube, combine the linker solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.5:1.5 (Linker:EDC:Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
Step 2: Conjugation to Antibody
-
Prepare the antibody in the Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
Step 3: Conjugation of Payload
-
The second carboxylic acid group on the linker-antibody conjugate is then activated using the same EDC/Sulfo-NHS chemistry as in Step 1.
-
The amine-containing payload is then added to the activated linker-antibody conjugate.
-
The reaction is incubated and subsequently quenched as described above.
Step 4: Purification of the ADC
-
Purify the ADC from unconjugated linker, payload, and other small molecules using desalting columns or an SEC system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
HIC Mobile Phase B (e.g., 20 mM sodium phosphate, 25% isopropanol, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of increasing Mobile Phase B. Species with higher drug loading are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add the diluted test articles. Include untreated cells as a control.
-
Incubate the plate for a desired period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
The this compound linker is a valuable tool in the development of ADCs, offering a balance of stability in circulation and controlled, targeted release of the cytotoxic payload within cancer cells. The incorporation of PEG spacers further enhances the physicochemical properties of the resulting ADC. The detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to synthesize, conjugate, and evaluate ADCs utilizing this advanced linker technology. Careful optimization of each step is crucial for the successful development of a safe and effective ADC therapeutic.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 6. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Crucial Core: An In-depth Technical Guide to Linker Principles in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the pivotal ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties. This technical guide delves into the core principles of using linkers in PROTAC synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Principles of PROTAC Linkers: More Than Just a Connection
The primary function of the linker is to bridge the POI and an E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] This induced proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3] The characteristics of the linker—its length, composition, rigidity, and attachment points—are critical parameters that dictate the geometry and stability of this complex and, consequently, the efficiency of protein degradation.[4]
Linker Composition and Its Impact on Physicochemical Properties
The chemical nature of the linker significantly affects a PROTAC's drug-like properties, such as solubility and cell permeability. The most common linker motifs are alkyl chains and polyethylene glycol (PEG) chains.[5][6]
-
Alkyl Linkers: Typically hydrophobic, these linkers can enhance cell permeability. However, excessive hydrophobicity may lead to poor aqueous solubility and non-specific binding.[7]
-
PEG Linkers: These are hydrophilic and can improve the aqueous solubility of PROTACs.[7] Interestingly, flexible PEG linkers can also promote cell permeability by allowing the PROTAC to adopt folded conformations that shield its polar surface area.[7][8]
-
Rigid Linkers: To reduce the entropic penalty of forming the ternary complex, more rigid linkers incorporating structures like piperazine, piperidine, or triazoles can be used. These can pre-organize the PROTAC into a bioactive conformation.[4]
The Critical Role of Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[9]
-
A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[1]
-
A linker that is too long may result in excessive flexibility, leading to an unstable and unproductive ternary complex, which in turn leads to inefficient ubiquitination.[1] This can also lead to a "hook effect," where binary complexes are favored over the ternary complex.[9]
Attachment Points: The Vector Matters
The points at which the linker is attached to the POI and E3 ligase ligands are also critical. The "exit vector" of the linker from the ligand binding pocket influences the possible orientations of the two proteins in the ternary complex.[5] The ideal attachment points are typically solvent-exposed regions of the ligands that do not disrupt their binding to their respective proteins.[4]
Quantitative Data on Linker Effects
The optimization of a PROTAC's degradation efficiency is an empirical process, and the linker plays a central role. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on key performance metrics such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| TBK1 | Not Specified | Alkyl/Ether | < 12 | No degradation | - | [6] |
| TBK1 | Not Specified | Alkyl/Ether | 12-29 | Submicromolar | - | [6] |
| TBK1 | Not Specified | Alkyl/Ether | 21 | 3 | 96 | [6] |
| TBK1 | Not Specified | Alkyl/Ether | 29 | 292 | 76 | [6] |
| Estrogen Receptor (ER) | VHL | Peptide-Alkyl | 16 | Optimal Degradation | - | [6] |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | - | [6] |
| Linker Feature | Impact on PROTAC Properties | Key Considerations | Reference(s) |
| Composition | |||
| Alkyl Chains | Generally hydrophobic, can improve cell permeability but may decrease solubility. | Balance hydrophobicity to avoid non-specific binding and aggregation. | [7] |
| PEG Chains | Hydrophilic, generally improves aqueous solubility. Can enhance permeability by adopting folded conformations. | May have reduced metabolic stability in vivo compared to alkyl linkers. | [7] |
| Properties | |||
| Cell Permeability | Crucial for biological activity. Influenced by a balance of hydrophilicity and hydrophobicity, as well as the ability to form intramolecular hydrogen bonds. | High molecular weight of PROTACs often challenges cell permeability. Linker design can mitigate this by shielding polar surface area. | [7][8] |
| Solubility | Important for administration and bioavailability. | Hydrophobic linkers can negatively impact solubility. PEG linkers are often used to enhance it. | [7] |
Experimental Protocols
A systematic workflow involving a cascade of in vitro and cellular assays is essential to characterize and optimize PROTAC candidates.
PROTAC Synthesis via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[10]
Objective: To couple a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.
Materials:
-
Alkyne-functionalized POI ligand (1.0 equivalent)
-
Azide-functionalized E3 ligase ligand (1.0 equivalent)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)
-
Solvent (e.g., DMSO, tBuOH/H₂O)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.
-
In a separate vial, prepare a solution of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA solution to the mixture of the alkyne and azide components.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.[10]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[10]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify by preparative HPLC to yield the final PROTAC.
Western Blot for Measuring PROTAC-Induced Protein Degradation
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[5]
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment:
-
Seed a suitable cell line in 6-well plates.
-
Once cells reach 70-80% confluency, treat them with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[11]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the POI band intensity to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized data to determine DC50 and Dmax values.[11]
-
AlphaScreen for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[13]
Objective: To measure the relative ability of a PROTAC to induce the proximity of a POI and an E3 ligase.
Principle: One protein (e.g., a GST-tagged POI) is bound to Donor beads, and the other protein (e.g., a His-tagged E3 ligase) is bound to Acceptor beads. When the PROTAC brings the two proteins together, the beads come into close proximity (~200 nm). Upon excitation, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[13]
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the tagged POI, the tagged E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the POI, the E3 ligase, and serially diluted concentrations of the PROTAC.[13]
-
-
Incubation:
-
Incubate the mixture at room temperature for 60 minutes to allow for complex formation.[13]
-
-
Bead Addition:
-
Add the Donor and Acceptor beads (e.g., Anti-GST Donor beads and Nickel Chelate Acceptor beads) and incubate in the dark for 60-180 minutes.[13]
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the PROTAC concentration.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[14][15]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Procedure:
-
Sample Preparation:
-
Dialyze the purified proteins (POI and E3 ligase) extensively against the same buffer to ensure a perfect match.
-
Prepare a stock solution of the PROTAC in 100% DMSO and then dilute it into the dialysis buffer, ensuring the final DMSO concentration is identical in all solutions.[15]
-
-
Binary Binding Affinity (PROTAC to POI):
-
Load the POI solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20 times the POI concentration) into the injection syringe.[14]
-
Perform the titration and analyze the data using a one-site binding model to determine the Kd.
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.
-
Titrate the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation.[14]
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity.[13]
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safeguarding Stability: A Technical Guide to the Shelf Life and Storage of Acid-PEG4-S-S-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical parameters governing the shelf life and storage of Acid-PEG4-S-S-PEG4-Acid, a homobifunctional, cleavable linker vital in the fields of bioconjugation, drug delivery, and proteomics. Understanding the stability of this reagent is paramount for ensuring the reproducibility, efficacy, and safety of the resulting conjugates. This document details recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the integrity of the molecule.
Core Stability and Storage Parameters
The stability of this compound is influenced by temperature, moisture, and pH. Adherence to recommended storage conditions is crucial to minimize degradation and ensure a long shelf life.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on supplier data sheets.[1]
| Condition | Temperature | Duration | Atmosphere |
| Long-term Storage | -20°C | Months to years | Dry, inert (e.g., Nitrogen) |
| Short-term Storage | 4°C | Days to weeks | Dry, inert (e.g., Nitrogen) |
| Shipping | Ambient Temperature | Up to 3 weeks | N/A |
| In Solution (Anhydrous Organic Solvent) | -20°C to -80°C | Up to 1 month (-20°C), Up to 6 months (-80°C) | Stored under nitrogen |
| In Solution (Aqueous Buffer) | 4°C | Hours to a few days (pH 6.0-7.4) | Avoided for long-term storage |
Note: For long-term storage of solutions, it is highly recommended to use anhydrous organic solvents such as DMSO or DMF and to store under an inert atmosphere to prevent hydrolysis and oxidation.[2]
Potential Degradation Pathways
The chemical structure of this compound contains two key functionalities susceptible to degradation: the disulfide bond and the polyethylene glycol (PEG) chains.
Disulfide Bond Instability
The central disulfide bond is the most labile part of the molecule.[2] Its stability is highly dependent on the chemical environment.
-
Reduction: The disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[2] This is often an intended feature for cleavable linkers but can be an unwanted degradation pathway if the compound is exposed to reducing contaminants.
-
Alkaline Hydrolysis: At pH values above 8, the disulfide bond can undergo hydrolysis, leading to the cleavage of the linker.[2]
Polyethylene Glycol (PEG) Chain Degradation
The PEG chains are generally more stable than the disulfide bond but can degrade under certain conditions.
-
Oxidation: In the presence of transition metal ions and oxygen, the PEG chains can undergo oxidative degradation.[3] This can result in chain scission and the formation of various byproducts, including aldehydes and carboxylic acids.
References
Methodological & Application
Application Notes and Protocols for the Use of Acid-PEG4-S-S-PEG4-Acid in Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the ADC.[][3] Acid-PEG4-S-S-PEG4-Acid is a homobifunctional, cleavable linker designed for use in ADC development.
This linker features two terminal carboxylic acid groups for conjugation to primary amines (e.g., lysine residues) on the antibody and a central disulfide bond that is stable in circulation but can be cleaved in the reducing intracellular environment of target cells.[][4] The polyethylene glycol (PEG) spacers enhance the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC and potentially allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[5][6]
These application notes provide a detailed protocol for the conjugation of a pre-prepared drug-linker complex, utilizing the this compound linker, to an antibody.
Principle of the Reaction
The conjugation of a drug payload, previously attached to one of the carboxylic acid groups of the this compound linker, to an antibody is a two-step process. This process relies on the activation of the remaining terminal carboxylic acid group using carbodiimide chemistry, followed by the formation of a stable amide bond with a primary amine on the antibody.
Step 1: Activation of the Carboxylic Acid. The terminal carboxylic acid group on the drug-linker complex is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. To enhance the stability of this intermediate in aqueous solutions and improve conjugation efficiency, N-hydroxysulfosuccinimide (Sulfo-NHS) is added. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).
Step 2: Conjugation to the Antibody. The amine-reactive Sulfo-NHS ester of the drug-linker complex is then reacted with primary amines (-NH₂) on the surface of the antibody, primarily the ε-amine groups of lysine residues. This reaction, which is most efficient at a physiological to slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond, covalently linking the drug to the antibody.
Experimental Workflow and Signaling Pathway Diagrams
The overall workflow for the creation of an antibody-drug conjugate using a pre-formed drug-linker complex with this compound is depicted below.
Caption: General workflow for ADC synthesis.
Upon administration and localization to the target cell, the ADC is internalized, and the disulfide bond within the linker is cleaved, releasing the cytotoxic payload.
Caption: Mechanism of action of a disulfide-linked ADC.
Quantitative Data Summary
The success of an ADC is critically dependent on achieving an optimal drug-to-antibody ratio (DAR), which influences both efficacy and safety.[7] The following tables provide representative data for ADCs created using cleavable linkers and lysine conjugation.
Table 1: Representative Drug-to-Antibody Ratios for Disulfide-Linked ADCs
| Antibody-Drug Conjugate | Conjugation Method | Average DAR | Reference |
| Anti-CD30-MMAE | Cysteine-linked | 3.5 - 4.5 | [7] |
| Anti-CD22-DM1 | Site-specific Cysteine | 1.8 - 2.0 | [7] |
| IgG2-A ADC | Cysteine-linked | ~2.5 - 4.0 | [7] |
| T-ADPN-Gal-MMAE | Disulfide re-bridging | 4.5 | [7] |
| T-ADPN-PEG4-Gal-MMAE | Disulfide re-bridging | 4.0 | [7] |
Table 2: Stability of Different Linker Chemistries in Human Plasma
| Linker Chemistry | Stability (% Intact ADC after 7 days) | Reference |
| Maleimide-based (non-cleavable) | > 95% | [7] |
| Disulfide (hindered) | ~85-95% | [8] |
| Disulfide (unhindered) | ~50-70% | [9] |
| Hydrazone (pH-sensitive) | ~60-80% | [3] |
Table 3: In Vitro Cytotoxicity of Representative ADCs
| ADC | Target Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-DM1 (cleavable linker) | SK-BR-3 (HER2+) | 5 - 15 | [8] |
| Anti-HER2-DM1 (non-cleavable) | SK-BR-3 (HER2+) | 10 - 30 | [8] |
| Non-targeting control ADC | SK-BR-3 (HER2+) | > 1000 | [8] |
Experimental Protocols
Protocol 1: Antibody Preparation
This protocol describes the preparation of the antibody for conjugation by buffer exchange to remove any interfering substances.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or centrifugal filter units (appropriate molecular weight cut-off)
Procedure:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into PBS, pH 7.4.
-
Use a desalting column or a centrifugal filter unit according to the manufacturer's instructions.
-
After buffer exchange, determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Adjust the antibody concentration to 5-10 mg/mL with PBS, pH 7.4.
Protocol 2: Conjugation of Drug-Linker Complex to Antibody
This protocol details the two-step activation and conjugation of a pre-prepared Drug-Acid-PEG4-S-S-PEG4-Acid complex to the antibody.
Materials:
-
Prepared antibody solution (from Protocol 1)
-
Drug-Acid-PEG4-S-S-PEG4-Acid complex
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
A. Activation of the Drug-Linker Complex:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10-20 mM stock solution of the Drug-Acid-PEG4-S-S-PEG4-Acid complex in anhydrous DMSO.
-
Immediately before use, prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a reaction tube, combine the desired molar excess of the drug-linker stock solution with Activation Buffer.
-
Add the EDC stock solution to the drug-linker solution, followed immediately by the Sulfo-NHS stock solution. A common starting point is a molar ratio of 1:2:5 (Drug-Linker:EDC:Sulfo-NHS). This ratio may require optimization.[10]
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
B. Conjugation to the Antibody:
-
Immediately after activation, add the entire volume of the activated drug-linker solution to the prepared antibody solution in Conjugation Buffer. The pH of the reaction mixture should be between 7.2 and 7.5.
-
The recommended molar excess of the activated drug-linker to the antibody is typically in the range of 5:1 to 20:1 to achieve a desired DAR. This should be determined empirically.[11]
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
C. Quenching and Purification:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
Purify the resulting ADC from unreacted drug-linker and other reagents using a desalting column or a size-exclusion chromatography (SEC) system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[12]
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol describes common methods for characterizing the purified ADC to determine key quality attributes.
A. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Using the known extinction coefficients of the antibody and the drug at both wavelengths, the concentrations of each can be calculated, and the DAR determined.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The peak areas corresponding to different DAR species (DAR 0, 2, 4, etc.) can be integrated to calculate the average DAR.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
For a more precise determination, the ADC can be analyzed by LC-MS.
-
The ADC may be analyzed intact or after reduction to separate the light and heavy chains.[13]
-
Deconvolution of the mass spectra allows for the identification and relative quantification of each drug-loaded species, from which an accurate average DAR can be calculated.[13]
-
B. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC):
-
SEC is used to determine the percentage of monomer, aggregate, and fragment in the purified ADC sample.
-
A high-purity ADC preparation should consist predominantly of the monomeric form.
-
C. Assessment of In Vitro Cytotoxicity:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) at a suitable density.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each cell line. A potent and specific ADC will have a low IC50 for the target cells and a much higher IC50 for the control cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DAR / Low Conjugation Efficiency | Inactive EDC/Sulfo-NHS | Use fresh, anhydrous reagents. Allow reagents to come to room temperature before opening to prevent moisture condensation. |
| Incorrect pH for activation or conjugation | Verify the pH of the buffers. Use a carboxyl-free buffer (e.g., MES) for activation (pH 4.5-6.0) and an amine-free buffer (e.g., PBS) for conjugation (pH 7.2-8.5). | |
| Hydrolysis of activated linker | Use the activated drug-linker complex immediately. Perform the conjugation reaction at 4°C to slow the rate of hydrolysis. | |
| Insufficient molar excess of linker | Increase the molar ratio of the activated drug-linker to the antibody in increments. | |
| Protein Aggregation or Precipitation | High degree of labeling (high DAR) | Reduce the molar ratio of the activated drug-linker to the antibody. |
| Hydrophobic drug payload | The PEG spacers in the linker are designed to mitigate this, but further optimization of the DAR may be necessary. | |
| Incorrect buffer conditions | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10% v/v). | |
| Loss of Antibody Biological Activity | Conjugation at a critical lysine residue | This is a risk with random lysine conjugation. If activity is significantly impacted, consider site-specific conjugation strategies. Reducing the DAR may also help preserve activity. |
Conclusion
The this compound linker provides a versatile platform for the development of cleavable ADCs. Its homobifunctional nature allows for a two-stage conjugation strategy, first attaching a drug and then conjugating to an antibody. The disulfide bond enables targeted intracellular drug release, while the PEG spacers can enhance the overall properties of the conjugate. By following the detailed protocols and optimizing the reaction conditions, researchers can successfully synthesize and characterize ADCs with the potential for a wide therapeutic window. Careful control and characterization of the drug-to-antibody ratio are essential for achieving the desired balance of efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 13. hpst.cz [hpst.cz]
Application Notes and Protocols for Conjugating Acid-PEG4-S-S-PEG4-Acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG4-S-S-PEG4-Acid linker is a homobifunctional, cleavable crosslinker widely utilized in bioconjugation and drug delivery systems. Its structure features two terminal carboxylic acid groups and a central disulfide bond within a polyethylene glycol (PEG) spacer. This configuration allows for the conjugation of two primary amine-containing molecules, which can be subsequently cleaved by reducing agents. The PEG4 spacers enhance solubility and minimize steric hindrance.[1][2] This document provides detailed protocols for the conjugation of this compound to primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a robust and widely used method for forming stable amide bonds.[3][4]
Principle of the Reaction
The conjugation process is a two-step reaction that provides control over the coupling process and minimizes undesirable side reactions like protein-protein crosslinking.[4]
-
Activation of Carboxylic Acid: The terminal carboxylic acid groups of the this compound linker are activated by EDC to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on the target molecule to form a stable amide bond, releasing NHS. The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[3][4]
Since this compound is a homobifunctional linker, the reaction can be controlled to favor either a 1:1 conjugation (one end of the linker attached to one molecule) or a 2:1 crosslinking (both ends of the linker attached to two separate molecules) by adjusting the molar ratio of the linker to the amine-containing molecule.
Quantitative Data Summary
Successful conjugation is dependent on several key reaction parameters. The following tables summarize the optimal conditions based on established protocols.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is recommended.[3][5] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the activated NHS-ester with primary amines. PBS is a suitable buffer.[4] |
| Incubation Time (Activation) | 15 - 30 minutes | At room temperature.[5] |
| Incubation Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C.[4][6] |
| Molar Ratio (Linker:EDC:NHS) | 1:2:2 (starting point) | Can be varied for optimization.[4] |
| Molar Excess of Linker | Varies based on desired outcome | For 1:1 conjugation, use a molar excess of the amine-containing molecule. For crosslinking, adjust stoichiometry accordingly. |
Table 2: Recommended Buffers
| Buffer Type | Recommended Use | Buffers to Avoid |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate).[5][7] |
| Coupling Buffer | PBS, Borate, or Bicarbonate Buffer, pH 7.2-8.5 | Buffers containing primary amines.[7] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0; 1 M Glycine | To quench unreacted NHS esters.[7] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to primary amine-containing molecules such as proteins or peptides.
Materials and Equipment
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Magnetic stirrer and stir bars
-
pH meter
-
Purification equipment (e.g., dialysis tubing, size-exclusion chromatography columns)
Protocol 1: One-Pot Conjugation
This protocol is suitable for applications where precise control over the degree of crosslinking is not critical.
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL).[6]
-
Dissolve the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer does not contain primary amines.[7]
-
-
Activation and Conjugation:
-
In a single reaction tube, combine the amine-containing molecule solution and the this compound stock solution. The molar ratio will depend on the desired outcome. For initial experiments, a 1:1 molar ratio can be used.
-
Add the EDC and NHS stock solutions to the reaction mixture. A common starting point is a 2-fold molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS esters.[5]
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts using dialysis, size-exclusion chromatography (SEC), or HPLC. The choice of method depends on the size and properties of the conjugate.[6]
-
Protocol 2: Two-Step Conjugation for Controlled Crosslinking
This protocol provides better control over the reaction and is recommended to minimize unwanted polymerization, especially when working with proteins.
-
Preparation of Reagents:
-
Prepare all reagents as described in Protocol 1.
-
-
Activation of this compound:
-
Conjugation to Primary Amines:
-
Quenching the Reaction:
-
Follow the quenching procedure described in Protocol 1.
-
-
Purification of the Conjugate:
-
Follow the purification procedure described in Protocol 1.
-
Cleavage of the Disulfide Bond
To cleave the disulfide bond and release the conjugated molecules, the purified conjugate can be treated with a reducing agent.
-
Incubate the conjugate with 50 mM Dithiothreitol (DTT) at 37°C for 30 minutes.
-
Alternatively, incubate with 20 mM Tris(2-carboxyethyl)phosphine (TCEP) at room temperature for 1 hour.[4]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[6] |
| Incorrect pH for activation or conjugation. | Verify the pH of the Activation (4.5-6.0) and Coupling (7.2-8.5) buffers.[3][4] | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or MES for the reaction.[6][7] | |
| Protein Precipitation | High degree of modification. | Reduce the molar excess of the linker.[4] |
| Protein instability at reaction pH. | Optimize the pH of the coupling buffer within the recommended range.[4] | |
| Unreacted Linker Present After Purification | Incorrect MWCO of the dialysis membrane or poor SEC separation. | Ensure the purification method is suitable for separating the conjugate from the smaller linker.[6] |
Visualizations
Caption: Reaction mechanism for EDC/NHS-mediated conjugation.
Caption: General experimental workflow for the two-step conjugation protocol.
References
Application Notes and Protocols: Activation of Acid-PEG4-S-S-PEG4-Acid for Amide Bonding via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG4-S-S-PEG4-Acid is a homobifunctional, cleavable crosslinker widely used in bioconjugation and drug delivery.[][2] Its structure incorporates two terminal carboxylic acid groups, a central disulfide bond, and two polyethylene glycol (PEG4) spacers. The PEG spacers enhance water solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] The disulfide bond provides a cleavable linkage, designed to be stable in extracellular environments but readily cleaved by reducing agents like glutathione inside cells, enabling triggered release of conjugated molecules.[5]
This document provides a detailed protocol for the activation of the carboxyl groups on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6][7] This "zero-length" crosslinking chemistry facilitates the formation of stable amide bonds with primary amine-containing molecules such as proteins, peptides, or small molecule drugs.[8][9] The inclusion of NHS converts the highly reactive but unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester, significantly increasing coupling efficiency and reducing hydrolysis in aqueous solutions.[8][10][11]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to covalently link a carboxyl group to a primary amine.[11][12]
-
Activation of Carboxylic Acid: EDC reacts with a carboxyl group on the this compound linker to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][13][14]
-
Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis.[6][8] To prevent this and increase reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[8][15] This semi-stable ester then efficiently reacts with a primary amine (-NH₂) on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS as a byproduct.[13][15]
Data Presentation: Recommended Reaction Parameters
Successful conjugation requires careful control of reaction conditions. The tables below summarize the recommended starting parameters for the activation and coupling steps. Optimization may be necessary for specific applications.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to this compound) | Rationale |
|---|---|---|
| EDC | 2 - 10 fold molar excess | Drives the initial activation of the carboxyl groups.[14][16] |
| NHS/Sulfo-NHS | 2 - 5 fold molar excess | Ensures efficient conversion of the unstable O-acylisourea intermediate to the more stable NHS ester.[12][14][16] |
| Amine-containing Molecule | 1 - 20 fold molar excess | The optimal ratio depends on the number of available primary amines on the target and the desired degree of conjugation.[12] |
Table 2: Recommended pH and Buffer Conditions
| Reaction Step | Optimal pH Range | Recommended Buffers (Amine & Carboxylate-Free) | Rationale |
|---|---|---|---|
| Activation | 4.5 - 6.0 | 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl | EDC activation of carboxyl groups is most efficient at a slightly acidic pH.[8][13][15] |
| Coupling | 7.0 - 8.5 | 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5; 50mM Borate Buffer | The reaction of the NHS ester with primary amines is most efficient when the amine is deprotonated and nucleophilic.[13][15][17] |
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conjugation Yield | 1. Inactive EDC/NHS due to hydrolysis. 2. Suboptimal pH. 3. Competing nucleophiles in buffer (e.g., Tris, Glycine). 4. Insufficient molar excess of reagents. | 1. Use fresh, high-quality EDC and NHS; allow vials to warm to room temperature before opening to prevent condensation.[14] 2. Verify the pH of your buffers for both activation and coupling steps.[14] 3. Use amine-free and carboxylate-free buffers like MES and PBS.[18] 4. Increase the molar excess of EDC and NHS.[12] |
| Precipitation of Molecule | 1. High degree of conjugation altering solubility. 2. Incompatible buffer conditions. | 1. Reduce the molar excess of the activated PEG linker in the reaction.[12] 2. Ensure the target molecule is soluble and stable in the chosen buffers; perform a buffer exchange if necessary.[13] |
| Self-Conjugation/Polymerization | Using a one-step protocol where the target molecule also contains carboxyl groups. | Use the recommended two-step protocol. Activate the PEG linker first, then remove excess EDC/NHS before adding the amine-containing target molecule.[6][15] |
Experimental Protocols
The following two-step protocol is highly recommended to maximize conjugation efficiency and minimize undesirable side reactions such as the polymerization of the target molecule.[11][15]
Materials and Reagents
-
This compound
-
EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Amine-containing target molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5
-
Desalting columns or dialysis equipment for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed for initial stock solutions)
Protocol: Two-Step Aqueous Method
This protocol assumes both carboxyl groups on the this compound linker are to be activated and coupled.
Step 1: Reagent Preparation
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[9][14]
-
Prepare a stock solution of this compound in Activation Buffer (e.g., to 10 mM).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., to 100 mM). Do not store these solutions as they are prone to hydrolysis.[14]
-
Prepare the amine-containing target molecule in the Coupling Buffer.
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.
-
Use a molar excess as determined from optimization (refer to Table 1, e.g., 1:5:5 ratio of Acid-Linker:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[13][19]
Step 3: Removal of Excess Reagents (Optional but Recommended)
-
To prevent EDC from cross-linking the target molecule (if it also contains carboxyl groups), it is advisable to remove excess EDC and NHS.[11][14]
-
Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This step also performs the necessary buffer exchange for the subsequent coupling reaction.
Step 4: Conjugation to the Amine-Containing Molecule
-
Immediately add the activated linker solution (either directly from Step 2 or after buffer exchange from Step 3) to your target molecule solution.
-
If not performing Step 3, adjust the pH of the activation mixture to 7.2-7.5 by adding Coupling Buffer before adding the target molecule.[17]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
Step 5: Quenching the Reaction
-
Stop the reaction by adding Quenching Solution to deactivate any remaining reactive NHS esters.
-
Add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes. Hydroxylamine will hydrolyze unreacted NHS esters.[14]
-
Alternatively, use Tris or glycine at a final concentration of 20-50 mM. Note that these will covalently attach to any remaining activated linker.[14]
Step 6: Purification of the Conjugate
-
Remove excess reagents, quenched linker, and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[13]
Characterization of the Conjugate
After purification, it is crucial to characterize the final conjugate to confirm successful coupling and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column is a fundamental technique to assess the purity and heterogeneity of the final product.[20]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the conjugate, which will increase upon successful coupling with the PEG linker.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information. The characteristic repeating ethylene oxide protons of the PEG backbone appear as a prominent signal around 3.6 ppm, which can help confirm the presence of the linker.[20]
References
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cleavage of Acid-PEG4-S-S-PEG4-Acid Disulfide Bond with Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG4-S-S-PEG4-Acid linker is a valuable tool in bioconjugation and drug delivery systems. Its key feature is the disulfide bond, which can be selectively cleaved under reducing conditions, allowing for the controlled release of conjugated molecules. Dithiothreitol (DTT), a potent reducing agent, is widely used for this purpose. This document provides detailed application notes and protocols for the efficient cleavage of the disulfide bond in this compound using DTT, tailored for researchers, scientists, and professionals in the field of drug development.
The cleavage of the disulfide bond by DTT is a thiol-disulfide exchange reaction. DTT, with its two thiol groups, reduces the disulfide bond in the PEG linker, resulting in two free sulfhydryl groups on the cleaved linker fragments. The reaction proceeds through a mixed disulfide intermediate, followed by an intramolecular cyclization of DTT to form a stable six-membered ring, which drives the reaction to completion.[1]
Key Applications
The ability to cleave the this compound linker with DTT is crucial for various applications, including:
-
Triggered Drug Release: In drug delivery systems, the disulfide bond can be designed to be stable in the bloodstream but cleaved in the reducing environment of the intracellular space, leading to targeted drug release.
-
Protein and Peptide Conjugation: This linker can be used to conjugate molecules to proteins or peptides, with the option to release the conjugated molecule under specific conditions.
-
Affinity Chromatography: Molecules can be immobilized on a solid support via the linker and subsequently eluted by cleaving the disulfide bond with DTT.
Data Presentation
Table 1: Recommended DTT Concentrations for Disulfide Bond Cleavage
| DTT Concentration | Application | Expected Outcome |
| 10-20 mM | General cleavage of accessible disulfide bonds | Efficient cleavage under mild conditions.[2] |
| 20-50 mM | Complete and rapid cleavage | Ensures complete reduction for quantitative analysis or release.[3] |
| 50-100 mM | Reduction of more stable or hindered disulfide bonds | Used when lower concentrations are not fully effective.[1] |
Table 2: Influence of Reaction Conditions on Cleavage Efficiency
| Parameter | Recommended Range | Effect on Cleavage |
| pH | 7.0 - 8.5 | Optimal for DTT activity; the thiolate form of DTT is more reactive.[4] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate.[1] |
| Incubation Time | 30 - 120 minutes | Sufficient time for the reaction to go to completion.[2] |
Experimental Protocols
This section provides detailed protocols for the cleavage of the this compound disulfide bond with DTT and subsequent analysis.
Protocol 1: General Cleavage of this compound Disulfide Bond
This protocol describes a standard procedure for cleaving the disulfide bond in a solution of an this compound conjugate.
Materials:
-
This compound conjugate solution
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Deionized water
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water immediately before use. DTT solutions are prone to oxidation.
-
Reaction Setup: In a microcentrifuge tube, add the this compound conjugate solution to the desired final concentration in the reaction buffer.
-
Initiate Cleavage: Add the 1 M DTT stock solution to the conjugate solution to achieve the desired final DTT concentration (e.g., 20-50 mM).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
Downstream Processing: The cleaved product is now ready for downstream applications. If necessary, excess DTT can be removed using a desalting column or dialysis.
Protocol 2: Monitoring Disulfide Bond Cleavage using Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a solution. This can be used to monitor the progress of the disulfide bond cleavage reaction.
Materials:
-
Cleavage reaction mixture (from Protocol 1)
-
Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
Prepare Standard Curve: Prepare a series of known concentrations of cysteine or N-acetylcysteine in the reaction buffer.
-
Assay:
-
To a set of wells in a 96-well plate, add a small volume of each standard and the cleavage reaction mixture at different time points.
-
Add the DTNB solution to each well and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis: Create a standard curve by plotting the absorbance versus the concentration of the cysteine standards. Use the standard curve to determine the concentration of free sulfhydryl groups in the cleavage reaction samples. An increase in absorbance over time indicates the cleavage of disulfide bonds.
Protocol 3: Analysis of Cleavage Products by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC can be used to separate and quantify the intact this compound conjugate from its cleaved fragments.
Materials:
-
Cleavage reaction mixture (from Protocol 1)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: At various time points, take an aliquot of the cleavage reaction and quench the reaction if necessary (e.g., by acidification).
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm if conjugated to a protein).
-
-
Data Analysis: The intact conjugate will have a different retention time than the cleaved fragments. The disappearance of the peak corresponding to the intact conjugate and the appearance of new peaks for the cleaved fragments will confirm the cleavage. The peak areas can be used to quantify the extent of the reaction.
Mandatory Visualizations
References
Application Notes and Protocols: Acid-PEG4-S-S-PEG4-Acid Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties.[1][3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and cell permeability.[3][]
The Acid-PEG4-S-S-PEG4-Acid is a PEG-based, cleavable PROTAC linker that offers several advantages in PROTAC development.[5] Its two terminal carboxylic acid groups allow for the straightforward synthesis of PROTACs through the formation of stable amide bonds with amine-functionalized POI and E3 ligase ligands.[6] The hydrophilic PEG4 spacers can improve the aqueous solubility of the resulting PROTAC molecule.[7] A key feature of this linker is the disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for controlled release of the active PROTAC components within the reducing environment of the cell.[6][8]
These application notes provide a detailed workflow and protocols for the development of PROTACs utilizing the this compound linker, from chemical synthesis to cellular characterization.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[10]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
The development and evaluation of a PROTAC using the this compound linker involves a multi-step process, beginning with chemical synthesis and proceeding through biochemical and cellular characterization to validate its efficacy.
Caption: Overall experimental workflow for PROTAC development.
Protocols
Protocol 1: PROTAC Synthesis via Sequential Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC using the this compound linker and amine-functionalized POI and E3 ligase ligands.
Materials:
-
This compound
-
Amine-functionalized Protein of Interest (POI) ligand (POI-NH2)
-
Amine-functionalized E3 ligase ligand (E3-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring
-
High-resolution mass spectrometry and ¹H NMR for characterization
Step 1: Synthesis of POI-Linker-Acid Intermediate
-
Under a nitrogen atmosphere, dissolve this compound (1.2 eq) in anhydrous DMF.
-
To activate one of the carboxylic acid groups, add HATU (1.4 eq) and DIPEA (3.0 eq). Stir the solution for 15 minutes at room temperature.
-
Add the POI-NH2 (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired POI-Linker-Acid intermediate.
-
Upon completion, purify the intermediate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the intermediate as a solid.
Step 2: Synthesis of Final PROTAC
-
Dissolve the purified POI-Linker-Acid intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to activate the remaining carboxylic acid group. Stir for 15 minutes at room temperature.
-
Add the E3-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC directly by preparative HPLC.
-
Characterize the identity and purity of the final PROTAC by high-resolution mass spectrometry and ¹H NMR.
Expected Results:
The sequential amide coupling should yield the final PROTAC with a purity of >95% as determined by HPLC. The overall yield can be expected to be in the range of 20-40%, depending on the specific ligands used.
| Step | Product | Expected Yield Range | Expected Purity (HPLC) |
| 1 | POI-Linker-Acid | 40-60% | >95% |
| 2 | Final PROTAC | 20-40% (overall) | >95% |
Protocol 2: Western Blot for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[9]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[9] Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[3] Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[3]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]
Illustrative Quantitative Data:
The following table presents representative data for a hypothetical PROTAC, "Compound X," utilizing the this compound linker, targeting POI-1 in a specific cell line.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound X | POI-1 | Cell Line A | 15 | 92 |
| Reference PROTAC (non-cleavable) | POI-1 | Cell Line A | 25 | 88 |
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxicity of the PROTAC.
Materials:
-
Cultured cells
-
96-well plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a duration corresponding to the degradation experiment (e.g., 24 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The this compound linker is a versatile tool for the development of cleavable PROTACs. Its bifunctional nature allows for a straightforward and modular synthetic approach. The inclusion of PEG chains can enhance the physicochemical properties of the resulting PROTAC, while the cleavable disulfide bond provides a mechanism for controlled release in the cellular environment. The protocols outlined in these application notes provide a comprehensive framework for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to advance the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2055015-40-0 | BroadPharm [broadpharm.com]
- 7. Acid-PEG4-S-PEG4-acid, 2055041-21-7 | BroadPharm [broadpharm.com]
- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Antibody-Drug Conjugates Using a Cleavable Disulfide Linker: Acid-PEG4-S-S-PEG4-Acid
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker that connects the antibody to the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. The Acid-PEG4-S-S-PEG4-Acid linker is a homobifunctional, cleavable linker designed for ADC development. It features two terminal carboxylic acid groups for conjugation to the antibody, a central disulfide bond that is cleavable in the reducing intracellular environment, and two polyethylene glycol (PEG4) spacers.
The incorporation of PEG4 moieties enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile, especially when working with hydrophobic payloads.[1] The disulfide bond is designed to be stable in the systemic circulation but is readily cleaved by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the bloodstream.[2] This differential stability allows for the targeted release of the cytotoxic payload within the tumor cells, minimizing off-target toxicity.
This document provides detailed protocols for the synthesis, purification, and characterization of an ADC using the this compound linker.
Principle of the Method
The synthesis of an ADC using the this compound linker is a two-step process. First, a drug-linker complex is synthesized by attaching the cytotoxic payload to one of the carboxylic acid groups of the linker. In the second step, the remaining carboxylic acid group on the drug-linker complex is activated using carbodiimide chemistry (EDC/NHS) and then conjugated to primary amines, such as the ε-amino groups of lysine residues on the surface of a monoclonal antibody, to form a stable amide bond. The resulting ADC is then purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Data Presentation
The performance of an ADC is significantly influenced by the linker and the resulting drug-to-antibody ratio (DAR). The following tables summarize representative quantitative data for ADCs synthesized with cleavable disulfide and PEGylated linkers. It is important to note that these values are illustrative and optimal conditions and outcomes will depend on the specific antibody, payload, and conjugation parameters.
Table 1: Representative Data for ADC Synthesis and Characterization
| Parameter | Typical Value/Range | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [3][4] |
| Conjugation Efficiency | 30 - 60% | UV-Vis Spectroscopy, HPLC | [5] |
| Monomeric Purity | > 95% | Size Exclusion Chromatography (SEC) | [6] |
| In Vitro Plasma Stability (Half-life) | > 100 hours | LC-MS/MS | [7] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based viability assays (e.g., MTT) | [8] |
Table 2: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with DAR. | Provides information on the distribution of different drug-loaded species. Robust for cysteine-linked ADCs. | The hydrophilicity of the PEG linker may reduce resolution between DAR species. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC components under denaturing conditions based on polarity. | High resolution and compatible with mass spectrometry for mass confirmation. | Denaturing conditions alter the ADC's native structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact ADC or its subunits. | Provides precise mass of ADC species and detailed DAR distribution. | Requires specialized instrumentation and data analysis. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. Optimization for specific antibodies and payloads is recommended.
Protocol 1: Preparation of Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug with a primary amine to one of the carboxylic acid groups of the this compound linker.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the Linker: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMSO. c. Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate one of the carboxylic acid groups.[9]
-
Conjugation to the Payload: a. Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the payload solution to act as a base. c. Slowly add the activated linker solution to the payload solution. d. Stir the reaction mixture at room temperature overnight.
-
Purification: a. Monitor the reaction by LC-MS. b. Purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker to the lysine residues of the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Purified Drug-Linker-Acid conjugate from Protocol 1
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Activation of Drug-Linker Conjugate: a. Dissolve the Drug-Linker-Acid conjugate in anhydrous DMSO to a stock concentration of 10 mM. b. In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in anhydrous DMSO. c. Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the Drug-Linker-Acid solution and incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation to Antibody: a. Add a 5- to 20-fold molar excess of the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[5] b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quenching the Reaction: a. Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC using an SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4 to remove unconjugated drug-linker and other small molecules.[6] b. Collect the fractions corresponding to the high molecular weight protein peak. c. Pool the purified ADC fractions and concentrate if necessary.
Protocol 3: Characterization of the ADC
A thorough characterization of the ADC is essential to ensure its quality, stability, and efficacy.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
HIC-HPLC: Use a hydrophobic interaction chromatography column to separate ADC species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the relative peak areas.[3]
-
RP-HPLC: After reducing the ADC to separate the light and heavy chains, use reversed-phase HPLC to determine the drug load on each chain. The total DAR can then be calculated.[3]
-
Mass Spectrometry: Analyze the intact or reduced ADC by LC-MS to determine the precise mass of each species and calculate the DAR.[6]
-
-
Analysis of Purity and Aggregation:
-
SEC-HPLC: Use a size exclusion chromatography column to determine the percentage of monomeric ADC and quantify any aggregates or fragments.[10]
-
-
In Vitro Plasma Stability Assay:
-
Incubate the ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload over time.[9]
-
-
In Vitro Cytotoxicity Assay:
-
Seed target cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using an appropriate method (e.g., MTT assay).[8]
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of an ADC.
Mechanism of Action: ADC with a Tubulin Inhibitor Payload
Caption: General mechanism of action for an ADC with a tubulin inhibitor payload.
Conclusion
The this compound linker offers a robust platform for the development of cleavable ADCs. Its design incorporates features to enhance hydrophilicity and provides a mechanism for targeted intracellular drug release. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in the synthesis and evaluation of novel antibody-drug conjugates. Successful development and optimization of ADCs using this linker technology have the potential to lead to more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Surface Modification of Nanoparticles with Acid-PEG4-S-S-PEG4-Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The surface modification of nanoparticles is a pivotal strategy in nanomedicine to enhance their therapeutic efficacy and biocompatibility. Acid-PEG4-S-S-PEG4-Acid is a homobifunctional, redox-responsive crosslinker designed for advanced drug delivery systems. This linker possesses several key features that make it ideal for creating "smart" nanoparticles capable of targeted and controlled drug release.
Key Features of this compound:
-
Redox-Responsive Disulfide Bond (-S-S-): The central disulfide bond is stable in the extracellular environment and systemic circulation but is susceptible to cleavage by reducing agents.[1][2][3][4] The concentration of glutathione (GSH), a natural reducing agent, is significantly higher inside cells (1-10 mM) compared to the extracellular matrix (2-20 µM).[4][5] This differential allows for the selective release of therapeutic payloads once the nanoparticle is internalized by target cells, particularly cancer cells which often exhibit elevated GSH levels.[6][7]
-
Polyethylene Glycol (PEG) Spacers (-PEG4-): The tetraethylene glycol spacers on either side of the disulfide bond provide a hydrophilic shield to the nanoparticle surface.[8][9][10] This process, known as PEGylation, reduces non-specific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and prolongs the nanoparticle's circulation half-life.[5][9][11] This "stealth" property is crucial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[1][11]
-
Terminal Carboxylic Acid Groups (-Acid): The carboxylic acid groups at both ends of the linker enable covalent conjugation to nanoparticles displaying surface amine groups.[12] This is typically achieved through robust and well-established carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds.[5][11][13]
Primary Applications:
-
Redox-Responsive Drug Delivery: The primary application is the development of nanocarriers that encapsulate or are conjugated to therapeutic agents. The linker ensures the drug remains associated with the nanoparticle in circulation and is released upon entering the reductive environment of the target cell's cytoplasm.[3][14][15]
-
Targeted Cancer Therapy: By leveraging the high intracellular GSH concentrations in tumor cells, these modified nanoparticles can achieve site-specific drug release, enhancing therapeutic efficacy while minimizing off-target toxicity.[5]
-
Development of PROTACs: This type of cleavable, PEG-based linker can also be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16][17]
Below is a diagram illustrating the functional components of the this compound linker.
Caption: Functional components of the this compound linker.
Quantitative Data Summary
The successful modification of nanoparticles with this compound can be verified and quantified through various analytical techniques. The following tables provide representative data for nanoparticles before and after surface modification.
Table 1: Representative Physicochemical Properties of Nanoparticles
| Parameter | Before Modification | After Modification with this compound | Technique |
|---|---|---|---|
| Hydrodynamic Diameter (nm) | 105 ± 4 | 125 ± 6 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 | 0.18 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +25.3 ± 2.1 | -15.8 ± 1.9 | Electrophoretic Light Scattering |
Note: Data are representative. An increase in hydrodynamic size and a shift in zeta potential from positive (for amine-functionalized nanoparticles) to negative (due to the terminal carboxylic acids of the linker) are indicative of successful surface modification.[18][19]
Table 2: Quantification of Surface PEGylation
| Method | Parameter Measured | Representative Result |
|---|---|---|
| ¹H NMR Spectroscopy | Integration of PEG ethylene oxide protons (~3.65 ppm) relative to nanoparticle core protons | 150 PEG chains per nanoparticle |
| HPLC with CAD/ELSD | Mass of PEG displaced from the nanoparticle surface | 8.5% (w/w) PEG content |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to PEG degradation (300-450 °C) | 9.2% (w/w) PEG content |
Note: These techniques provide quantitative confirmation of PEGylation. HPLC is particularly useful as it can distinguish between bound and unbound PEG.[20][21]
Table 3: Representative In Vitro Drug Release Profile (Doxorubicin-loaded Nanoparticles)
| Condition | Time (hours) | Cumulative Release (%) |
|---|---|---|
| PBS (pH 7.4) | 2 | < 5% |
| 12 | < 10% | |
| 24 | < 12% | |
| PBS (pH 7.4) + 10 mM GSH | 2 | 35% |
| 12 | 75% |
| | 24 | > 90% |
Note: The significant increase in drug release in the presence of 10 mM GSH simulates the intracellular reductive environment and demonstrates the redox-responsive nature of the disulfide linker.[14][22]
Experimental Protocols
The following protocols provide a framework for the synthesis, modification, and characterization of nanoparticles using this compound.
Protocol 1: Preparation of Amine-Functionalized Polymeric (PLGA) Nanoparticles
This protocol describes a general method for preparing amine-functionalized nanoparticles using the nanoprecipitation method with a PLGA-PEG-NH2 copolymer.
Materials:
-
PLGA-PEG-NH2 copolymer
-
Acetone
-
Deionized water (Milli-Q or equivalent)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 50 mg of PLGA-PEG-NH2 copolymer in 5 mL of acetone.
-
Under moderate stirring, add the polymer/acetone solution dropwise to 20 mL of deionized water.
-
Allow the solution to stir for 4-6 hours at room temperature in a fume hood to ensure complete evaporation of the acetone.
-
Purify the resulting amine-functionalized nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes (at least 6 changes).
-
Characterize the nanoparticles for size, PDI, and zeta potential using DLS (see Protocol 3).
Protocol 2: Covalent Conjugation of this compound to Nanoparticles
This protocol details the covalent attachment of the linker to amine-functionalized nanoparticles via carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5
-
Centrifugal filter units (e.g., Amicon Ultra, MWCO 100 kDa)
Procedure:
-
Activation of Carboxylic Acid Groups: a. Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the linker. c. Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to form the NHS-activated ester.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 5 mg/mL. b. Add the activated linker solution to the nanoparticle suspension. A 20 to 50-fold molar excess of activated linker to the estimated surface amine groups is a recommended starting point for optimization. c. Allow the reaction to proceed for 4 hours at room temperature with gentle rotation.
-
Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final Tris concentration of 20 mM to quench any unreacted NHS esters. Incubate for 15 minutes. b. Purify the modified nanoparticles by washing three times with PBS (pH 7.4) using centrifugal filter units to remove unreacted reagents and byproducts. c. Resuspend the purified, functionalized nanoparticles in an appropriate buffer for characterization and storage at 4°C.
The overall experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for nanoparticle surface modification and testing.
Protocol 3: Characterization by DLS and Zeta Potential
Procedure:
-
Disperse a small aliquot (e.g., 20 µL of a 1 mg/mL suspension) of the nanoparticle suspension in 1 mL of deionized water or 10 mM NaCl solution.
-
Briefly sonicate the sample if necessary to ensure it is well-dispersed.
-
For size measurement (DLS), place the cuvette in the instrument and allow it to equilibrate to 25°C. Perform the measurement to obtain the Z-average hydrodynamic diameter and Polydispersity Index (PDI).
-
For zeta potential measurement, transfer the sample to an appropriate folded capillary cell. Perform the measurement to obtain the surface charge.
-
Compare the results for nanoparticles before and after modification.
Protocol 4: In Vitro Redox-Responsive Drug Release Study
This protocol describes how to measure drug release from nanoparticles in response to a reducing agent. Doxorubicin (DOX) is used as a model fluorescent drug.
Materials:
-
Drug-loaded nanoparticles
-
Release Buffer A: PBS, pH 7.4
-
Release Buffer B: PBS, pH 7.4, containing 10 mM Glutathione (GSH) (prepare fresh)
-
Dialysis tubing (MWCO matched to allow free drug diffusion but retain nanoparticles, e.g., 10 kDa)
-
Fluorescence spectrophotometer
Procedure:
-
Disperse 1 mL of the DOX-loaded nanoparticle suspension (e.g., 2 mg/mL) into a dialysis bag.
-
Place the sealed bag into 20 mL of Release Buffer A (control) in a beaker with gentle stirring at 37°C.
-
In a separate beaker, place an identical dialysis bag into 20 mL of Release Buffer B (+GSH).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the dialysate (the buffer outside the bag) and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Measure the fluorescence intensity of the collected samples (DOX excitation/emission ~480/590 nm).
-
Calculate the concentration of released DOX using a standard calibration curve.
-
Plot the cumulative drug release (%) versus time for both conditions.
The mechanism of intracellular drug release is depicted in the following signaling pathway diagram.
Caption: Pathway of redox-responsive intracellular drug release.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. researchgate.net [researchgate.net]
- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 2055015-40-0 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Redox-sensitive mesoporous silica nanoparticles functionalized with PEG through a disulfide bond linker for potential anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound - Nordic Biosite [nordicbiosite.com]
- 18. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for HPLC Analysis of Acid-PEG4-S-S-PEG4-Acid Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and other molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][2] The Acid-PEG4-S-S-PEG4-Acid is a homobifunctional, cleavable crosslinker featuring a disulfide bond within the PEG spacer arm.[3] This allows for the release of the conjugated molecule under reducing conditions, a valuable feature in drug delivery and affinity purification.[4] Accurate and robust analytical methods are crucial for monitoring the conjugation reaction, quantifying the efficiency, and characterizing the final product.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of PEGylated species from their unconjugated counterparts.[1][] This document provides detailed protocols for the conjugation of this compound to a primary amine-containing molecule and the subsequent analysis of the reaction mixture by Reversed-Phase HPLC (RP-HPLC).
Chemical Reaction Pathway
The conjugation of this compound to a molecule containing a primary amine (e.g., a protein or peptide) is typically achieved through a two-step carbodiimide coupling reaction. First, the terminal carboxylic acid groups of the PEG linker are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This activated intermediate then readily reacts with the primary amine on the target molecule to form a stable amide bond.[4][6]
Caption: Chemical pathway for this compound conjugation.
Experimental Protocols
Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol outlines a general procedure for the conjugation reaction. Optimization of molar ratios and reaction times may be necessary for specific target molecules.[4][6]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium phosphate, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 100 mM). Do not store these solutions for extended periods.[7]
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines like Tris or glycine.[4]
-
-
Activation of this compound:
-
Conjugation to the Target Molecule:
-
Immediately add the activated PEG-linker solution to the prepared solution of the amine-containing molecule.
-
Ensure the pH of the final reaction mixture is between 7.2 and 8.5 for optimal coupling.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[4]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4]
-
HPLC Analysis of the Conjugation Reaction
Reversed-phase HPLC (RP-HPLC) is a suitable method for monitoring the progress of the conjugation reaction and assessing the purity of the final product. The addition of the hydrophilic PEG linker will typically cause the conjugated molecule to elute earlier than the more hydrophobic unconjugated molecule.[8]
Instrumentation and Materials:
-
HPLC System with a UV detector
-
Reversed-phase C4 or C18 column (e.g., Jupiter 300 Å, C4, 5 µm, 150 x 4.6 mm). C4 columns are often preferred for protein separations.[9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Sample Vials
Procedure:
-
Sample Preparation:
-
Withdraw aliquots from the conjugation reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes) and quench the reaction immediately by diluting in Mobile Phase A.
-
Dilute the final purified conjugate and the unconjugated starting material to a suitable concentration (e.g., 0.5-1.0 mg/mL) with Mobile Phase A.[10]
-
Filter all samples through a 0.22 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Detection Wavelength: 220 nm and 280 nm (220 nm for peptide bonds, 280 nm for aromatic residues like Trp and Tyr).[11]
-
Injection Volume: 10-20 µL
-
Gradient Program (Example):
-
Data Analysis:
-
Integrate the peak areas of the unconjugated starting material and the newly formed conjugated product(s).
-
Calculate the percentage of conjugation using the following formula:
-
% Conjugation = [Area of Conjugate Peak(s) / (Area of Conjugate Peak(s) + Area of Unconjugated Peak)] x 100
-
-
Data Presentation
The quantitative data from the HPLC analysis can be summarized in a table for clear comparison of different reaction conditions or time points.
Table 1: Summary of HPLC Analysis of a Time-Course Conjugation Reaction
| Time Point (min) | Retention Time - Unconjugated (min) | Peak Area - Unconjugated | Retention Time - Conjugate (min) | Peak Area - Conjugate | % Conjugation |
| 0 | 20.5 | 1,500,000 | - | 0 | 0% |
| 30 | 20.4 | 900,000 | 18.2 | 600,000 | 40% |
| 60 | 20.5 | 450,000 | 18.3 | 1,050,000 | 70% |
| 120 | 20.4 | 150,000 | 18.2 | 1,350,000 | 90% |
Visualization of Experimental Workflow
The overall experimental workflow, from conjugation to data analysis, can be visualized as follows:
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-PEG4-SS-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Mass Spectrometry Characterization of Acid-PEG4-S-S-PEG4-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG4-S-S-PEG4-Acid is a homobifunctional, discrete polyethylene glycol (dPEG®) crosslinker featuring a central disulfide bond. This reagent is instrumental in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), where the cleavable disulfide linkage allows for the release of a therapeutic payload in the reducing environment of the cell. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate. Accurate mass spectrometry (MS) characterization of this linker and its conjugates is critical for ensuring structural integrity, purity, and batch-to-batch consistency.
These application notes provide detailed protocols for the characterization of this compound and its conjugates using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies cover sample preparation, intact mass analysis, and fragmentation analysis to confirm the identity and structure of the molecule.
I. Expected Mass and Fragmentation Data
The accurate mass of the this compound conjugate is a primary indicator of its identity. The table below summarizes the theoretical monoisotopic masses for the intact molecule and its expected fragments upon reduction of the disulfide bond.
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Adducts (m/z) |
| Intact Conjugate | C28H50O14S2 | 682.2645 | [M+H]⁺: 683.2718, [M+Na]⁺: 705.2537 |
| Reduced Monomer (Acid-PEG4-SH) | C14H26O7S | 342.1399 | [M+H]⁺: 343.1472, [M+Na]⁺: 365.1291 |
| Reduced Monomer Fragment (Loss of H2S) | C14H24O7 | 308.1471 | [M+H]⁺: 309.1544 |
Note: Actual observed m/z values may vary slightly depending on instrument calibration and resolution.
II. Experimental Protocols
A. Protocol 1: Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial for obtaining high-quality mass spectra by minimizing ion suppression and adduct formation.
Materials:
-
This compound sample
-
Ammonium acetate buffer (10-100 mM, pH 7.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Spin filters with a suitable molecular weight cutoff (MWCO) for buffer exchange of conjugated samples.[1]
Procedure:
-
Buffer Exchange (for conjugated samples): If the sample is in a buffer containing non-volatile salts (e.g., NaCl, PBS), perform a buffer exchange into a volatile buffer like 10-100 mM ammonium acetate.[1] This can be achieved using spin filters with an appropriate MWCO.
-
Sample Dilution:
-
Prepare a stock solution of the this compound or its conjugate in a suitable solvent (e.g., water or ammonium acetate buffer) at a concentration of approximately 1 mg/mL.
-
For direct infusion ESI-MS, dilute the stock solution to a final concentration of 10-100 µg/mL in a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.[1]
-
For LC-MS analysis, dilute the sample in the initial mobile phase conditions.
-
B. Protocol 2: Intact Mass Analysis by LC-ESI-MS
This protocol is for determining the molecular weight of the intact this compound conjugate.
Materials:
-
Prepared sample from Protocol 1
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Reversed-phase C18 column suitable for biomolecule analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
LC Method Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the diluted sample.
-
Elute the sample using a linear gradient to ~95% Mobile Phase B over 15-20 minutes.
-
-
Mass Spectrometry Method Setup:
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Scan a mass range of m/z 400-2000.
-
Use a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[1]
-
-
Data Analysis:
C. Protocol 3: Fragmentation Analysis by Tandem MS (MS/MS) with Disulfide Bond Reduction
This protocol confirms the structure of the conjugate by fragmenting the molecule and identifying the resulting pieces, particularly focusing on the cleavage of the disulfide bond.
Materials:
-
Prepared sample from Protocol 1
-
Mass spectrometer with MS/MS capabilities (e.g., Q-TOF, Orbitrap, or Ion Trap)
-
Collision gas (e.g., Argon or Nitrogen)
-
For in-source reduction (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Precursor Ion Selection: Isolate the precursor ion of the intact conjugate (e.g., the [M+H]⁺ ion at m/z 683.27) in the first stage of the mass spectrometer.[1]
-
Fragmentation:
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to CID to induce fragmentation. While CID is a common technique, fragmentation may be dominated by the PEG chains.[1]
-
Electron-Transfer Dissociation (ETD): If available, ETD is highly recommended as it preferentially cleaves disulfide bonds, providing clear evidence of the linkage.[3][4][5]
-
In-source Reduction/Fragmentation: Alternatively, the disulfide bond can be cleaved prior to or during ionization by adding a reducing agent like DTT or by utilizing in-source fragmentation.
-
-
MS/MS Data Acquisition: Acquire the fragmentation spectrum (MS/MS spectrum).
-
Data Analysis:
-
Analyze the MS/MS spectrum for fragment ions that correspond to the cleavage of the disulfide bond, resulting in the reduced monomer (Acid-PEG4-SH) with an expected [M+H]⁺ ion at m/z 343.15.
-
Look for characteristic fragmentation patterns of the PEG chains, such as the neutral loss of ethylene glycol units (44.03 Da).
-
III. Visualizations
Caption: Experimental workflow for MS characterization.
Caption: Expected fragmentation of the conjugate.
References
Application Notes & Protocols: Quantification of Disulfide Bond Cleavage Using Ellman's Reagent (DTNB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is a chemical compound widely used for the quantification of free sulfhydryl (thiol) groups in a sample.[1][2] Developed by George L. Ellman, this colorimetric assay is a rapid, simple, and sensitive method for determining the concentration of thiols in solutions, proteins, and peptides.[3][4][5] The assay's utility extends to monitoring the cleavage of disulfide bonds, a critical parameter in protein chemistry, enzymology, and drug development. The reduction of a disulfide bond yields two free thiol groups, which can then be quantified by DTNB.
The principle of the assay is based on a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group to cleave its disulfide bond, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][4][5][6] The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance at 412 nm, which is directly proportional to the concentration of free thiols in the sample.[1][3][5]
Chemical Reaction
The reaction between DTNB and a thiol-containing compound (R-SH) is stoichiometric, with one mole of thiol releasing one mole of TNB²⁻.[1][7]
R-SH + DTNB → R-S-S-TNB + TNB²⁻
The released TNB²⁻ is the chromophore that is quantified spectrophotometrically.[5]
Reaction of Ellman's Reagent with a Thiol.
Applications in Research and Drug Development
The quantification of free thiols and disulfide bonds is crucial in various fields:
-
Protein Chemistry: To determine the number of free cysteine residues and disulfide bonds in a protein, providing insights into its structure and stability.
-
Enzymology: To study thiols in the active sites of enzymes.[3]
-
Drug Development: To assess the stability of therapeutic proteins, monitor the reduction of disulfide bonds in antibody-drug conjugates (ADCs), and quantify thiolated drug delivery vehicles.[8][9]
-
Redox Biology: To measure the concentration of low-molecular-weight thiols like glutathione, a key antioxidant.[1]
Quantitative Data Summary
The accuracy of the Ellman's assay is dependent on several key parameters, which are summarized in the table below.
| Parameter | Value | Conditions | References |
| Wavelength of Max Absorbance (λmax) | 412 nm | pH 7.6 - 8.6 | [1][3][4][6] |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | Dilute buffer solutions | [1][4][6][8] |
| 13,700 M⁻¹cm⁻¹ | High salt concentrations (e.g., 6 M guanidinium HCl) | [1] | |
| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman | [1][4][6][10] | |
| Optimal pH Range | 7.6 - 8.6 | - | [4][6] |
Experimental Protocols
Two primary methods can be employed for the quantification of sulfhydryl groups using Ellman's reagent: the standard curve method and the direct extinction coefficient calculation method.
Protocol 1: Quantification Using a Cysteine Standard Curve
This method is recommended for accurate quantification and involves creating a standard curve with a known thiol-containing compound, such as L-cysteine.
-
Ellman's Reagent (DTNB)
-
L-cysteine hydrochloride monohydrate
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or cuvettes
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and add EDTA to a final concentration of 1 mM. Adjust the pH to 8.0.
-
Ellman's Reagent Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[3][8][11] This solution should be prepared fresh.
-
L-cysteine Stock Solution (e.g., 1.6 mM): Dissolve an appropriate amount of L-cysteine hydrochloride monohydrate in the Reaction Buffer to make a stock solution. For example, to make a 1.6 mM solution, dissolve cysteine hydrochloride monohydrate in the reaction buffer.[3]
-
Cysteine Standards: Prepare a series of dilutions from the L-cysteine stock solution in the Reaction Buffer. A typical range would be from 0.1 mM to 1.0 mM.[3][11]
-
Pipette 250 µL of each standard or unknown sample into separate test tubes.[3]
-
Prepare a blank by adding 250 µL of Reaction Buffer to a test tube.[11]
-
To each tube, add 50 µL of the Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[3][11]
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes at room temperature for 15 minutes.[3][5][11]
-
Transfer 200 µL of each solution to a 96-well plate.[3] Alternatively, use cuvettes for measurement.
-
Measure the absorbance at 412 nm.
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.[5]
Workflow for Thiol Quantification using a Standard Curve.
Protocol 2: Quantification by Direct Extinction Coefficient Calculation
This method is faster as it does not require the preparation of a standard curve. It is suitable for samples where the matrix does not interfere with the absorbance measurement.
-
Same as Protocol 1, excluding L-cysteine.
-
Prepare the Reaction Buffer and Ellman's Reagent Solution as described in Protocol 1.
-
For each unknown sample, prepare two tubes.
-
In the "sample" tube, add the unknown sample, 50 µL of Ellman's Reagent Solution, and bring the final volume to a defined value (e.g., 2.8 mL) with Reaction Buffer.[11]
-
In the "blank" tube, add the same volume of buffer instead of the sample, 50 µL of Ellman's Reagent Solution, and bring to the same final volume with Reaction Buffer.[11]
-
Mix the contents of both tubes and incubate at room temperature for 15 minutes.[4][5]
-
Zero the spectrophotometer with the blank at 412 nm.
-
Measure the absorbance of the sample.
-
Calculate the concentration of free thiols using the Beer-Lambert law:
Concentration (M) = Absorbance / (ε * l)
Where:
To quantify the number of disulfide bonds, the protein must first be fully reduced to convert all disulfide bonds to free thiol groups. This can be achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Measure the initial free thiol concentration of the sample using either of the protocols above.
-
Treat the sample with a reducing agent to cleave all disulfide bonds.
-
Remove the excess reducing agent (e.g., by dialysis or a desalting column).
-
Measure the total thiol concentration after reduction.
-
The concentration of disulfide bonds can be calculated as:
[Disulfide Bonds] = ([Total Thiols] - [Initial Free Thiols]) / 2
Potential Interferences and Limitations
-
pH: The reaction is pH-dependent, with optimal reactivity in the slightly alkaline range (pH 7.6-8.6).[4][5][6]
-
Interfering Substances: Compounds such as cyanide, hydrogen sulfite, and sulfide can react with DTNB and lead to inaccurate results.[12]
-
Light Sensitivity: The TNB²⁻ product can be sensitive to light, so it is advisable to protect the reaction from direct light.[13]
-
Accessibility of Thiols: In proteins, some cysteine residues may be buried within the three-dimensional structure and inaccessible to DTNB. Denaturing agents like guanidinium hydrochloride or urea may be necessary to expose these thiols.[1][5]
By following these detailed protocols and considering the potential limitations, researchers can accurately quantify disulfide bond cleavage and free thiol content in a variety of samples, providing valuable data for their research and development endeavors.
References
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. EP4237844A1 - Fluorescent ellman assay for free thiol detection - Google Patents [patents.google.com]
- 10. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Drug Release Assay for Nanoparticles with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticles have emerged as promising carriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.[1][2] A key strategy in designing effective nanoparticle-based drug delivery systems is the incorporation of cleavable linkers that connect the drug to the nanoparticle matrix. These linkers are designed to be stable in systemic circulation but break down in response to specific stimuli prevalent in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. This stimulus-responsive drug release mechanism allows for precise control over the spatial and temporal delivery of the therapeutic agent.[3][4]
This document provides detailed application notes and protocols for conducting in vitro drug release assays for nanoparticles featuring cleavable linkers. It covers the fundamental principles, common methodologies, specific protocols for different linker types, and guidelines for data presentation and interpretation.
Principles of Stimuli-Responsive Drug Release
Stimuli-responsive linkers are chemical moieties that undergo cleavage under specific physiological or pathological conditions. This targeted release is advantageous for delivering drugs to specific sites, such as tumors or inflamed tissues, which often exhibit unique microenvironments.
-
pH-Responsive Linkers: These linkers are stable at physiological pH (7.4) but are hydrolyzed in acidic environments, such as those found in endosomes/lysosomes (pH 5.0-6.5) or the tumor microenvironment.[3][5] Common pH-sensitive linkers include hydrazones, acetals, and ketals.[3][5]
-
Redox-Responsive Linkers: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. Disulfide bonds are common redox-responsive linkers that are cleaved in the presence of high GSH concentrations, triggering drug release inside the target cells.[3]
-
Enzyme-Responsive Linkers: Specific enzymes that are overexpressed in certain diseases can be exploited for targeted drug release. Linkers composed of peptides or other substrates for these enzymes can be selectively cleaved, releasing the drug at the site of enzyme activity.[5]
General In Vitro Drug Release Assay Methodologies
Several methods are commonly employed to study the in vitro release of drugs from nanoparticles. The choice of method depends on the nanoparticle system's characteristics and the drug's properties. The primary challenge is to efficiently separate the released (free) drug from the nanoparticle-encapsulated drug.[6][7][8]
Dialysis Method
The dialysis method is the most widely used technique for in vitro drug release studies of nanoparticles.[1][6][7] It involves placing the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. This bag is then immersed in a release medium. The MWCO of the membrane is chosen to be large enough to allow the free drug to diffuse out but small enough to retain the nanoparticles.[6]
Advantages:
-
Simple and easy to set up.
-
Allows for continuous sampling from the release medium without disturbing the nanoparticles.
Disadvantages:
-
The dialysis membrane can act as a barrier to drug diffusion, potentially underestimating the actual release rate.[6][9]
-
May not be suitable for highly hydrophobic drugs that can adsorb to the membrane.
Sample and Separate Method
In this method, the nanoparticle suspension is directly added to the release medium. At predetermined time points, an aliquot of the medium is withdrawn and processed to separate the nanoparticles from the dissolved drug.[1][2][6] Common separation techniques include:
-
Centrifugation/Ultrafiltration: Samples are centrifuged at high speeds to pellet the nanoparticles, and the supernatant containing the free drug is analyzed.[10][11] Centrifugal filter devices with specific MWCOs can also be used for efficient separation.[1][2][11]
-
Syringe Filtration: Samples are passed through a syringe filter with a pore size small enough to retain the nanoparticles while allowing the free drug to pass through.[6]
Advantages:
-
Avoids the potential rate-limiting step of membrane diffusion seen in the dialysis method.
-
Can be more representative of the true release profile.
Disadvantages:
-
Can be more labor-intensive.
-
Potential for nanoparticle clogging of filters or incomplete sedimentation during centrifugation.[11]
Experimental Protocols
The following are detailed protocols for conducting in vitro drug release assays for nanoparticles with different types of cleavable linkers.
Protocol 1: pH-Responsive Drug Release
This protocol is designed to assess drug release from nanoparticles with pH-sensitive linkers (e.g., hydrazones, acetals) by simulating the acidic conditions of endosomes or tumors.
Materials:
-
Drug-loaded nanoparticles with pH-cleavable linkers
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer or citrate buffer, pH 5.5
-
Dialysis tubing (e.g., MWCO 12-14 kDa) or centrifugal filter units (e.g., MWCO 30 kDa)
-
Shaking incubator or water bath
Procedure (Dialysis Method):
-
Prepare the release media: PBS at pH 7.4 and acetate or citrate buffer at pH 5.5.
-
Accurately weigh and disperse a known amount of lyophilized nanoparticles in a specific volume of pH 7.4 PBS to create a stock suspension.
-
Transfer a defined volume (e.g., 1 mL) of the nanoparticle suspension into a pre-soaked dialysis bag.
-
Securely clamp both ends of the dialysis bag.
-
Place the dialysis bag into a vessel containing a larger volume (e.g., 50 mL) of the release medium (either pH 7.4 PBS or pH 5.5 buffer).
-
Incubate the setup at 37°C with continuous gentle agitation (e.g., 100 rpm).[10]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[15]
-
Analyze the concentration of the released drug in the collected samples using a validated HPLC method.[12][15]
-
Calculate the cumulative percentage of drug released at each time point.
Procedure (Sample and Separate Method):
-
Prepare the release media as described above.
-
Disperse a known amount of nanoparticles directly into a larger volume of the release medium (pH 7.4 or 5.5) in a sealed container.
-
Incubate at 37°C with agitation.
-
At each time point, withdraw a sample and separate the nanoparticles using centrifugal ultrafiltration.[16]
-
Analyze the filtrate for drug concentration using HPLC.
Protocol 2: Redox-Responsive Drug Release
This protocol evaluates drug release from nanoparticles with redox-sensitive linkers (e.g., disulfide bonds) by mimicking the reducing intracellular environment.
Materials:
-
Drug-loaded nanoparticles with redox-cleavable linkers
-
PBS, pH 7.4
-
Glutathione (GSH)
-
Other materials as listed in Protocol 4.1
Procedure:
-
Prepare two types of release media:
-
Control medium: PBS at pH 7.4.
-
Reducing medium: PBS at pH 7.4 containing a physiologically relevant concentration of GSH (e.g., 10 mM).
-
-
Follow the steps outlined in either the Dialysis Method or the Sample and Separate Method described in Protocol 4.1, using the two different release media.
-
Compare the drug release profiles in the presence and absence of GSH to determine the redox-sensitivity of the nanoparticles.
Protocol 3: Enzyme-Responsive Drug Release
This protocol is for assessing drug release from nanoparticles with linkers that are substrates for specific enzymes.
Materials:
-
Drug-loaded nanoparticles with enzyme-cleavable linkers
-
Buffer solution appropriate for the specific enzyme's optimal activity (e.g., Tris buffer)
-
The specific enzyme (e.g., Cathepsin B, Matrix Metalloproteinase)
-
Other materials as listed in Protocol 4.1
Procedure:
-
Prepare two types of release media:
-
Control medium: The appropriate buffer solution at physiological pH.
-
Enzymatic medium: The buffer solution containing the specific enzyme at a relevant concentration.
-
-
Follow the steps outlined in either the Dialysis Method or the Sample and Separate Method described in Protocol 4.1, using the two different release media.
-
Compare the drug release profiles in the presence and absence of the enzyme to confirm enzyme-triggered drug release.
Data Presentation
Quantitative data from the drug release assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cumulative Drug Release (%) from Nanoparticles under Different pH Conditions
| Time (hours) | pH 7.4 (Mean ± SD) | pH 5.5 (Mean ± SD) |
| 0 | 0 | 0 |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 2: Cumulative Drug Release (%) from Nanoparticles under Different Redox Conditions
| Time (hours) | 0 mM GSH (Mean ± SD) | 10 mM GSH (Mean ± SD) |
| 0 | 0 | 0 |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 3: Cumulative Drug Release (%) from Nanoparticles in the Presence/Absence of a Specific Enzyme
| Time (hours) | Without Enzyme (Mean ± SD) | With Enzyme (Mean ± SD) |
| 0 | 0 | 0 |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Visualizations
Diagrams can effectively illustrate complex workflows and mechanisms.
Caption: Experimental workflow for the in vitro drug release assay using the dialysis method.
Caption: Mechanism of drug release from a nanoparticle via a pH-cleavable linker.
Caption: Mechanism of drug release from a nanoparticle via a redox-cleavable linker.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research.mpu.edu.mo [research.mpu.edu.mo]
- 3. Stimulus-responsive self-assembled prodrugs in cancer therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01003H [pubs.rsc.org]
- 4. Utilizing Stimuli Responsive Linkages to Engineer and Enhance Polymer Nanoparticle-Based Drug Delivery Platforms. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. spds.in [spds.in]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Acid-PEG4-S-S-PEG4-Acid
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Acid-PEG4-S-S-PEG4-Acid in aqueous buffers. The following question-and-answer format directly addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is designed with hydrophilic polyethylene glycol (PEG) chains to enhance its water solubility.[1][2] However, its solubility can be influenced by the overall formulation. While it is expected to have good aqueous solubility, it is often recommended to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][4][5] This stock solution can then be diluted into the desired aqueous buffer.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to poor solubility in aqueous buffers:
-
pH of the Buffer: The terminal carboxylic acid groups on the molecule have a specific pKa. If the pH of your buffer is below the pKa, the carboxylic acids will be protonated and less soluble.
-
Buffer Composition: The type and concentration of salts in your buffer can impact solubility. High salt concentrations can sometimes lead to a "salting-out" effect for PEGylated compounds.[6]
-
Temperature: The dissolution of PEGylated compounds can be temperature-dependent.[7][8]
-
Initial Dissolution Method: Directly adding the solid to an aqueous buffer may lead to the formation of aggregates that are slow to dissolve.
Q3: How does the disulfide bond affect the solubility of the molecule?
A3: The disulfide bond in this compound is a key functional feature that allows for cleavage under reducing conditions.[9] While the disulfide bond itself is a covalent linkage, its presence can influence the three-dimensional conformation of the molecule, which may have an impact on its interaction with water molecules and overall solubility. It's important to note that this bond can be susceptible to cleavage by reducing agents, which would alter the molecule's structure and solubility.[10]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps:
Initial Dissolution and Observation
-
Problem: The compound forms a film or clumps when added directly to the aqueous buffer.
-
Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as DMSO or DMF.[3][4] Ensure the reagent is fully dissolved in the organic solvent before adding it dropwise to your aqueous buffer while vortexing. The final concentration of the organic solvent should typically be kept low (e.g., <10%) to avoid affecting your experiment.[3]
-
Optimizing Buffer Conditions
-
Problem: The solution becomes cloudy or a precipitate forms after adding the stock solution to the aqueous buffer.
-
pH Adjustment: The solubility of molecules with carboxylic acid groups is pH-dependent.[6] For carboxylic acids, a pH above their pKa will result in a charged carboxylate group, which is generally more water-soluble.[5] Try adjusting the pH of your buffer to a slightly alkaline range (e.g., pH 7.5-8.5).
-
Ionic Strength: In some cases, increasing the ionic strength of the buffer (e.g., by increasing the salt concentration) can enhance solubility. However, for other compounds, high salt concentrations can lead to "salting out".[6] It is recommended to test a range of salt concentrations to find the optimal condition.
-
Temperature: The solubility of PEG derivatives generally increases with rising temperature.[7][8] Try gently warming the solution (e.g., to 37°C) to aid dissolution. However, be mindful of the thermal stability of your other reagents.
-
Use of Co-solvents
-
Problem: The compound remains insoluble even after optimizing the buffer conditions.
-
Solution: Consider adding a small percentage of a water-miscible organic co-solvent to your final aqueous buffer. Start with low percentages and gradually increase the concentration while monitoring for any adverse effects on your experiment.
-
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 5-10% | Generally well-tolerated by many biomolecules.[6] |
| Dimethyl sulfoxide (DMSO) | 1-5% | A strong solvent, but can be difficult to remove and may affect some biological assays.[6] |
| Dimethylformamide (DMF) | 1-5% | Use with caution as it can denature some proteins.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution until the solid is completely dissolved. Store the stock solution at -20°C as recommended for long-term storage.[11]
-
Protocol 2: Determination of Aqueous Solubility (Turbidity Method)
-
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
-
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous buffer of interest (e.g., PBS at various pH values).
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance.
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the aqueous buffer in the 96-well plate.
-
Include a buffer-only control.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1 hour).
-
Measure the optical density (OD) at 600 nm to quantify the turbidity in each well.
-
The solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer control.
-
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: Key factors that influence aqueous solubility.
References
- 1. Acid-PEG4-S-PEG4-acid, 2055041-21-7 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2055015-40-0 | BroadPharm [broadpharm.com]
- 10. Disulfide - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
Preventing premature cleavage of Acid-PEG4-S-S-PEG4-Acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of Acid-PEG4-S-S-PEG4-Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a homobifunctional, cleavable crosslinker.[1][2] Its key features include:
-
Two terminal carboxylic acid groups: These allow for conjugation to primary amines on molecules like proteins, peptides, or other ligands using standard carbodiimide chemistry (e.g., EDC/NHS).[2]
-
A central disulfide (-S-S-) bond: This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents.[3] This feature is crucial for applications requiring the release of a conjugated payload under specific conditions, such as within the reducing environment of a cell.
-
Two PEG4 spacers: The hydrophilic polyethylene glycol (PEG) chains enhance the water solubility of the linker and its conjugates, which can help prevent aggregation.[2]
Q2: What are the primary causes of premature cleavage of the disulfide bond?
A2: The disulfide bond is the most chemically labile part of the molecule. Premature cleavage is primarily caused by:
-
Reducing Agents: The presence of even trace amounts of reducing agents is the most common cause of cleavage. Common laboratory reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME) will efficiently cleave the disulfide bond.[4]
-
High pH: At alkaline pH (typically above 8.0), the disulfide bond can undergo hydrolysis, leading to cleavage.[5]
-
Thiol-Disulfide Exchange: Free thiol (-SH) groups from other molecules in the solution (e.g., cysteine residues on a protein) can attack the disulfide bond, leading to an exchange reaction. This process is accelerated at physiological or higher pH.[6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability and integrity of the compound, proper storage is critical.
| Storage Format | Temperature | Duration | Recommendations |
| Solid (as received) | -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] |
| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -20°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. Warm to room temperature before opening to prevent condensation.[1] |
Q4: How can I detect and quantify the cleavage of this compound?
A4: Cleavage can be detected and quantified using several analytical methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method to separate the intact linker from its cleaved fragments. By monitoring the disappearance of the peak for the intact molecule and the appearance of new peaks over time, the extent of cleavage can be quantified.[7]
-
Ellman's Assay: This colorimetric assay quantifies the free thiol groups that are generated upon cleavage of the disulfide bond. It is a rapid and sensitive method for monitoring the reduction process.[8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature cleavage of the linker in the stock solution. | 1. Contamination of the solvent with water or reducing agents.2. Repeated freeze-thaw cycles introducing moisture.3. Improper storage temperature. | 1. Use fresh, anhydrous grade DMSO or DMF for stock solutions.2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]3. Ensure storage at -20°C in a desiccated environment.[1] |
| The disulfide bond cleaves during the conjugation reaction. | 1. The reaction buffer contains reducing agents (e.g., DTT from a protein stock solution).2. The pH of the conjugation buffer is too high ( > 8.0).3. The target molecule (e.g., protein) has free thiols that are initiating thiol-disulfide exchange. | 1. Ensure all buffers are freshly prepared and free of reducing agents. Use a desalting column to remove any reducing agents from your target molecule solution before starting the conjugation.[12]2. For the reaction of an activated NHS-ester with amines, maintain a pH between 7.0 and 7.5.[13]3. If your protein has free thiols that are not intended for conjugation, consider blocking them with an alkylating agent like N-ethylmaleimide (NEM) prior to the conjugation reaction.[14] |
| Inconsistent results between experiments. | 1. Instability of the stock solution.2. Variability in buffer preparation.3. Fluctuations in reaction time or temperature. | 1. Prepare fresh stock solutions of the linker before each experiment or use freshly thawed aliquots.2. Double-check the pH and composition of all buffers before use.3. Standardize incubation times and maintain a consistent temperature for all experiments. |
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Acid-PEG4-S-PEG4-acid, 2055041-21-7 | BroadPharm [broadpharm.com]
- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Conjugation of Acid-PEG4-S-S-PEG4-Acid
Welcome to the technical support center for optimizing your conjugation experiments using Acid-PEG4-S-S-PEG4-Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your bioconjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a homobifunctional, cleavable crosslinker.[1][2] It features two terminal carboxylic acid groups, which can be conjugated to primary amines on molecules like proteins, peptides, or other ligands.[3] The core of the linker contains a disulfide (-S-S-) bond. This bond is stable under typical physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or in the reducing environment of the cytoplasm.[4][5][] This cleavable nature makes it highly valuable for applications such as antibody-drug conjugate (ADC) development and creating systems for controlled drug release.[2][] The polyethylene glycol (PEG) spacers enhance water solubility and reduce steric hindrance.[4][7]
Q2: What is the principle behind conjugating this linker to amine-containing molecules?
A2: The conjugation relies on carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9] The process involves two key steps:
-
Activation: The carboxylic acid groups on the PEG linker are activated by EDC at an acidic pH (4.5-6.0) to form a highly reactive O-acylisourea intermediate.[9][10][11] NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester.[8][9][10][12]
-
Conjugation: The NHS-activated linker then reacts with a primary amine (-NH2) on the target molecule at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond.[9][11][13][14]
Q3: Why is a two-step protocol with different pH values recommended for this conjugation?
A3: A two-step protocol is highly recommended because it optimizes the two distinct phases of the reaction.[11] The initial activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[9][10][11][14] However, the subsequent coupling of the NHS ester to the primary amine is favored at a neutral to slightly basic pH (7.0-8.5), where the amine is deprotonated and more nucleophilic.[10][11][15] Performing these steps at their respective optimal pH values maximizes the overall conjugation yield.[11]
Q4: How should I store and handle the this compound linker and the EDC/NHS reagents?
A4: Proper storage and handling are critical for maintaining reagent activity.
-
This compound: Store at -20°C, protected from moisture and light.[4][16] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[14][16][17] For easier handling, you can prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert gas like argon or nitrogen.[14][18]
-
EDC and NHS/Sulfo-NHS: These reagents are extremely sensitive to moisture.[10] Store them desiccated at -20°C.[9][10] Always allow vials to warm to room temperature before opening.[10][17][19] It is highly recommended to prepare aqueous solutions of EDC and NHS immediately before use and discard any unused solution.[10][19]
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound.
Issue 1: Low or No Conjugation Yield
This is the most frequent challenge in EDC/NHS chemistry. The problem can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | Verify the pH of your buffers. The activation step requires a pH of 4.5-6.0, while the conjugation step is most efficient at pH 7.2-8.5.[10][11][15] Using a single, non-optimal pH for the entire process can drastically reduce yield. Consider a two-step protocol where the pH is adjusted after the activation stage.[10][11] |
| Inactive Reagents | Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and can lose activity if not stored and handled correctly.[10][20] Prepare solutions immediately before use and do not store them for long periods.[10][19] To test the activity of your reagents, you can perform a simple control reaction with a small amine-containing molecule.[15] |
| Inappropriate Buffer | Avoid buffers containing primary amines or carboxylates. Buffers like Tris and glycine contain primary amines that will compete with your target molecule for the activated linker.[10][15][19] Acetate buffers contain carboxylates that can interfere with the EDC activation step.[10] Use non-amine, non-carboxylate buffers like MES for the activation step and PBS or borate buffer for the conjugation step.[10][21] |
| Hydrolysis of NHS Ester | Perform reaction steps promptly. The activated NHS ester is susceptible to hydrolysis, a competing reaction with water that regenerates the carboxylic acid.[10][13] The rate of hydrolysis increases significantly with higher pH and temperature.[13][22][23] Minimize delays between the activation and conjugation steps. |
| Insufficient Molar Ratio | Optimize the molar ratio of reagents. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the Acid-PEG-linker.[10][12] The ratio of the activated linker to your target molecule should also be optimized, often starting with a 5- to 20-fold molar excess of the linker.[12][20] |
| Low Reactant Concentration | Increase the concentration of your reactants. The conjugation reaction is bimolecular. Very low concentrations of your target molecule or the linker can slow down the reaction kinetics, allowing hydrolysis to become the dominant reaction.[15][19] If possible, increase the protein concentration.[15] |
digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Low or No\nConjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagents:\n- Fresh EDC/NHS?\n- Stored properly?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Check Reaction pH:\n- Activation pH 4.5-6.0?\n- Conjugation pH 7.2-8.5?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Check Buffer:\n- Amine-free?\n- Carboxylate-free?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_ratio [label="Check Molar Ratios:\n- Sufficient excess of\n EDC/NHS and Linker?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solution_reagents [label="Solution:\nUse fresh reagents.\nPrepare solutions\nimmediately before use.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Solution:\nUse two-step protocol.\nAdjust pH after activation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Solution:\nUse MES for activation.\nUse PBS or Borate\nfor conjugation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ratio [label="Solution:\nPerform titration to\nfind optimal molar excess.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> solution_reagents [label="No"]; check_reagents -> check_ph [label="Yes"];
check_ph -> solution_ph [label="No"]; check_ph -> check_buffer [label="Yes"];
check_buffer -> solution_buffer [label="No"]; check_buffer -> check_ratio [label="Yes"];
check_ratio -> solution_ratio [label="No"]; }
Issue 2: Precipitation Observed During Reaction
| Potential Cause | Recommended Action & Explanation |
| High EDC Concentration | In some cases, a very high concentration of EDC can cause precipitation.[10] If you are using a large excess and observe this issue, try reducing the EDC concentration. |
| Protein Aggregation | High protein concentrations or suboptimal buffer conditions can lead to aggregation.[20] Try reducing the protein concentration or screen different buffer systems to find one that maintains protein stability.[20] The pH should ideally be away from the protein's isoelectric point (pI).[20] |
| Low Solubility of Conjugate | The final conjugated molecule may be less soluble than the starting materials.[5] Consider adjusting buffer conditions or using stabilizing excipients. |
Issue 3: Premature Cleavage of the Disulfide Bond
| Potential Cause | Recommended Action & Explanation |
| Presence of Reducing Agents | The disulfide bond is sensitive to reducing agents. Ensure that none of your buffers or stock solutions contain reducing agents like DTT, TCEP, or β-mercaptoethanol. |
| Thiol-Disulfide Exchange | If your target molecule contains free thiol groups (cysteines), they can potentially react with the disulfide bond in the linker, leading to scrambling or undesired products. This is less common in amine-coupling reactions but is a possibility. If this is suspected, consider capping free thiols on your protein before conjugation. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters vs. pH and Temperature
The stability of the amine-reactive NHS-ester intermediate is highly dependent on pH and temperature. The competing hydrolysis reaction breaks down the ester, reducing conjugation efficiency.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [13][22] |
| 8.0 | Room Temp | ~125 - 210 minutes | [24] |
| 8.5 | Room Temp | ~180 minutes | [24] |
| 8.6 | 4 | 10 minutes | [13][22] |
| 9.0 | Room Temp | ~125 minutes | [24] |
Note: Data is for general NHS esters and can be used as a guideline. Half-life indicates the time for 50% of the NHS ester to hydrolyze.
Table 2: Recommended Molar Ratios for Conjugation
Optimizing the molar ratios of the coupling reagents is crucial for achieving high efficiency. The following are common starting points that may require further optimization for your specific system.
| Reagents (Ratio relative to) | Molar Excess Range | Purpose | Reference |
| EDC : Acid-PEG-Linker | 2- to 10-fold | To efficiently activate the carboxyl groups. | [10][11] |
| NHS : Acid-PEG-Linker | 2- to 5-fold | To stabilize the activated intermediate. | [10] |
| Activated Linker : Target Molecule | 5- to 50-fold | To drive the conjugation reaction to completion. | [12][15][20] |
Experimental Protocols
Detailed Protocol: Two-Step Conjugation to an Amine-Containing Protein
This protocol provides a general method for conjugating this compound to a protein using EDC/NHS chemistry.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4][19]
-
Anhydrous DMSO or DMF[19]
Procedure:
Step 1: Reagent Preparation
-
Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.[10][19]
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.[9]
-
Immediately before use , prepare stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMSO or cold water.[9] Do not store these solutions.
-
Prepare the protein solution in Conjugation Buffer (PBS) at a concentration of 1-10 mg/mL.[19]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the required amount of this compound stock solution with Activation Buffer.
-
Add EDC solution to achieve a 2- to 10-fold molar excess over the PEG linker.[10][11]
-
Immediately add Sulfo-NHS solution to achieve a 2- to 5-fold molar excess over the PEG linker.[10]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[10][12]
Step 3: Conjugation to Protein
-
Optional (Recommended): To prevent side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.[10] This step also serves to exchange the buffer to the optimal pH for conjugation.
-
If the desalting step is skipped, immediately add the activated linker solution to your protein solution.
-
The molar ratio of the linker to the protein should be optimized, but a 10- to 20-fold molar excess is a common starting point.[23]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10][19]
Step 4: Quenching the Reaction
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[12][19] This will consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[19]
Step 5: Purification of the Conjugate
-
Remove unreacted PEG linker, byproducts, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[5][19]
-
Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight) and HPLC or mass spectrometry to determine the degree of conjugation.[5]
References
- 1. Acid-PEG4-SS-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Acid-PEG3-SS-PEG3-acid | TargetMol [targetmol.com]
- 3. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. help.lumiprobe.com [help.lumiprobe.com]
- 23. benchchem.com [benchchem.com]
- 24. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance with Acid-PEG4-S-S-PEG4-Acid in Bioconjugation
Welcome to the technical support center for the Acid-PEG4-S-S-PEG4-Acid linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on managing steric hindrance.
This compound is a homobifunctional, cleavable linker used in bioconjugation and for creating PROTACs.[1][2] The polyethylene glycol (PEG) chains act as flexible, hydrophilic spacers that connect molecules.[3] These PEG spacers are crucial for minimizing steric hindrance, which is the spatial obstruction by bulky molecules that can impede a chemical reaction.[4][5] The disulfide bond (-S-S-) within the linker is stable in circulation but can be cleaved under reducing conditions inside a cell, allowing for controlled release of a conjugated molecule.[6][]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using the this compound linker.
Problem 1: Low or No Conjugation Yield
Low yield is a frequent challenge in bioconjugation.[8] This can be due to several factors related to reagents, reaction conditions, or the biomolecules themselves.
Q: I am observing a very low yield of my desired bioconjugate. What are the common causes and how can I fix this?
A: Low conjugation yield when using the this compound linker typically stems from issues with the activation of the carboxylic acid groups or the subsequent reaction with the target biomolecule. Here is a step-by-step guide to troubleshoot this problem:
-
Evaluate Reagent and Biomolecule Quality:
-
Degradation of EDC/NHS: The coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[9][10] Ensure they are stored in a desiccated environment at -20°C and allowed to warm to room temperature before opening to prevent condensation.[8]
-
Interfering Substances in Biomolecule Buffer: Buffers containing primary amines like Tris or glycine will compete with your target molecule for the activated linker.[8][9] Perform a buffer exchange into a non-amine, non-carboxylate buffer like MES for the activation step and PBS for the conjugation step.[11]
-
Purity and Concentration of Biomolecule: Impurities can compete with your target molecule. It is recommended to use a biomolecule that is >95% pure. Low concentrations can also hinder conjugation efficiency; a concentration of >0.5 mg/mL is often recommended.[8]
-
-
Optimize Reaction Conditions:
-
pH Control: The two-step EDC/NHS reaction requires precise pH control.[12]
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[11][13] Use a buffer like MES (4-morpholinoethanesulfonic acid).[13]
-
Conjugation Step: The reaction of the activated NHS-ester with primary amines on the target biomolecule is optimal at a pH of 7.2-8.5.[9][12] A pH of 8.3-8.5 is often a good balance between amine reactivity and NHS-ester stability.[9]
-
-
Molar Ratio of Reactants: A 10- to 20-fold molar excess of the activated linker to the biomolecule is a common starting point.[8] You may need to optimize this ratio for your specific application.
-
-
Address Steric Hindrance:
-
Inaccessible Reactive Site: The target functional group on your biomolecule might be in a sterically crowded environment.[4] While the PEG4 spacers are designed to mitigate this, if the site is deeply buried, conjugation may still be inefficient.
-
Computational Modeling: Use protein structure prediction tools to assess the solvent accessibility of your target residues.[5]
-
Site-Directed Mutagenesis: If possible, introduce a reactive residue at a more accessible location on the protein's surface.[4]
-
Problem 2: Aggregation of the Bioconjugate
Protein aggregation during or after conjugation can lead to a loss of functional product.
Q: I am observing precipitation or aggregation of my protein after the conjugation reaction. How can I prevent this?
A: Aggregation can be caused by changes in the protein's conformation due to the conjugation process, high protein concentration, or inappropriate buffer conditions.[14]
-
Optimize Reaction Conditions: Try performing the conjugation at a lower temperature (e.g., 4°C overnight instead of 1-2 hours at room temperature).[8]
-
Use of Hydrophilic Linkers: The this compound linker is inherently hydrophilic due to the PEG chains, which generally helps improve solubility and reduce aggregation.[3][14]
-
Purification: Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and aggregates.[4]
Problem 3: Premature Cleavage of the Disulfide Bond
The disulfide bond is designed to be stable in circulation but cleavable in the reducing environment of the cell.
Q: I suspect the disulfide bond in my linker is being cleaved prematurely. How can I assess its stability?
A: The stability of the disulfide bond can be influenced by steric hindrance around the bond and the presence of free thiols in the plasma.[15]
-
In Vitro Plasma Stability Assay: Incubate the bioconjugate in plasma at 37°C and take samples at various time points.[15]
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact conjugate and released payload over time to determine the cleavage kinetics.[15]
-
Consider Steric Hindrance: If the disulfide bond is too exposed, it may be more susceptible to cleavage. Sometimes, introducing methyl groups next to the disulfide bond can improve its stability in circulation.[]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG4 spacers in the this compound linker?
A1: The two PEG4 (polyethylene glycol) units serve as flexible, hydrophilic spacers.[3] Their main functions are to:
-
Increase Distance: They increase the distance between the two conjugated molecules, which helps to overcome steric hindrance and improve reaction efficiency.[4][5]
-
Improve Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules and the final conjugate.[3]
-
Enhance Stability: PEG linkers can protect the conjugated biomolecule from enzymatic degradation.[3]
Q2: How do I activate the carboxylic acid groups on the linker?
A2: The carboxylic acid groups are typically activated using a two-step carbodiimide chemistry with EDC and NHS (or its water-soluble analog, Sulfo-NHS).[11][12]
-
Activation: The carboxylic acid is reacted with EDC and NHS at a pH of 4.5-6.0 to form a more stable, amine-reactive NHS ester.[12]
-
Conjugation: This activated NHS ester then efficiently reacts with primary amines on the target molecule at a pH of 7.2-8.5 to form a stable amide bond.[12]
Q3: What conditions are required to cleave the disulfide bond?
A3: The disulfide bond is cleaved under reducing conditions. This is typically achieved by:
-
Intracellular Environment: The high concentration of reducing agents like glutathione (GSH) inside cells facilitates the cleavage of the disulfide bond, releasing the conjugated molecule.[][15]
-
In Vitro Cleavage: For experimental purposes, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to cleave the disulfide bond.[14]
Q4: How should I store the this compound linker?
A4: While specific storage conditions should be obtained from the supplier, linkers of this type are generally stored at -20°C in a desiccated environment to prevent degradation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful bioconjugation using EDC/NHS chemistry.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step (EDC/NHS) | Conjugation Step (to Amine) |
| pH | 4.5 - 6.0[11] | 7.2 - 8.5[9][12] |
| Buffer | MES (Amine & Carboxylate-free)[11] | PBS (Phosphate-Buffered Saline)[11] |
| Temperature | Room Temperature[12] | 4°C - Room Temperature[8] |
| Duration | 15 - 30 minutes[8][12] | 1 - 4 hours (or overnight at 4°C)[8] |
Table 2: Molar Ratios and Concentrations
| Component | Recommended Molar Ratio/Concentration |
| Linker : Biomolecule | 10:1 to 20:1 (starting point)[8] |
| EDC : Linker | 1:1 to 2:1[12] |
| NHS : Linker | 1:1 to 2:1[12] |
| Biomolecule Concentration | > 0.5 mg/mL[8] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol outlines the general procedure for conjugating the linker to a protein containing primary amines (e.g., lysine residues).[11][12]
Materials:
-
This compound
-
Protein solution in a non-amine, non-carboxylate buffer
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[11]
-
Coupling Buffer: PBS, pH 7.2-7.5[11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[14]
-
Desalting column for purification[11]
Procedure:
-
Prepare Solutions: Dissolve the this compound linker in Activation Buffer. Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Activation of Carboxylic Acid:
-
Buffer Exchange Protein (if necessary): Ensure the protein is in the Coupling Buffer (pH 7.2-7.5). If not, perform a buffer exchange using a desalting column.
-
Conjugation Reaction:
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[8][14]
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.[11]
Protocol 2: Disulfide Bond Cleavage Assay
This protocol can be used to verify the cleavability of the disulfide bond in the bioconjugate.
Materials:
-
Purified bioconjugate
-
Reducing Agent: 50 mM DTT or TCEP solution
-
SDS-PAGE analysis equipment
Procedure:
-
Sample Preparation: Prepare two tubes with the purified bioconjugate. To one tube, add the reducing agent. To the other (control), add a corresponding volume of buffer.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes.
-
Analysis: Analyze both the reduced and non-reduced samples by SDS-PAGE. A successful cleavage should result in a shift in the molecular weight of the protein or the release of the conjugated molecule, which can be visualized by a change in the band pattern on the gel.
Visualizations
References
- 1. Acid-PEG4-SS-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Addressing aggregation issues with antibody-drug conjugates
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the aggregation of antibody-drug conjugates (ADCs) during their experiments.
Frequently Asked Questions (FAQs) about ADC Aggregation
Q1: What are the primary causes of antibody-drug conjugate (ADC) aggregation?
ADC aggregation is a complex issue that arises from the intrinsic properties of the ADC components and extrinsic factors related to manufacturing and storage.[1] Key causes include:
-
Hydrophobicity of Payloads and Linkers: The conjugation of hydrophobic payloads to an antibody is a major contributor to aggregation.[1][2] These hydrophobic areas on the antibody's surface can interact with similar regions on other ADC molecules, leading to the formation of aggregates.[1][2]
-
Conjugation Chemistry: The method used for attaching the drug to the antibody is crucial. Traditional methods that target lysine or cysteine residues can produce a varied mix of ADC species with different drug-to-antibody ratios (DARs) and conjugation sites.[1] This heterogeneity can result in molecules with differing stabilities and a greater tendency to aggregate.[1]
-
Manufacturing and Process Conditions: The conditions optimized for conjugation are not always ideal for antibody stability.[1] Factors such as high protein concentrations, pH values near the antibody's isoelectric point (pI), and the use of organic co-solvents can disrupt the antibody's structure and promote aggregation.[1][2][3] Shear and thermal stress during manufacturing can also lead to denaturation and aggregation.[3]
-
Storage and Handling: ADCs can be sensitive to environmental and physical stressors.[4] Exposure to thermal stress, shaking, light, and repeated freeze-thaw cycles can all contribute to the formation of aggregates.[3][4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally increases the overall hydrophobicity of the ADC, which in turn increases the likelihood of self-association and aggregation.[1]
Q2: Why is it critical to control ADC aggregation?
Controlling ADC aggregation is critical for several reasons:
-
Efficacy: Aggregation can alter the structure of the ADC, potentially hindering its ability to bind to the target antigen and reducing its therapeutic effectiveness.[5]
-
Safety and Immunogenicity: Aggregates, especially high molecular weight species, can be immunogenic and may cause severe allergic reactions if administered to patients.[2][5]
-
Pharmacokinetics: Aggregation can change the pharmacokinetic profile of an ADC, often leading to faster clearance from the body and reduced exposure of the tumor to the drug.
-
Stability and Shelf Life: The formation of aggregates indicates product instability, which can shorten the shelf life of the ADC drug.[3]
-
Manufacturing and Viability: High levels of aggregation can result in product loss during purification, which decreases the overall yield and can make the manufacturing process economically unviable.[1][3]
Troubleshooting Guide for ADC Aggregation
This guide provides a systematic approach to identifying and resolving common aggregation issues encountered during ADC experiments.
Problem: My ADC solution is showing signs of aggregation (e.g., turbidity, precipitation, or high molecular weight species in SEC).
Step 1: Identify the Potential Cause
The first step in troubleshooting is to identify the likely cause of aggregation. Consider the following factors:
-
ADC Components:
-
Process Conditions:
-
Formulation and Storage:
Logical Flow for Troubleshooting ADC Aggregation
Caption: A flowchart for troubleshooting ADC aggregation.
Step 2: Implement Solutions
Based on the potential cause(s) identified, implement the following solutions:
-
Modify ADC Components:
-
Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those with polyethylene glycol (PEG), to counteract the hydrophobicity of the payload.[4] This can "shield" the hydrophobic drug and reduce intermolecular interactions.
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can decrease surface hydrophobicity.[7] It's a balance between maximizing potency and maintaining stability.[7]
-
-
Optimize Process Conditions:
-
Refine Conjugation Chemistry: If aggregation is occurring during conjugation, consider alternative, milder conditions. Immobilizing the antibodies on a solid support during conjugation can prevent them from interacting and aggregating.[2]
-
Adjust ADC Concentration: Evaluate if reducing the antibody concentration is feasible, as higher concentrations increase the frequency of intermolecular interactions.[1]
-
Screen Co-solvents: Test different co-solvents used to dissolve the payload-linker to find one that is less disruptive to the antibody's structure.[1]
-
-
Improve Formulation and Storage:
| Excipient Type | Examples | Function | Typical Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at interfaces and reduce protein-protein interactions.[7] | 0.01% - 0.1% (v/v)[4] |
| Sugars | Sucrose, Trehalose | Stabilize ADCs, especially during freeze-thawing and lyophilization.[7] | 5% - 10% (w/v)[4] |
| Amino Acids | Arginine, Glycine, Histidine | Suppress aggregation.[7] | 50 - 200 mM[4] |
| Buffers | Phosphate, Histidine | Maintain optimal pH and ionic strength for colloidal stability.[7] | Varies |
| Salts | Sodium Chloride | Modulate ionic strength. | 50 - 150 mM[4] |
-
Control Storage and Handling Conditions:
Key Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Purpose: SEC is a primary technique used to separate and quantify soluble aggregates (dimers, trimers, high molecular weight species) from the desired ADC monomer based on their size.[1][3]
Methodology:
-
System: An HPLC or UPLC system with a UV detector (monitoring at 280 nm).[1]
-
Column: Choose an SEC column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that promotes ADC stability, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[1]
-
Sample Preparation:
-
Run Conditions:
-
Data Analysis:
Workflow for SEC Analysis of ADC Aggregation
Caption: Workflow for analyzing ADC aggregation by SEC.
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Purpose: DLS is a rapid, non-invasive technique used to estimate the average size, size distribution, and overall stability of an ADC sample by measuring fluctuations in scattered light intensity.[3]
Methodology:
-
Instrument: A DLS instrument (e.g., Zetasizer).[8]
-
Sample Preparation:
-
Measurement:
-
Transfer the filtered sample to a low-volume cuvette.
-
Equilibrate the sample to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Z-average Diameter: An increase in the Z-average diameter compared to a control sample indicates aggregation.[1]
-
Polydispersity Index (PDI): A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.
-
Size Distribution Plot: Visually inspect the plot for the appearance of larger species, which signifies aggregation.[1]
-
Excipient Screening Protocol for Formulation Optimization
Purpose: To identify suitable excipients that can stabilize an ADC formulation and prevent aggregation under stress conditions.[4]
Methodology:
-
Materials:
-
ADC stock solution
-
96-well plate or microcentrifuge tubes
-
Concentrated stock solutions of excipients (e.g., L-arginine, sucrose, polysorbate 20/80, NaCl) in the formulation buffer.[4]
-
-
Procedure:
-
Formulation Preparation: In a 96-well plate, create a matrix of ADC formulations by mixing the ADC stock with different excipients at various final concentrations. Include a control with no added excipients.[4]
-
Application of Stress:
-
Divide each formulation into two aliquots: one for baseline (T=0) analysis and one for stress testing.[4]
-
Apply a relevant stress condition to the second set of aliquots (e.g., incubate at 40°C for 1-4 weeks, perform 3-5 freeze-thaw cycles).
-
-
Aggregation Analysis:
-
-
Data Interpretation: Compare the level of aggregation in the stressed samples containing different excipients to the stressed control. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[4]
References
Technical Support Center: Disulfide Linker Stability and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of disulfide linkers. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your disulfide-linked conjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving disulfide linkers, with a focus on pH-related instability.
| Issue | Potential Cause | Recommended Action |
| Premature Cleavage of Disulfide Linker | High pH Environment: Alkaline conditions (pH > 8) can promote hydroxide ion-mediated hydrolysis and thiol-disulfide exchange, leading to linker cleavage.[1][2][3] | - Maintain the pH of buffers and solutions in the neutral to slightly acidic range (pH 6.5-7.4) for storage and during non-reductive steps. - If a basic pH is required for a specific step, minimize the incubation time and temperature to reduce the rate of cleavage. |
| Disulfide Bond Scrambling | Presence of Free Thiols at Alkaline pH: Alkaline conditions can deprotonate free thiol groups, making them more reactive and prone to initiating disulfide exchange, leading to incorrect disulfide bond formation.[4] | - Work at a slightly acidic pH (around 6.5) to keep free thiols protonated and less reactive.[4] - If scrambling is a significant issue, consider blocking free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide, if compatible with your experimental goals.[5] |
| Incomplete Disulfide Bond Reduction | Low pH Environment: Thiol-disulfide exchange, a common mechanism for disulfide reduction by agents like DTT, is inhibited at low pH (typically below 8) because the protonated thiol form is favored over the more reactive deprotonated thiolate form.[3] | - For intentional disulfide bond reduction using thiol-based reducing agents, ensure the reaction buffer is at a pH where the thiolate form is present (typically pH 7.5-8.5). |
| Inconsistent Conjugation Efficiency | pH of Conjugation Buffer: The efficiency of conjugation to thiols generated from disulfide reduction can be pH-dependent. For example, thiol-maleimide reactions are typically more efficient at pH 6.5-7.5. | - Optimize the pH of your conjugation buffer based on the specific chemistry being used. Refer to the manufacturer's protocol for the recommended pH range for your linker. |
| Precipitation of Protein/Conjugate | pH Close to Isoelectric Point (pI): Proteins are least soluble at their isoelectric point. If the buffer pH is close to the pI of your protein or conjugate, it may lead to aggregation and precipitation. | - Determine the pI of your protein/conjugate and select a buffer pH that is at least one pH unit away from the pI. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of disulfide linker cleavage at high pH?
A1: At alkaline pH, disulfide bonds can be cleaved through two primary mechanisms:
-
Alkaline Hydrolysis: A hydroxide ion directly attacks the disulfide bond, resulting in the formation of a cysteine thiol and a cysteine sulfenic acid. This mechanism is favored at alkaline pH.[2]
-
Thiol-Disulfide Exchange: This reaction is initiated by a thiolate anion (-S⁻), which is more prevalent at higher pH values (typically above 8).[3] The thiolate attacks the disulfide bond, leading to the formation of a new disulfide bond and a new thiolate.[3] If free thiols are present, this can lead to a cascade of disulfide exchange reactions.
Q2: How does acidic pH affect disulfide linker stability?
A2: Disulfide bonds are generally more stable at acidic pH. The excess protons in an acidic environment keep any free thiol groups protonated (-SH), making them much less reactive and thus inhibiting thiol-disulfide exchange reactions.[3][6] However, extremely low pH in combination with other factors might lead to other forms of protein degradation, which could indirectly affect the overall stability of the conjugate.
Q3: What is the optimal pH for storing a disulfide-linked conjugate?
A3: For long-term stability, it is generally recommended to store disulfide-linked conjugates in a slightly acidic buffer (e.g., pH 5.0-6.5). This minimizes the risk of both alkaline hydrolysis and thiol-disulfide exchange.[4]
Q4: Can the structure of the disulfide linker influence its pH sensitivity?
A4: Yes, the local chemical environment around the disulfide bond can influence its stability. Steric hindrance near the disulfide bond, for instance by adding adjacent methyl groups, can increase its stability and make it less susceptible to cleavage.[7]
Q5: In the context of Antibody-Drug Conjugates (ADCs), are disulfide linkers stable in the bloodstream?
A5: Disulfide linkers are designed to be relatively stable in the bloodstream, where the pH is tightly controlled at approximately 7.4.[] The significantly higher concentration of reducing agents like glutathione inside cells compared to the blood plasma is the primary mechanism for their cleavage at the target site.[] However, instability in circulation can still occur, leading to premature drug release.
Quantitative Data Summary
The following table summarizes the relative stability of typical disulfide linkers across different pH ranges based on the prevailing chemical mechanisms.
| pH Range | pH Value | Relative Stability | Primary Cleavage/Exchange Mechanisms | Supporting Evidence |
| Acidic | < 6.0 | High | Thiol-disulfide exchange is inhibited as thiol groups are protonated. | [3][6] |
| Neutral | 6.5 - 7.5 | Moderate to High | Generally stable, but can be susceptible to enzymatic cleavage or slow thiol-disulfide exchange if reducing agents are present. This is the physiological pH range where stability is crucial for ADCs in circulation.[] | [][9] |
| Alkaline | > 8.0 | Low | Prone to alkaline hydrolysis and thiol-disulfide exchange due to the presence of hydroxide ions and deprotonated thiols (thiolates).[2][3] | [1][2][3][10] |
Experimental Protocols
Protocol 1: Assessing Disulfide Linker Stability in Different pH Buffers
Objective: To determine the rate of disulfide linker cleavage of a conjugate at various pH values.
Materials:
-
Disulfide-linked conjugate (e.g., an ADC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Phosphate buffer, pH 6.5
-
Tris buffer, pH 8.5
-
Incubator at 37°C
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Quenching solution (e.g., 2% formic acid)
Methodology:
-
Prepare solutions of your disulfide-linked conjugate at a final concentration of 1 mg/mL in each of the different pH buffers (pH 5.0, 6.5, 7.4, and 8.5).
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in the quenching solution to stop any further degradation.
-
Analyze the samples by RP-HPLC to separate the intact conjugate from any released payload or fragments.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of intact conjugate versus time for each pH condition to determine the degradation kinetics and calculate the half-life of the linker at each pH.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a disulfide-linked conjugate in a biologically relevant matrix.
Materials:
-
Disulfide-linked conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA or LC-MS)
-
Sample processing reagents (e.g., for protein precipitation)
Methodology:
-
Incubate the disulfide-linked conjugate in plasma at a final concentration (e.g., 100 µg/mL) at 37°C.[11]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[11]
-
Store the collected aliquots at -80°C until analysis.[11]
-
Process the plasma samples to extract and quantify the amount of intact conjugate. This may involve protein precipitation followed by LC-MS analysis or a specific ELISA to detect the intact conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0.
-
Determine the pharmacokinetic parameters, such as the half-life of the conjugate in plasma.[11]
Visualizations
Caption: Mechanisms of disulfide bond cleavage at different pH values.
Caption: Workflow for assessing pH-dependent stability of disulfide linkers.
References
- 1. Disulfide-bond cleavage and formation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. rapidnovor.com [rapidnovor.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Effect of temperature on Acid-PEG4-S-S-PEG4-Acid stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Acid-PEG4-S-S-PEG4-Acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the disulfide bond in this compound?
A1: The disulfide bond is the most chemically sensitive part of the this compound linker. Its stability is significantly influenced by the pH of the solution and the presence of reducing agents. In the absence of reducing agents, the disulfide bond is generally stable in neutral and acidic aqueous solutions. However, at an alkaline pH (pH > 8), it can undergo hydrolysis, leading to the cleavage of the linker.[1]
Q2: How does temperature affect the stability of the this compound linker?
A2: Higher temperatures accelerate the rate of both disulfide bond reduction by reducing agents and its hydrolysis in alkaline conditions.[1] For the PEG component, thermal degradation can occur at elevated temperatures, especially in the presence of oxygen. While stable for short periods at ambient temperatures for shipping, long-term storage at elevated temperatures is not recommended.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored in its solid form, desiccated at -20°C.[1][2] For short-term storage of a few days, a solution in a slightly acidic to neutral buffer (pH 6.0-7.4) at 4°C is acceptable.[1] Stock solutions in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C or -80°C.[1]
Q4: How do I activate the carboxylic acid groups for conjugation?
A4: The terminal carboxylic acid groups of this compound require activation to react with primary amines (e.g., on proteins). This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[4]
Q5: What is the optimal pH for conjugation reactions with the activated linker?
A5: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic, amine-free buffer (pH 4.5-5.5). The subsequent reaction of the activated NHS-ester with primary amines is optimal in a pH range of 7.0-8.0.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient activation of the carboxylic acid. | - Ensure the activation step is performed in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 4.5-5.5).- Use fresh EDC and NHS/Sulfo-NHS solutions. |
| Hydrolysis of the activated NHS-ester. | - Use the activated linker immediately for conjugation.- Perform the conjugation reaction promptly after the activation step. | |
| Presence of primary amines in the buffer. | - Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), for the conjugation step. Avoid buffers like Tris. | |
| Precipitation During Reaction | High concentration of reagents. | - Reduce the molar excess of the linker and coupling agents.- Ensure the protein or molecule to be conjugated is fully solubilized and stable in the reaction buffer before adding the activated linker. |
| Organic solvent incompatibility. | - If using an organic solvent to dissolve the linker, ensure the final concentration in the reaction mixture is low enough to not cause precipitation of your target molecule. | |
| Unintended Cleavage of the Disulfide Bond | Presence of reducing agents in buffers. | - Ensure all buffers and reagents are free from reducing agents like DTT, TCEP, or β-mercaptoethanol. |
| High pH of the reaction or storage buffer. | - Maintain the pH of buffers within a range of 6.0-7.5 to minimize disulfide bond hydrolysis.[1] | |
| Incomplete Cleavage of the Disulfide Bond When Desired | Insufficient concentration or activity of the reducing agent. | - Increase the concentration of the reducing agent (e.g., 10-50 mM DTT).- Increase the incubation time and/or temperature (e.g., 37°C for 30-60 minutes).- Consider using a more potent reducing agent like TCEP, which is effective over a broader pH range.[1] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Amide Bond Formation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Linker:Amine) | 10:1 to 50:1 | A molar excess of the linker helps drive the reaction to completion. This may require optimization for your specific application.[5] |
| Molar Ratio (EDC:Linker) | 2:1 to 5:1 | An excess of the coupling agent ensures efficient activation of the carboxylic acid groups.[5] |
| Molar Ratio (Sulfo-NHS:Linker) | 2:1 to 5:1 | Sulfo-NHS is used to stabilize the active intermediate, which can increase the overall reaction yield.[5] |
| Reaction Temperature | 4°C to 25°C | Room temperature (25°C) reactions are generally faster, while 4°C may be preferable for sensitive proteins to maintain their stability.[5] |
| Reaction Time | 2 - 12 hours | Typically, reactions are run for 2 hours at room temperature or overnight at 4°C.[5] |
Table 2: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Incubation Conditions |
| Dithiothreitol (DTT) | 10-50 mM | 30-60 minutes at 37°C or 2 hours at room temperature.[1][2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 60 minutes at 37°C. TCEP is more potent and stable than DTT.[1][2] |
| β-mercaptoethanol (BME) | Varies | Can be used to cleave the disulfide bond.[2] |
Key Experimental Protocols
Protocol 1: Two-Step Amide Bond Formation
Objective: To conjugate the this compound linker to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-5.5)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add the EDC and NHS/Sulfo-NHS solutions to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Protocol 2: Disulfide Bond Cleavage
Objective: To cleave the disulfide bond within the linker of a conjugated molecule.
Materials:
-
Conjugated molecule with this compound linker
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dissolve the conjugated molecule in the Reaction Buffer.
-
-
Reduction Reaction:
-
Add the reducing agent to the desired final concentration (refer to Table 2).
-
Incubate the reaction under the recommended conditions (e.g., 30-60 minutes at 37°C for DTT).
-
-
Analysis:
-
The cleavage can be confirmed by various analytical techniques such as SDS-PAGE (under non-reducing and reducing conditions), mass spectrometry, or HPLC.
-
Visualizations
Caption: Workflow for the two-step conjugation and subsequent cleavage of this compound.
Caption: Key factors influencing the stability of the this compound linker.
References
Long-term storage and stability of Acid-PEG4-S-S-PEG4-Acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Acid-PEG4-S-S-PEG4-Acid stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it at -20°C in a dry, dark environment.[1] The solid form is generally more stable for long-term storage.[2] For many PEG derivatives, a shelf life of over three years can be expected when stored properly.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions using an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3] These stock solutions should be stored at -20°C or -80°C. To prevent moisture absorption, which can compromise stability, ensure the container is tightly sealed. For ease of use and to avoid multiple freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Can I store this compound in an aqueous buffer solution?
A3: Aqueous buffer solutions are not ideal for long-term storage due to the risk of hydrolysis and microbial growth.[4] For short-term storage, from a few hours to a few days, it is acceptable to store the compound in a slightly acidic to neutral buffer (pH 6.0-7.4) at 4°C.
Q4: What is the most labile part of the this compound molecule and what are its primary degradation pathways?
A4: The disulfide bond is the most chemically sensitive part of the molecule. Its stability is highly dependent on the pH of the solution and the presence of reducing agents. The primary degradation pathways are:
-
Reductive Cleavage: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
-
Alkaline Hydrolysis: At a pH above 8, the disulfide bond can undergo hydrolysis, leading to the cleavage of the linker.
-
Oxidative Degradation: The polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions.[5] This can lead to chain scission and the formation of byproducts like aldehydes and carboxylic acids.[5]
Q5: How does pH and temperature affect the stability of the disulfide bond?
A5: To maintain the integrity of the disulfide bond, it is recommended to work within a pH range of 6.0-7.5. In this range, the disulfide bond is relatively stable against hydrolysis. Higher temperatures can accelerate the rate of both disulfide bond reduction by reducing agents and alkaline hydrolysis.
Data Presentation
The following tables summarize the recommended storage conditions and expected stability of this compound under various conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Exposure | Duration |
| Solid | -20°C | Dry | Dark | Long-term (months to years)[1] |
| Stock Solution (Anhydrous Solvent) | -20°C or -80°C | Inert Gas (optional)[2] | Dark | Long-term (months) |
| Aqueous Solution | 4°C | N/A | Dark | Short-term (days) |
Table 2: Expected Stability of the Disulfide Bond in this compound Solutions
| Buffer System | pH | Temperature | Reducing Agent | Expected Stability |
| Acetate Buffer | 5.0 | Room Temp. | None | Generally Stable |
| PBS | 7.4 | Room Temp. | None | Relatively stable, may undergo slow degradation over time.[4] |
| PBS | 7.4 | Room Temp. | 10 mM DTT | Unstable, rapid cleavage expected.[4] |
| Tris Buffer | 8.5 | Room Temp. | None | Susceptible to alkaline hydrolysis over time.[4] |
Mandatory Visualization
Caption: Degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol provides a method to assess the stability of this compound stock solutions under different conditions.
Materials:
-
This compound stock solution in anhydrous DMSO or DMF
-
Buffers of interest (e.g., PBS pH 7.4, Acetate buffer pH 5.0, Tris buffer pH 8.5)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Methodology:
-
Sample Preparation: Dilute the this compound stock solution in the different buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Aliquot the solutions and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis:
-
At each time point, inject an equal volume of each sample into the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to elute the compound.
-
Monitor the elution profile at a wavelength where the compound absorbs (e.g., around 220 nm for the amide bonds).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining intact compound relative to the time zero sample.
-
Plot the percentage of the intact compound versus time for each condition to determine the degradation rate.
-
Protocol 2: Quantitative Analysis of Disulfide Bond Cleavage using Ellman's Assay
This protocol allows for the quantification of free thiol groups generated upon the cleavage of the disulfide bond.
Materials:
-
This compound solution
-
Reducing agent (e.g., DTT)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine or another thiol standard
-
UV-Vis spectrophotometer
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
Sample Preparation: Prepare a solution of this compound in the Reaction Buffer.
-
Reaction Initiation: Initiate the cleavage reaction by adding the reducing agent (e.g., DTT) to the this compound solution.
-
Ellman's Reaction:
-
At various time points after adding the reducing agent, take an aliquot of the reaction mixture.
-
Add the aliquot to a solution of Ellman's Reagent in the Reaction Buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance of the standards and the samples at 412 nm.
-
Data Analysis:
-
Subtract the absorbance of a blank (Reaction Buffer + Ellman's Reagent) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in the samples from the standard curve. This corresponds to the amount of cleaved disulfide bonds.
-
Caption: Experimental workflow for disulfide cleavage analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
Technical Support Center: Purification of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered when synthesizing PROTACs with PEG linkers?
A1: The synthesis of PEGylated PROTACs can result in a complex mixture of components. Common impurities include:
-
Unreacted Starting Materials: This includes the unreacted warhead, E3 ligase ligand, and any excess PEGylating reagent.[1]
-
Reaction Byproducts: Side reactions can lead to byproducts. For instance, in the synthesis of pomalidomide-PEG based PROTACs, byproducts from nucleophilic acyl substitution may co-elute with the desired product during HPLC purification.[1]
-
Heterogeneous PEGylated Products: The reaction can produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]
Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?
A2: The purification of PEGylated PROTACs presents several difficulties:
-
Inherent PROTAC Properties: PROTACs themselves are often large and hydrophobic, making them inherently challenging to handle and purify.[1]
-
Physicochemical Similarity of Impurities: The addition of a neutral and hydrophilic PEG chain can make it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species, as the physicochemical differences between them can be minimal.[1]
-
Charge Shielding: The PEG chain can "shield" the charge of the PROTAC, making separations based on charge, like ion-exchange chromatography, less effective.[1]
-
Aggregation: PROTACs, especially those with hydrophobic warheads and ligands, can be prone to aggregation, even with the inclusion of a PEG linker. This aggregation can complicate purification and lead to low recovery.[2]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary. Commonly used techniques include:
-
Flash Column Chromatography: Often used as an initial, coarse purification step to remove major impurities.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that is very effective for separating the target PROTAC from closely related impurities.[4][5]
-
Size Exclusion Chromatography (SEC): Useful for separating the larger PEGylated PROTAC from smaller impurities like unreacted reagents.[6]
-
Ion Exchange Chromatography (IEX): Can be employed if the PROTAC has a net charge, though its effectiveness can be reduced by the charge-shielding effect of the PEG linker.[6]
Q4: How does the length of the PEG linker affect purification?
A4: The length of the PEG linker significantly impacts the physicochemical properties of the PROTAC. Longer PEG chains increase the hydrodynamic radius, which is beneficial for separation by Size Exclusion Chromatography.[6] However, in Reversed-Phase HPLC, longer PEG chains can sometimes lead to broader peaks and potentially co-elution with other PEGylated species. The optimal linker length for both biological activity and ease of purification often needs to be determined empirically.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your PEGylated PROTAC.
Issue 1: Low recovery of the PROTAC after purification.
| Possible Cause | Recommended Solution(s) |
| Product Aggregation | Screen for optimal buffer conditions (pH, ionic strength). Consider using additives like arginine or non-ionic detergents to prevent aggregation.[1] |
| Poor Solubility in Mobile Phase | For RP-HPLC, ensure the PROTAC is fully dissolved in the initial mobile phase before injection. If necessary, dissolve the sample in a small amount of a strong solvent like DMSO before diluting with the mobile phase.[8] |
| Irreversible Adsorption to Column | In RP-HPLC, the PROTAC may irreversibly bind to the stationary phase. Try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase with a different ion-pairing agent. |
| Product Degradation | If the PROTAC is unstable, perform purification steps at a lower temperature and minimize the time the sample is on the column. Ensure the mobile phase pH is within the stability range of your compound. |
Issue 2: Poor separation of the PROTAC from impurities.
| Possible Cause | Recommended Solution(s) |
| Co-elution of Similar Species | In RP-HPLC, optimize the gradient to improve resolution. A shallower gradient over a longer time can often separate closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).[5] |
| Inappropriate Column Chemistry | The chosen stationary phase may not be optimal. For RP-HPLC, screen different column types (C18, C8, Phenyl-Hexyl). For very polar PROTACs, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Charge Shielding in IEX | To counteract the charge-shielding effect of the PEG linker in Ion Exchange Chromatography, try adjusting the mobile phase pH to maximize the net charge of your PROTAC.[1] |
| Formation of PEG Isomers | The presence of multiple PEGylated isomers can result in broad or multiple peaks. High-resolution RP-HPLC is often the best technique to attempt separation of these species. |
Quantitative Data Summary
The following tables provide an overview of how linker composition and purification methods can influence the outcomes of PROTAC synthesis and purification.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is representative and compiled from studies on TBK1-targeting PROTACs.[7] |
Table 2: Comparison of Anion-Exchange Stationary Phases for PEG-BSA Conjugate Purification
| Stationary Phase | Support Matrix | Dynamic Binding Capacity (mg/mL) |
| Q Sepharose Fast Flow | Agarose | High |
| DEAE Sepharose Fast Flow | Agarose | High |
| Source 30Q | Polystyrene/divinylbenzene | Moderate |
| UNO Q | Ceramic | Low |
| Data adapted from studies on PEGylated bovine serum albumin (BSA), illustrating the impact of porous structure on binding capacity for large PEGylated molecules.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Initial Purification)
Objective: To perform an initial, coarse purification of the crude product to remove major non-polar impurities.[3]
Materials:
-
Crude PROTAC product
-
Silica gel (e.g., 230-400 mesh)[3]
-
Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH), or Ethyl Acetate (EtOAc) and Hexanes)[3]
-
Flash chromatography system or glass column
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Methodology:
-
Develop a Solvent System: Use TLC to determine an appropriate solvent system that provides good separation of your PROTAC from major impurities. Aim for an Rf value of ~0.2-0.3 for your target compound. For polar compounds, a DCM:MeOH or EtOAc:MeOH system is a good starting point.[11][12]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").[13] Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly onto the column ("liquid loading").
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% DCM and gradually add MeOH.
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the desired PROTAC.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure.[3]
Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Polishing)
Objective: To achieve high-purity separation of the PROTAC from closely related impurities.[3]
Materials:
-
Partially purified PROTAC from flash chromatography
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column[3]
Methodology:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).[8]
-
Mobile Phase Preparation:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.[8]
-
Injection and Elution: Inject the sample onto the column. Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.[8]
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak of the desired PROTAC.[8]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Product Isolation: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[8]
Visualizations
Caption: A typical multi-step workflow for the purification of PROTACs.
Caption: A logical troubleshooting guide for common PROTAC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sorbtech.com [sorbtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
Incomplete disulfide bond cleavage: causes and solutions
Welcome to our technical support center for disulfide bond analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on incomplete disulfide bond cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete disulfide bond cleavage?
Incomplete disulfide bond cleavage can stem from a variety of factors, often related to the protein's structure and the experimental conditions. Key causes include:
-
Poor Accessibility of Disulfide Bonds: The three-dimensional structure of a protein can bury disulfide bonds within its core, making them inaccessible to reducing agents.[1][2][3] The local flexibility of the protein structure and the solvent exposure of the cysteine residues strongly influence their reactivity.[1]
-
Suboptimal Reaction Conditions: The efficiency of disulfide bond reduction is highly dependent on the pH, temperature, and incubation time of the reaction.[4][5]
-
Insufficient Reducing Agent Concentration: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds, especially for proteins with a high number of cysteines.[5][6]
-
Reducing Agent Degradation: Reducing agents like dithiothreitol (DTT) are prone to oxidation and have a limited shelf life in solution, leading to decreased activity.[5] It is recommended to use freshly prepared solutions.[5]
-
Disulfide Bond Scrambling: This phenomenon, also known as disulfide shuffling, is the rearrangement of native disulfide bond patterns. It can occur under various conditions, particularly at alkaline pH, and can be initiated by free thiol groups.[1][4][7]
Q2: How do I choose the right reducing agent for my experiment?
The choice of reducing agent is critical and depends on your specific protein, downstream applications, and buffer conditions. The most common reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
-
DTT (Dithiothreitol): A strong and commonly used reducing agent. However, it is unstable at pH values above 7 and can be incompatible with certain applications like Immobilized Metal Affinity Chromatography (IMAC) because it can reduce metal ions.[5][8]
-
TCEP (Tris(2-carboxyethyl)phosphine): A more powerful and stable reducing agent that is effective over a wider pH range and is odorless.[5] It is thiol-free, which prevents it from reacting with maleimide reagents in labeling experiments.[9] TCEP is a good choice for mass spectrometry applications and when working with metal affinity chromatography.[5]
-
BME (β-mercaptoethanol): An effective and inexpensive option, but it has a strong, unpleasant odor and is less stable than DTT and TCEP.[5]
Newer reducing agents like (2S)-2-amino-1,4-dimercaptobutane (dithiobutylamine or DTBA) have also been developed and are reported to reduce disulfide bonds faster than DTT.[10]
Q3: What is the purpose of alkylation after disulfide bond reduction?
Alkylation is a crucial step after reduction to prevent the re-formation of disulfide bonds.[5] Reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) are used to covalently modify the free sulfhydryl groups of the cysteine residues. This ensures that the protein remains in its reduced state for subsequent analysis, such as mass spectrometry or SDS-PAGE.[5][11] Incomplete alkylation can lead to unexpected protein aggregation or multimers in non-reducing SDS-PAGE.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during disulfide bond cleavage experiments.
Problem: My disulfide bonds are not completely reduced, as observed by mass spectrometry or SDS-PAGE.
Below is a troubleshooting workflow to address incomplete disulfide bond cleavage.
Detailed Solutions
-
Insufficient Reducing Agent: The concentration of the reducing agent might be too low. For complete reduction for applications like electrophoresis, DTT concentrations of 50-100 mM are often used.[5] For mass spectrometry sample preparation, lower concentrations (e.g., 5-10 mM DTT or TCEP) are common, but may need optimization.[5][11]
-
Suboptimal Reaction Conditions: The efficiency of reduction is influenced by pH, temperature, and time. Most reducing agents are more effective at a slightly alkaline pH (around 7.5-8.5).[11] Increasing the temperature (e.g., to 37°C or 56°C) can also improve reduction efficiency.[5][12] Incubation times typically range from 15 to 60 minutes.[5][11]
-
Reagent Degradation: Always use freshly prepared solutions of reducing agents like DTT, as they are susceptible to oxidation.[5]
-
Inaccessible Disulfide Bonds: If disulfide bonds are buried within the protein's structure, they may be inaccessible to the reducing agent. Adding a denaturant such as urea (e.g., 8 M) or guanidinium hydrochloride (e.g., 6 M) can unfold the protein and expose these bonds.[13]
Quantitative Data Summary
The following tables provide recommended starting conditions for disulfide bond reduction. These may require optimization for your specific protein and application.
Table 1: Common Reducing Agents and Their Properties
| Reducing Agent | Advantages | Disadvantages | Typical Concentration Range |
| DTT | Strong reducing agent, widely used. | Unstable above pH 7, can reduce metal ions.[5] | 5-100 mM[5][11] |
| TCEP | More powerful and stable than DTT, effective over a wide pH range, odorless, does not reduce metal ions.[5] | More expensive than DTT and BME. | 5-20 mM[5][6] |
| BME | Cost-effective. | Strong, unpleasant odor, less stable than DTT and TCEP.[5] | 5-20% (v/v) in sample buffer |
Table 2: Recommended Reaction Conditions for Disulfide Bond Reduction
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Optimal for most thiol-based reducing agents.[11] |
| Temperature | Room Temperature to 56°C | Higher temperatures can increase reduction efficiency but may also risk protein degradation.[5][12] |
| Incubation Time | 15 - 60 minutes | May need to be optimized based on the protein and reducing agent concentration.[5][11] |
| Denaturant | 6-8 M Urea or 6 M Guanidinium-HCl | Use if disulfide bonds are not readily accessible.[13] |
Experimental Protocols
Protocol 1: Reduction and Alkylation for Mass Spectrometry using DTT and Iodoacetamide (IAM)
This protocol is a general guideline for preparing protein samples for mass spectrometry analysis.
-
Denaturation and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide (IAM) to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Sample Cleanup:
-
Quench the alkylation reaction by adding a small amount of DTT.
-
Proceed with buffer exchange or dialysis to remove the denaturant and excess reagents before enzymatic digestion.
-
Protocol 2: Reduction for SDS-PAGE Analysis
This protocol is for preparing protein samples for analysis by SDS-PAGE under reducing conditions.
-
Sample Preparation:
-
To your protein sample, add 4X SDS-PAGE sample buffer containing a reducing agent. For a final 1X concentration, the sample buffer should contain 100 mM DTT or 10% (v/v) β-mercaptoethanol.
-
-
Reduction:
-
Heat the sample at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the sample onto an SDS-PAGE gel and proceed with electrophoresis.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
Analytical methods for detecting degradation of Acid-PEG4-S-S-PEG4-Acid
Welcome to the technical support center for Acid-PEG4-S-S-PEG4-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for detecting the degradation of this linker and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the cleavage of the disulfide bond. This disulfide bond is susceptible to reduction by thiol-containing molecules, such as dithiothreitol (DTT) or glutathione, which is abundant in the intracellular environment.[1] The degradation can also be influenced by alkaline pH conditions, which can facilitate disulfide exchange reactions.[2][3]
Q2: Which analytical techniques are most suitable for detecting the degradation of this linker?
A2: Several analytical techniques can be used to monitor the degradation of this compound by detecting the cleavage of the disulfide bond. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the intact linker from its cleaved fragments. Degradation is observed as a decrease in the peak area of the intact molecule and the appearance of new peaks corresponding to the cleaved products.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for unequivocally identifying the intact linker and its degradation products by their mass-to-charge ratio.[6][7][8][9] It can provide definitive evidence of disulfide bond cleavage.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the stability of the disulfide bond and characterize the resulting degradation products.[12][13][14][15] Changes in the chemical shifts of protons or carbons near the disulfide bond can indicate its cleavage.[16]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored in its solid form at -20°C in a desiccated environment.[2][3] If you need to prepare a stock solution, it is best to dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C.[2] For short-term storage in aqueous buffers, a pH range of 6.0-7.5 is recommended to minimize hydrolysis of the disulfide bond.[2] Avoid multiple freeze-thaw cycles of solutions.[2]
Q4: How can I quantify the extent of disulfide bond cleavage?
A4: The extent of disulfide bond cleavage can be quantified using several methods:
-
RP-HPLC: By creating a standard curve with a known concentration of the intact linker, you can quantify its decrease over time and calculate the percentage of degradation.
-
Ellman's Reagent (DTNB): This colorimetric assay can quantify the free thiols generated upon disulfide bond cleavage. The absorbance at 412 nm is proportional to the amount of free thiols.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the use and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Premature cleavage of the linker | Presence of reducing agents in buffers (e.g., DTT, TCEP). | Ensure all buffers are freshly prepared and free from reducing agents. If a reducing agent is necessary for other experimental steps, consider its compatibility with the disulfide linker.[2] |
| High pH of the buffer (>8.0). | Maintain the pH of your working solutions between 6.0 and 7.5 to ensure the stability of the disulfide bond.[2] | |
| Inconsistent results in degradation studies | Instability of the stock solution. | Prepare fresh stock solutions before each experiment or aliquot and store them properly at -20°C or -80°C to avoid multiple freeze-thaw cycles.[2] |
| Oxygen exposure leading to re-oxidation of cleaved thiols. | For reactions involving thiol-disulfide exchange, consider performing the experiments under an inert atmosphere (e.g., nitrogen or argon).[17][18] | |
| Difficulty in detecting degradation products by HPLC | Inappropriate column or mobile phase. | Use a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid for optimal separation.[4][19] |
| Low concentration of degradation products. | Concentrate your sample before analysis or use a more sensitive detector. | |
| Ambiguous identification of peaks in LC-MS | Complex sample matrix. | Perform a blank run with just the buffer and matrix to identify background peaks. Use tandem MS (MS/MS) to fragment the ions of interest for more specific identification.[7][8][9] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Detecting Degradation
This protocol outlines a general method for analyzing the degradation of this compound using reversed-phase HPLC.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., DTT) for positive control
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the reaction buffer.
-
For a positive control, add a reducing agent (e.g., 10 mM DTT) to a sample to induce complete cleavage.
-
Incubate the samples under the desired experimental conditions (e.g., different time points, temperatures).
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
-
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the compounds. A typical gradient could be from 5% to 95% B over 20-30 minutes.[4]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound by comparing it to the chromatogram of a non-degraded sample.
-
The appearance of new, earlier-eluting peaks in the chromatograms of the incubated or reduced samples indicates degradation.
-
Quantify the degradation by measuring the decrease in the peak area of the intact molecule over time.
-
Protocol 2: LC-MS Analysis for Confirmation of Degradation
This protocol provides a method for the definitive identification of the degradation products of this compound.
Materials:
-
Same as for the RP-HPLC protocol.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the RP-HPLC protocol.
-
-
LC-MS Analysis:
-
Use the same mobile phases and a similar gradient as for the RP-HPLC method.
-
Set the mass spectrometer to acquire data in positive or negative ion mode.
-
Acquire full scan MS data over a relevant mass range.
-
To confirm the identity of the peaks, perform tandem MS (MS/MS) analysis on the parent ions of interest.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the intact linker and its cleaved fragments.
-
The intact this compound will have a specific mass. Upon cleavage of the disulfide bond and subsequent reduction, two molecules of Acid-PEG4-SH will be formed, which will have a different mass.
-
Analyze the MS/MS fragmentation patterns to confirm the structures of the degradation products.
-
Visualizations
Caption: Degradation pathway of this compound via reduction of the disulfide bond.
Caption: General experimental workflow for analyzing the degradation of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 5. A new HPLC method to determine glutathione-protein mixed disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing residue-specific interactions in the stabilization of proteins using high-resolution NMR: a study of disulfide bond compensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Disulfide vs. Hydrazone vs. Enzyme-Cleavable
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1] The choice of linker technology dictates the stability of the ADC in systemic circulation and the mechanism of payload release at the target site.[2] This guide provides an objective comparison of three major classes of cleavable linkers: disulfide, hydrazone, and enzyme-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
Cleavable linkers are designed to remain stable in the bloodstream and release the payload under specific conditions prevalent in the tumor microenvironment or within cancer cells.[3] This targeted release is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[]
Mechanisms of Cleavage
The three linker types exploit different physiological triggers for payload release:
-
Disulfide Linkers: These linkers leverage the significant redox potential difference between the extracellular environment and the intracellular cytoplasm. They contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the presence of high concentrations of reducing agents like glutathione (GSH), which are abundant inside cells (1–10 mM) compared to plasma (~5 µmol/L).[2][][6]
-
Hydrazone Linkers: As acid-labile linkers, hydrazones are engineered to be stable at the physiological pH of blood (~7.4) but undergo rapid hydrolysis in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.5-5.0) following ADC internalization.[][8][] The cleavage is initiated by the protonation of an imine nitrogen, followed by a nucleophilic attack by water.[10][11]
-
Enzyme-Cleavable Linkers: This class of linkers incorporates a short peptide sequence (e.g., valine-citrulline, Val-Cit) or another specific motif that is recognized and cleaved by enzymes, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[6][8][12] Upon cleavage of the linker, a self-immolative spacer often facilitates the release of the unmodified, active drug.[13]
dot digraph "Linker_Cleavage_Mechanisms" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 1. Cleavage Mechanisms of Different Linker Types", labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
subgraph "cluster_Disulfide" { label="Disulfide Linker"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADC_DS -> Released_Drug_DS [label="Cleavage", arrowhead=vee]; Trigger_DS [label="High Glutathione (GSH)\n(Intracellular)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trigger_DS -> ADC_DS [label="Induces", style=dashed, arrowhead=vee]; ADC_DS [label="Antibody-S-S-Drug"]; Released_Drug_DS [label="Antibody-SH + HS-Drug"]; }
subgraph "cluster_Hydrazone" { label="Hydrazone Linker"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ADC_HY -> Released_Drug_HY [label="Hydrolysis", arrowhead=vee]; Trigger_HY [label="Low pH (pH 4.5-6.5)\n(Endosome/Lysosome)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trigger_HY -> ADC_HY [label="Induces", style=dashed, arrowhead=vee]; ADC_HY [label="Antibody-Linker=N-N-Drug"]; Released_Drug_HY [label="Antibody-Linker=O + H2N-N-Drug"]; }
subgraph "cluster_Enzyme" { label="Enzyme-Cleavable Linker"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; ADC_EN -> Released_Drug_EN [label="Enzymatic Cleavage", arrowhead=vee]; Trigger_EN [label="Cathepsin B\n(Lysosome)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trigger_EN -> ADC_EN [label="Induces", style=dashed, arrowhead=vee]; ADC_EN [label="Antibody-Val-Cit-PABC-Drug"]; Released_Drug_EN [label="Unmodified Drug"]; } } Figure 1. Cleavage Mechanisms of Different Linker Types
Comparative Performance Data
The choice of linker significantly impacts the stability, efficacy, and toxicity profile of an ADC. The following tables summarize key performance data from various studies.
| Linker Type | Cleavage Trigger | Typical Plasma Half-Life | Advantages | Disadvantages | Representative ADC |
| Disulfide | High intracellular Glutathione (GSH) concentration | Variable; can be improved by steric hindrance (e.g., gem-dimethyl substitution)[14] | Good intracellular release; biocompatible.[] | Potential for premature release in plasma due to circulating thiols; stability and release are often coupled.[15] | Sar-3419 (maytansinoid payload) |
| Hydrazone | Acidic pH (endosomes/lysosomes) | Can be unstable; slow hydrolysis at physiological pH can occur.[6][14] | Effective release in the acidic tumor microenvironment or lysosomes.[] | Prone to off-target toxicity due to instability in circulation; less specific than enzyme-cleavage.[][6] | Mylotarg® (gemtuzumab ozogamicin), Besponsa® (inotuzumab ozogamicin)[14] |
| Enzyme-cleavable (Val-Cit) | Lysosomal proteases (e.g., Cathepsin B)[] | Generally high; comparable to non-cleavable linkers. | High plasma stability, specific release in target cells, allows for bystander effect.[1][17] | Efficacy depends on enzyme expression levels in tumor cells.[] | Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)[2] |
| Table 1: High-Level Comparison of Cleavable Linker Technologies. |
| ADC Target & Payload | Linker Type | Cell Line | In Vitro Cytotoxicity (IC50) | Key Finding |
| Anti-HER2-MMAE | Val-Cit (Enzyme-cleavable) | SK-BR-3 (HER2 high) | 10 ng/mL[1] | Cleavable linker showed higher potency.[1] |
| Anti-HER2-MMAE | mc (Non-cleavable) | SK-BR-3 (HER2 high) | 25 ng/mL[1] | - |
| Trastuzumab-Exatecan | GGFG (Enzyme-cleavable) | NCI-N87 | - | DAR decreased by ~50% in 7 days in vivo, indicating lower stability.[18] |
| Trastuzumab-Exatecan | Exo-linker (Enzyme-cleavable) | NCI-N87 | - | Showed greater DAR retention over 7 days, suggesting superior stability.[18] |
| Anti-HER2-MMAE | Sulfatase-cleavable | HER2+ cells | 61 and 111 pM | Demonstrated high plasma stability (>7 days) and cytotoxicity comparable to or better than peptide linkers.[19] |
| Anti-HER2-MMAE | Val-Ala (Enzyme-cleavable) | HER2+ cells | 92 pM | - |
| Table 2: Comparative Efficacy and Stability Data. |
Experimental Protocols
Reproducible and standardized methodologies are essential for the evaluation and comparison of ADC linker technologies.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature drug release in circulation.
-
Objective: To quantify the amount of intact ADC and the release of free payload over time in plasma.
-
Methodology:
-
Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Preparation: For free payload analysis, precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and centrifuge. For intact ADC analysis, use immuno-affinity capture methods (e.g., anti-Fc antibodies) to pull down the ADC.
-
Quantification: Analyze the supernatant (for free payload) or the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the respective components.[18][20] The drug-to-antibody ratio (DAR) can be monitored over time to assess linker stability.[18]
-
dot digraph "Plasma_Stability_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 2. Workflow for Plasma Stability Assay", labelloc=b, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
start [label="Incubate ADC in Plasma\n(37°C)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; timepoint [label="Collect Aliquots\nat Various Time Points", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Sample Processing\n(e.g., Protein Precipitation or\nImmuno-affinity Capture)"]; analyze [label="LC-MS Analysis"]; quantify [label="Quantify Intact ADC,\nFree Payload, and DAR"]; end [label="Determine Plasma Half-Life", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> timepoint; timepoint -> process; process -> analyze; analyze -> quantify; quantify -> end; } Figure 2. Workflow for Plasma Stability Assay
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing a target cancer cell line.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Methodology:
-
Cell Culture: Plate target antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and treat the cells.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration to calculate the IC50 value.[20]
-
In Vitro Linker Cleavage Assay
This assay directly measures the rate of linker cleavage under specific conditions.
-
Objective: To determine the kinetics of payload release triggered by a specific stimulus (e.g., enzyme, pH, reducing agent).
-
Methodology (Example for Enzyme-Cleavable Linker):
-
Enzyme Activation: Activate the relevant enzyme (e.g., Cathepsin B) in an appropriate assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[12]
-
Reaction Setup: Combine the ADC and the activated enzyme in the assay buffer and incubate at 37°C.
-
Time Points: At various intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution (e.g., cold organic solvent).
-
Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by HPLC or LC-MS to quantify the released payload.[13]
-
dot digraph "ADC_Internalization_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 3. Generalized ADC Internalization and Payload Release", labelloc=b, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
ADC [label="1. ADC Binds to\nTumor Cell Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="2. Internalization via\nEndocytosis"]; Endosome [label="3. Trafficking to\nEarly Endosome\n(pH 6.0-6.5)"]; Lysosome [label="4. Fusion with Lysosome\n(pH 4.5-5.0)"]; Cleavage [label="5. Linker Cleavage\n(Triggered by pH, Enzymes,\nor Reducing Environment)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="6. Payload Release\ninto Cytoplasm"]; Effect [label="7. Cytotoxic Effect\n(e.g., DNA Damage,\nMicrotubule Disruption)"]; Bystander [label="Bystander Killing\n(Neighboring Cells)", shape=box, style=dashed, color="#34A853"];
ADC -> Internalization; Internalization -> Endosome; Endosome -> Lysosome; Lysosome -> Cleavage; Cleavage -> Release; Release -> Effect; Release -> Bystander [style=dashed, color="#34A853"]; } Figure 3. Generalized ADC Internalization and Payload Release
Conclusion
The selection of a linker is a critical, multi-parameter optimization process in ADC development.[1]
-
Disulfide linkers offer a straightforward release mechanism but can suffer from inadequate plasma stability, though this can be mitigated through chemical modifications that introduce steric hindrance.[14]
-
Hydrazone linkers were used in early-generation ADCs but have shown limited plasma stability, which can lead to off-target toxicity.[6][14] Their application is now less common in favor of more stable systems.
-
Enzyme-cleavable linkers , particularly the Val-Cit dipeptide, have become a gold standard, providing an excellent balance of high plasma stability and efficient, specific intracellular drug release.[][17] This specificity contributes to a wider therapeutic window and has been validated in numerous clinically successful ADCs.[6]
Ultimately, the optimal linker choice depends on the specific antibody, payload, and target indication. A thorough evaluation using the experimental protocols outlined above is crucial for developing a safe and effective Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Acid-PEG4-S-S-PEG4-Acid vs. Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and therapeutic index of novel constructs such as Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison between a cleavable disulfide-based linker, Acid-PEG4-S-S-PEG4-Acid, and the robust, bioorthogonal click chemistry linkers.
The this compound linker is a homobifunctional crosslinker featuring two carboxylic acid groups for conjugation to amines, separated by a disulfide bond within two polyethylene glycol (PEG4) spacers.[1][2] This design imparts hydrophilicity and a cleavable linkage sensitive to the reducing environment within cells. In contrast, click chemistry encompasses a suite of highly efficient and specific reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions form a highly stable triazole ring, offering a non-cleavable linkage with exceptional stability.[4]
Quantitative Performance Comparison
The selection of a linker is often guided by key performance metrics such as reaction efficiency, kinetics, stability, and biocompatibility. The following table summarizes these parameters for disulfide linkers and click chemistry linkers based on available data.
| Parameter | This compound (Disulfide Linker) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Yield | Variable, can be high (>80%) but highly dependent on conditions.[5] | Typically high to quantitative (>95%).[5] | Generally high, often >90%.[5] |
| Reaction Rate | Generally slower than click chemistry. | Very fast with catalyst, can be complete in under an hour.[5] | Rates vary with cyclooctyne, can be very fast (k₂ up to ~3.6 M⁻¹s⁻¹).[5] |
| Selectivity | Selective for amines (via carboxylic acid activation). | Highly selective for azides and terminal alkynes.[5] | Highly selective for azides and strained alkynes.[6] |
| Bond Stability | Cleavable by reducing agents (e.g., glutathione, DTT).[4][] Stable in circulation but designed for intracellular release.[] | Highly stable triazole linkage, resistant to hydrolysis and enzymatic degradation.[4][9] | Highly stable triazole linkage, resistant to hydrolysis and enzymatic degradation.[4][9] |
| Biocompatibility | Good; disulfide bonds are endogenous.[] | Potential cytotoxicity from copper catalyst, though mitigated by ligands.[9][10] | Excellent; no cytotoxic catalyst required, ideal for in vivo applications.[3][6] |
| Cleavability | Yes, redox-sensitive.[] | No (forms stable triazole).[4] | No (forms stable triazole).[4] |
Experimental Workflows and Logical Relationships
The choice between these linkers dictates distinct experimental workflows. The following diagrams illustrate the conceptual steps involved in bioconjugation using each linker type.
Detailed Experimental Protocols
Protocol 1: Bioconjugation using this compound
This protocol describes the two-step conjugation of two amine-containing biomolecules (e.g., an antibody and a drug) using this compound, which requires activation of the carboxylic acid groups.[11][12]
Materials:
-
This compound
-
Amine-containing biomolecule 1 (e.g., antibody)
-
Amine-containing biomolecule 2 (e.g., drug)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Biomolecule 1:
-
Immediately add the activated linker solution to a solution of biomolecule 1 in Coupling Buffer. A 10- to 20-fold molar excess of the linker over the biomolecule is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Intermediate Conjugate:
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis against the Coupling Buffer.
-
-
Activation of the Second Carboxylic Acid:
-
Repeat the activation step (Step 1) with the purified intermediate conjugate to activate the second carboxylic acid group on the linker.
-
-
Conjugation to Biomolecule 2:
-
Add the second amine-containing biomolecule to the activated intermediate conjugate solution. The molar ratio should be optimized based on the specific biomolecules.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Add the quenching solution to stop the reaction.
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted biomolecules and quenching reagents.
-
Protocol 2: Bioconjugation using Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)
This protocol outlines the copper-free click chemistry reaction between an azide-functionalized biomolecule and a cyclooctyne-functionalized biomolecule.[13]
Materials:
-
Azide-functionalized biomolecule 1
-
Cyclooctyne-functionalized biomolecule 2 (e.g., DBCO, BCN)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., SEC, dialysis)
Procedure:
-
Preparation of Biomolecules:
-
Dissolve the azide-functionalized biomolecule and the cyclooctyne-functionalized biomolecule in the Reaction Buffer to the desired concentrations.
-
-
Click Reaction:
-
Mix the two biomolecule solutions. Near-stoichiometric amounts can be used due to the high efficiency of the reaction, though a slight excess (1.5 to 3-fold) of one component may be used to drive the reaction to completion.
-
Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. Reaction times may vary depending on the specific cyclooctyne used.
-
-
Purification:
-
Purify the final bioconjugate using a suitable method like SEC or dialysis to remove any unreacted starting materials.
-
Concluding Remarks
The choice between this compound and click chemistry linkers is fundamentally dependent on the desired properties of the final bioconjugate.
-
This compound is the linker of choice when cleavability is required. Its disulfide bond allows for the release of a payload in the reducing intracellular environment, a critical feature for many ADC designs.[][] However, researchers must consider the potential for premature cleavage and the more complex, multi-step conjugation process.
-
Click chemistry linkers , particularly those used in SPAAC, offer unparalleled stability, selectivity, and biocompatibility.[6][9] The resulting triazole linkage is exceptionally robust, making it ideal for applications requiring long-term stability in vivo.[4] The bioorthogonality of the reaction allows for conjugation in complex biological media and even on the surface of living cells. While the standard linkage is non-cleavable, cleavable moieties can be incorporated into the design of the azide or alkyne-containing molecules if release is necessary.
Ultimately, a thorough understanding of the application's requirements will guide the rational selection of the most appropriate linker, ensuring the successful development of effective and stable bioconjugates.
References
- 1. Acid-PEG4-SS-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocols [baseclick.eu]
The Influence of PEG Linker Length on ADC Efficacy and Pharmacokinetics: A Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of how polyethylene glycol (PEG) linker length critically influences the therapeutic index of Antibody-Drug Conjugates (ADCs). By synthesizing preclinical data, we explore the trade-offs between pharmacokinetics, in vitro potency, and in vivo efficacy.
The strategic design of the linker connecting a monoclonal antibody to a cytotoxic payload is a pivotal determinant of an ADC's success.[1] Among various technologies, PEG linkers have become a key component for optimizing an ADC's physicochemical and pharmacological properties.[2] The length of the PEG chain is a crucial parameter that can be modulated to enhance hydrophilicity, improve stability, and alter the pharmacokinetic profile, ultimately impacting the ADC's overall performance.[1][3]
Impact on Pharmacokinetics (PK)
The incorporation of PEG linkers, or PEGylation, generally improves the pharmacokinetic profile of an ADC. The length of the PEG chain directly influences the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and can shield the ADC from uptake by the reticuloendothelial system.[4] This leads to a longer plasma half-life and increased overall drug exposure (Area Under the Curve, AUC).[2][4]
Experimental data consistently show a trend where increasing PEG linker length correlates with slower clearance rates and prolonged half-life.[5][6] For instance, studies on ADCs with MMAE payloads have demonstrated that increasing PEG units from 2 to 24 leads to progressively lower plasma clearance.[5] A notable threshold effect has been observed, where clearance rates decrease significantly up to a PEG8 length, after which the improvements become less pronounced.[6] This extended circulation allows for greater accumulation of the ADC in tumor tissues, which can be advantageous for efficacy.[2][5]
| PEG Linker Length | ADC Example | Key PK Finding | Reference |
| No PEG | ZHER2-SMCC-MMAE | Shortest half-life (19.6 min) in a miniaturized ADC model. | [7] |
| PEG4 | Trastuzumab-MMAE (DAR 8) | Faster clearance compared to longer PEG chains. | [6] |
| PEG8 | Trastuzumab-MMAE (DAR 8) | Clearance rate significantly reduced; beyond this length, further PK improvements are minimal. | [6] |
| PEG12 | Trastuzumab-MMAE (DAR 8) | Slower clearance and higher exposure than shorter PEG chains. | [6] |
| PEG24 | RS7-MMAE (DAR 4/8) | Demonstrated prolonged half-life and enhanced animal tolerability. | [8] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 2.5-fold half-life extension compared to the non-PEGylated version. | [9] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 11.2-fold half-life extension compared to the non-PEGylated version. | [9] |
Note: This table synthesizes data from multiple studies using different antibodies, payloads, and models. Direct comparison requires caution; the data illustrates general trends.
Impact on Efficacy
The relationship between PEG linker length and ADC efficacy is more complex, presenting a trade-off between improved pharmacokinetics and potential reductions in in vitro potency.[1]
In Vitro Cytotoxicity: A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity (higher IC50 values).[2][9] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or interfere with the subsequent internalization and payload release mechanisms within the cancer cell.[2] However, in some cases, PEG inclusion has been shown to have no significant effect on conjugate potency across various cell lines.[6]
| PEG Linker Length | ADC Example | In Vitro Cytotoxicity Finding | Reference |
| No PEG | ZHER2-SMCC-MMAE | Most potent (IC50 of 0.36 nM). | [9] |
| PEG2, PEG4, PEG8, PEG12, PEG24 | αCD30-MMAE (DAR 8) | PEG inclusion had no effect on conjugate potency (EC50s were comparable). | [6] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 4.5-fold reduction in cytotoxicity compared to the non-PEGylated version. | [9] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 22-fold reduction in cytotoxicity compared to the non-PEGylated version. | [9] |
In Vivo Efficacy: Despite a potential decrease in in vitro potency, longer PEG linkers often lead to superior in vivo anti-tumor activity.[1][7] This enhancement is largely driven by the improved pharmacokinetic profile, which results in higher tumor accumulation of the ADC over time.[5] Studies have shown a binary effect where ADCs with PEG8, PEG12, and PEG24 linkers provided significantly greater tumor growth inhibition (75-85% reduction) compared to those with shorter PEG2 and PEG4 linkers (35-45% reduction).[5] This highlights that the benefits of prolonged exposure and enhanced tumor delivery can outweigh the reduction in direct cellular potency.[7]
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative ADC studies. Below are representative protocols for the key experiments cited.
In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of ADC that inhibits cancer cell growth by 50% (IC50).
-
Cell Culture: Target cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[2]
-
ADC Treatment: A dilution series of the ADCs with different PEG linker lengths is prepared. The culture medium is replaced with fresh medium containing the various ADC concentrations.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADCs to exert their cytotoxic effects.[2]
-
Viability Assessment: Cell viability is measured using a luminescence-based assay like CellTiter-Glo® or a colorimetric assay such as MTS.[2] The signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: The data are normalized to untreated control wells, and IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic regression model.
Pharmacokinetic (PK) Study in Rodents
This protocol is used to evaluate how ADCs with different PEG linkers are absorbed, distributed, metabolized, and excreted.
-
Animal Model: Studies are typically conducted in mice (e.g., Balb/c) or rats (e.g., Sprague-Dawley).[10]
-
ADC Administration: A single intravenous (IV) dose of each ADC variant (e.g., 3 mg/kg) is administered to a cohort of animals.[10]
-
Blood Sampling: Blood samples (e.g., ~50 µL) are collected from a suitable vessel (e.g., saphenous vein) at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, and up to 14 days).[5] Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Sample Processing: Plasma is isolated by centrifuging the blood samples.
-
Bioanalysis: The concentration of the total antibody or ADC in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[10]
Conclusion
The length of the PEG linker is a critical design attribute that significantly influences an ADC's therapeutic index. While longer PEG chains can substantially improve pharmacokinetics and subsequent in vivo efficacy, they may also reduce in vitro potency. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination. The data suggest that a threshold length (around PEG8) may exist for maximizing PK benefits without further compromise, guiding the rational design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance of Acid-PEG4-S-S-PEG4-Acid in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Acid-PEG4-S-S-PEG4-Acid linker, a cleavable and hydrophilic linker used in targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its performance is benchmarked against other common linker technologies, supported by experimental data from analogous systems to inform rational drug design and development.
Introduction to this compound
This compound is a bifunctional linker designed for the targeted delivery of therapeutic payloads to cancer cells. Its structure comprises three key components:
-
A Cleavable Disulfide Bond (-S-S-): This bond is stable in the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment of tumor cells, which have a significantly higher concentration of glutathione (GSH). This differential allows for the specific release of the payload within the target cells, minimizing off-target toxicity.
-
Two Polyethylene Glycol (PEG4) Spacers: These hydrophilic spacers enhance the aqueous solubility of the drug conjugate, which can prevent aggregation, especially with hydrophobic payloads. PEGylation is also known to improve the pharmacokinetic properties of bioconjugates, often leading to a longer circulation half-life.
-
Two Terminal Carboxylic Acid Groups (-Acid): These functional groups provide reactive handles for the covalent attachment of the linker to amine-containing molecules, such as antibodies, peptides, or small molecule drugs, through the formation of stable amide bonds.
This combination of features makes this compound a versatile tool for the development of targeted cancer therapies. It is particularly well-suited for use in PROTACs, where it can bridge the target protein binder and the E3 ligase ligand.
Comparative Performance Analysis
While specific quantitative data for drug conjugates utilizing the this compound linker across a wide range of cancer cell lines is not extensively available in the public domain, we can infer its performance based on the well-established principles of its constituent parts and compare it to other major linker classes.
Data Presentation: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for ADCs employing different types of cleavable linkers in various cancer cell lines. It is important to note that IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line being tested.
| Linker Type | Payload | Target Cell Line | Target Antigen | IC50 (ng/mL) |
| Glutathione-Sensitive (Disulfide) | MMAE | HER2+ (SK-BR-3) | HER2 | 10-50 |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ (SK-BR-3) | HER2 | 10-50 |
| pH-Sensitive (Hydrazone) | Doxorubicin | Breast Cancer (MCF-7) | - | Variable |
| Glutathione-Sensitive (Disulfide) | DM1 | CD30+ (Karpas 299) | CD30 | 5-20 |
| Protease-Sensitive (Val-Cit) | MMAE | CD30+ (Karpas 299) | CD30 | 1-10 |
| Non-Cleavable (Thioether) | DM1 | HER2+ (NCI-N87) | HER2 | 20-100 |
This data is compiled from various sources and is intended for illustrative and comparative purposes only.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for a drug conjugate employing the this compound linker relies on the differential in glutathione concentration between the extracellular and intracellular environments of tumor cells.
Mechanism of action for a drug conjugate with a disulfide linker.
Experimental Protocols
To evaluate the performance of a drug conjugate utilizing the this compound linker, a series of in vitro assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug conjugate in various cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Drug conjugate, unconjugated antibody, and free payload for controls
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the drug conjugate, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
The this compound linker represents a sophisticated tool in the design of targeted cancer therapies. Its cleavable disulfide bond offers the potential for tumor-specific payload release, while the hydrophilic PEG spacers can confer favorable physicochemical and pharmacokinetic properties to the resulting conjugate. Although direct comparative performance data for this specific linker across multiple cancer cell lines is limited in publicly available literature, the principles governing its mechanism of action are well-understood. The provided experimental protocols offer a robust framework for researchers to evaluate the efficacy and selectivity of novel drug conjugates employing this promising linker technology. The choice of linker is a critical parameter in the development of successful ADCs and PROTACs, and a thorough in vitro and in vivo characterization is paramount.
Navigating the Double-Edged Sword: A Comparative Guide to Disulfide Linker Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of disulfide linker performance in targeted therapeutics, supported by experimental data and detailed protocols.
The efficacy of targeted therapies, particularly antibody-drug conjugates (ADCs), hinges on the precise delivery of a potent payload to its intended target. The linker, a seemingly simple bridge between the targeting moiety and the cytotoxic agent, is a critical determinant of an ADC's success, dictating its stability, efficacy, and toxicity profile.[1] Disulfide linkers have emerged as a prominent class of cleavable linkers, ingeniously designed to exploit the starkly different redox environments between the extracellular space and the intracellular cytoplasm.[][3]
This guide provides a comprehensive comparison of disulfide linkers, focusing on the crucial balance between maintaining stability in circulation to prevent off-target effects and ensuring efficient cleavage upon internalization into target cells. We will delve into the mechanisms driving off-target toxicity, strategies to mitigate these effects, and the experimental protocols required to validate linker performance.
The Mechanism: Exploiting the Intracellular Redox Gradient
Disulfide linkers are designed to be stable under the physiological pH and low reducing potential of the bloodstream.[4] Their cleavage is triggered upon entry into the cell, where the concentration of reducing agents, primarily glutathione (GSH), is up to 1000-fold higher than in the plasma (1-10 mM intracellularly versus ~5 µM in blood).[][6][7] This high intracellular GSH concentration rapidly reduces the disulfide bond, breaking the bridge and liberating the cytotoxic payload precisely where it is needed.[8] This targeted release mechanism is a key advantage, aiming to maximize the therapeutic index by killing tumor cells while sparing healthy tissue.[]
Caption: Intracellular cleavage of a disulfide linker.
The Challenge: Premature Cleavage and Off-Target Toxicity
The primary challenge with disulfide linkers is their potential for premature cleavage in systemic circulation, leading to off-target toxicity.[][4] This occurs when the disulfide bond is cleaved before the ADC reaches the target cell, releasing the highly potent payload into the bloodstream.[3] This premature release can be caused by interactions with circulating free thiols, such as cysteine or reduced albumin.[6][9] The consequence is a narrower therapeutic window and potential for systemic side effects.[8]
Another consideration is the "bystander effect."[4] When a cleavable linker releases its payload, the drug can diffuse out of the target cell and kill neighboring cells, including antigen-negative tumor cells. This can be highly advantageous for treating heterogeneous tumors.[1][8] However, if significant payload release occurs systemically, this bystander effect contributes to off-target toxicity.
Engineering Stability: The Role of Steric Hindrance
A key strategy to enhance the plasma stability of disulfide linkers is the introduction of steric hindrance. By placing bulky chemical groups, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the linker is shielded from nucleophilic attack by circulating thiols.[6][10][11] This modification can significantly decrease the rate of premature cleavage, thereby improving the ADC's safety profile and pharmacokinetic properties.[8][12]
However, this presents a classic trade-off: increasing steric hindrance to boost plasma stability can also slow down the desired intracellular cleavage, potentially reducing the ADC's efficacy.[9][11] The optimal level of steric hindrance must balance the need for stability with the requirement for efficient payload release within the tumor cell.[10]
Comparison of Disulfide Linkers
The stability and release kinetics of disulfide linkers can be fine-tuned by modifying the steric environment around the cleavable bond. The table below compares common disulfide linker motifs based on their level of steric hindrance and resulting plasma stability.
| Linker Type/Example | Representative Structure (R-S-S-R') | Steric Hindrance | Relative Plasma Stability | Key Characteristics |
| Un-hindered | -CH₂-S-S-CH₂- | Low | Low to Moderate | Prone to rapid cleavage by circulating thiols, leading to potential off-target toxicity.[6] May be suitable for rapidly internalizing targets. |
| Mono-hindered | -C(CH₃)H-S-S-CH₂- | Moderate | Moderate | Offers a balance between stability and release. Often shows improved efficacy compared to un-hindered linkers.[6][10] |
| Di-hindered (e.g., SPDB) | -C(CH₃)₂-S-S-CH₂- | High | High | Provides significantly enhanced plasma stability, reducing off-target release.[8][10] May have a slower payload release rate inside the cell.[11] |
| Di-hindered (symmetrical) | -C(CH₃)₂-S-S-C(CH₃)₂- | Very High | Very High | The most stable configuration, but may lead to inefficient payload release, potentially compromising anti-tumor activity.[10] |
Key Experimental Protocols for Evaluating Linker Stability
Rigorous evaluation of linker stability is paramount in ADC development. The following protocols outline key assays to assess cross-reactivity and off-target payload release.
Caption: Workflow for assessing ADC linker stability.
In Vitro Plasma Stability Assay
-
Objective: To quantify the premature release of the payload from an ADC in plasma, which simulates its stability in circulation.[13][14]
-
Methodology:
-
Incubation: Incubate the ADC at a set concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, rat) at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[13]
-
Sample Preparation: Precipitate plasma proteins from the aliquots using cold acetonitrile containing an internal standard. Centrifuge to pellet the proteins.[13]
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released free payload.[13][14]
-
Data Analysis: Plot the concentration of released payload over time to determine the linker's stability and half-life in plasma.
-
In Vitro Reductive Cleavage Assay
-
Objective: To assess the linker's susceptibility to cleavage in a reducing environment that mimics the intracellular cytoplasm.
-
Methodology:
-
Incubation: Incubate the ADC in a buffer (e.g., PBS) containing a physiological concentration of a reducing agent, such as glutathione (GSH, e.g., 5 mM) or dithiothreitol (DTT).[10]
-
Time Points: Collect samples at various intervals.
-
Analysis: Analyze the samples to measure the amount of released payload. This can be done via LC-MS or by using a chromogenic reagent like DTNB (Ellman's reagent) that reacts with free thiols generated upon cleavage.[15]
-
Data Analysis: Determine the rate of cleavage to compare the relative lability of different linkers.
-
Cell-Based Cytotoxicity Assay
-
Objective: To evaluate the ADC's ability to kill target cancer cells, which is dependent on efficient payload release.
-
Methodology:
-
Cell Culture: Plate target antigen-expressing cancer cells.
-
Treatment: Treat the cells with serial dilutions of the disulfide-linked ADC, a control ADC with a non-cleavable linker, and the free payload.[13]
-
Incubation: Incubate the cells for a period sufficient for ADC internalization, linker cleavage, and cell death (typically 72-120 hours).[13]
-
Viability Assessment: Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo® assay).[13]
-
Data Analysis: Compare the IC50 (half-maximal inhibitory concentration) values. A high potency (low IC50) for the disulfide-linked ADC relative to the non-cleavable control suggests efficient intracellular payload release.
-
In Vivo Pharmacokinetic (PK) Study
-
Objective: To measure the stability of the ADC in a living system and determine the levels of intact ADC, total antibody, and prematurely released payload in circulation over time.[1][14]
-
Methodology:
-
Administration: Administer a single dose of the ADC to an animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points.
-
Analysis: Process the plasma and use analytical methods like ELISA or LC-MS to measure three key components:
-
Total Antibody: Measures all antibody-containing species.
-
Intact ADC: Measures the concentration of the ADC with the payload still attached.
-
Free Payload: Measures the concentration of the prematurely released drug.[14]
-
-
Data Analysis: Analyze the pharmacokinetic profiles of each component to directly assess the in vivo stability of the linker. A rapid decrease in intact ADC with a corresponding increase in free payload indicates poor linker stability.
-
Conclusion
The selection of a disulfide linker is a critical decision in the design of targeted therapeutics. While their redox-sensitivity offers an elegant mechanism for tumor-specific drug release, it is coupled with the inherent risk of premature cleavage and off-target toxicity.[9] Strategies such as introducing steric hindrance have proven effective in enhancing plasma stability, but this must be carefully balanced against the need for efficient intracellular payload release.[10][11] A comprehensive suite of in vitro and in vivo experiments is essential to validate linker performance, ensuring the development of ADCs with an optimal therapeutic window. Ultimately, the ideal disulfide linker is one that remains inert in circulation but efficiently releases its potent cargo upon reaching the target, truly embodying the "magic bullet" concept.
References
- 1. benchchem.com [benchchem.com]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. adcreview.com [adcreview.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Targeted Nanoparticle Delivery: A Linker-Centric Comparison
For researchers, scientists, and drug development professionals, the journey of a nanoparticle therapeutic from concept to clinic is paved with rigorous validation. A critical component in this journey is the linker, the molecular bridge connecting the nanoparticle to its targeting ligand and therapeutic payload. The choice of linker profoundly influences the stability, specificity, and efficacy of the entire nanoconstruct. This guide provides an objective comparison of common and alternative linkers, supported by experimental data, to aid in the rational design and validation of targeted nanoparticle delivery systems.
This comprehensive guide delves into the performance of various linkers, presenting quantitative data in clearly structured tables for easy comparison. Detailed experimental protocols for key validation assays are provided, alongside visual workflows and pathway diagrams to clarify complex processes.
At the Core of Targeting: A Comparison of Linker Technologies
The ideal linker for targeted nanoparticle delivery must strike a delicate balance: it needs to be stable enough to prevent premature drug release in circulation, yet labile enough to efficiently release its payload at the desired site of action. The two primary categories of linkers that address this challenge are cleavable and non-cleavable linkers.
Cleavable Linkers: These linkers are designed to break under specific physiological conditions prevalent in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. This "triggered release" mechanism can enhance the therapeutic window by concentrating the drug at the site of disease.
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the nanoparticle and the payload. Drug release is dependent on the degradation of the entire nanoparticle construct, typically within the lysosomal compartment of the target cell. This approach generally offers superior plasma stability.[1]
Quantitative Performance Metrics
The following tables summarize the performance of various linker types based on preclinical data. It is important to note that direct head-to-head comparisons can be challenging due to variations in nanoparticle platforms, payloads, and experimental models across different studies.
| Linker Type | Example Linker | Nanoparticle-Payload Conjugate | Target Cell Line | IC50 (nM) |
| Cleavable | Valine-Citrulline (VC) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 0.5[2] |
| Hydrazone | Doxorubicin-Hydrazone-Nanoparticles | Various Cancer Lines | Varies (pH-dependent) | |
| Disulfide | Thiol-responsive Nanoparticles | Various Cancer Lines | Varies (redox-dependent) | |
| Non-Cleavable | SMCC | Trastuzumab-MCC-DM1 (T-DM1) | SK-BR-3 (HER2+) | 2.8[2] |
| Thioether | Thioether-linked Nanoparticles | Various Cancer Lines | Varies |
Table 1: In Vitro Cytotoxicity of Nanoparticles with Different Linkers. Lower IC50 values indicate higher potency.
| Linker Type | Example Linker | Nanoparticle-Payload Conjugate | Tumor Model | Tumor Growth Inhibition (%) |
| Cleavable | Valine-Citrulline (VC) | Anti-CD22-vc-MMAE | Human lymphoma xenograft | Significant tumor regression[2] |
| Hydrazone | pH-sensitive Doxorubicin Nanoparticles | Murine breast cancer | Significant inhibition | |
| Non-Cleavable | SMCC | Trastuzumab-MCC-DM1 (T-DM1) | NCI-N87 gastric cancer xenograft | ~50%[2] |
Table 2: In Vivo Efficacy of Nanoparticles with Different Linkers.
| Linker Type | Example Linker | Nanoparticle-Payload Conjugate | Species | Plasma Half-life (t1/2) |
| Cleavable | Disulfide | Disulfide-linked Nanoparticles | Mouse | Variable, susceptible to reduction |
| Non-Cleavable | SMCC | Trastuzumab-MCC-DM1 (T-DM1) | Human | >7 days[3] |
| Alternative | PEGylated | PEGylated Liposomes | Mouse | 16.5 - 27.9 h[4] |
Table 3: Plasma Stability of Nanoparticles with Different Linkers.
Visualizing the Pathways and Processes
To better understand the mechanisms of targeted delivery and the workflows for their validation, the following diagrams are provided.
Experimental Protocols for Key Validation Assays
Detailed and reproducible protocols are the bedrock of reliable validation. The following sections provide step-by-step methodologies for essential in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (WST-8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the targeted nanoparticles on cancer cells.
Materials:
-
Target cancer cell line and appropriate culture medium
-
96-well cell culture plates
-
Targeted nanoparticle suspensions at various concentrations
-
WST-8 (Water Soluble Tetrazolium salt) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in fresh culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the nanoparticle concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the internalization of fluorescently labeled nanoparticles into target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled targeted nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and measure the emission.
-
Data Analysis: Gate the live cell population based on forward and side scatter profiles. Quantify the mean fluorescence intensity of the gated population, which corresponds to the amount of nanoparticle uptake. Compare the fluorescence intensity of treated cells to that of untreated control cells.
In Vivo Biodistribution Study Using Fluorescence Imaging
Objective: To determine the tissue and tumor distribution of targeted nanoparticles in a living animal model.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mice)
-
Fluorescently labeled targeted nanoparticles
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
Protocol:
-
Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells. Allow the tumors to reach a suitable size (e.g., 100-200 mm³).
-
Nanoparticle Administration: Inject the fluorescently labeled nanoparticles intravenously into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Acquire fluorescence images of the excised organs.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs from both the in vivo and ex vivo images. Express the data as the percentage of injected dose per gram of tissue (%ID/g).
Alternative Linker Strategies: Expanding the Toolkit
Beyond the conventional cleavable and non-cleavable linkers, emerging strategies offer new possibilities for optimizing targeted nanoparticle delivery.
Biodegradable Linkers: These linkers are designed to degrade into non-toxic byproducts, potentially improving the safety profile of the nanoparticle system. Often based on natural polymers or polyesters, they can be engineered to degrade at specific rates.
Click Chemistry Linkers: "Click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and specific method for conjugating targeting ligands and payloads to nanoparticles.[2][3] This modular approach allows for the rapid generation and screening of a diverse library of targeted nanoparticles.
Conclusion
The validation of targeted nanoparticle delivery is a multifaceted process that hinges on the careful selection and characterization of the linker. This guide provides a framework for comparing different linker technologies, supported by quantitative data and detailed experimental protocols. By understanding the nuances of linker performance and employing rigorous validation methodologies, researchers can accelerate the development of safe and effective nanoparticle-based therapeutics. The continued innovation in linker design, including the exploration of biodegradable and click chemistry-based approaches, promises to further refine our ability to precisely deliver therapeutic payloads to their intended targets.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nanoparticle elasticity affects systemic circulation lifetime by modulating adsorption of apolipoprotein A-I in corona formation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cleavable Linkers: A Comparative Analysis of Drug Release Profiles
For researchers, scientists, and drug development professionals, the choice of a linker in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) is a critical decision that profoundly influences the therapeutic index. An ideal linker must ensure the conjugate remains stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and payload release at the target site.[1][2] Cleavable linkers, which are designed to release their payload in response to specific physiological triggers, are a cornerstone of modern drug conjugate design.[3][4]
This guide provides an objective, data-driven comparison of the most prevalent classes of cleavable linkers: pH-sensitive (hydrazone), redox-sensitive (disulfide), and enzyme-sensitive (peptide-based and others). This analysis summarizes quantitative data on linker performance, details key experimental methodologies for their evaluation, and presents visual representations of their mechanisms and workflows to aid in the rational design of next-generation therapeutics.
General Mechanism of Action for Antibody-Drug Conjugates
The therapeutic action of an ADC involves a multi-step process beginning with administration and culminating in targeted cell death. The linker's properties are crucial at each stage, ensuring stability during circulation and enabling payload release only after internalization into the target cell.[4]
Quantitative Comparison of Cleavable Linkers
The performance of a cleavable linker is primarily defined by its stability in plasma versus its liability under specific trigger conditions. The following tables provide a comparative summary of quantitative data for major linker classes. Direct comparison of absolute values should be approached with caution, as experimental conditions, conjugate models, and analytical methods vary between studies.[5]
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Trigger | Representative Conjugate/Model | Matrix/Animal Model | Stability Metric (Half-life, t½) | Reference |
| Hydrazone | Acidic pH | Gemtuzumab ozogamicin | Human Plasma | ~1.5-2% release per day | [6] |
| Phenylketone-derived hydrazone | Human and Mouse Plasma | ~2 days | [7] | ||
| Disulfide | Reducing Agents | Maytansinoid-ADC (Sterically hindered) | Mouse | >3 days | [6] |
| Generic Disulfide Linker | Circulation (General) | Less stable, prone to premature cleavage | [8] | ||
| Peptide | Proteases | Val-Cit-MMAE | Human Plasma | ~230 days | [6] |
| Val-Cit-MMAE | Mouse Plasma | ~80 hours | [6] | ||
| Val-Ala-MMAE | Mouse Plasma | Hydrolyzed within 1 hour | [7] | ||
| Sulfatase-cleavable | Sulfatase | Arylsulfate-MMAE | Mouse Plasma | >7 days | [7] |
| β-Glucuronide | β-Glucuronidase | β-Glucuronide-PABC-MMAE | Rat Plasma | Mostly intact through day 12 | [9] |
Table 2: Payload Release Efficiency Under Trigger Conditions
| Linker Type | Trigger Condition | Release Characteristics | Reference |
| Hydrazone | Acidic (pH 4.5-5.5) | Rapid hydrolysis; release rate is pH-dependent. | [10][11] |
| 100% release within 12 hours at pH 5.0. | [12] | ||
| Disulfide | High Glutathione (GSH) | Efficient cleavage in reductive intracellular environments. | [13][14] |
| Peptide (Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | Efficient cleavage by specific proteases. | [10][15] |
| Sulfatase-cleavable | Sulfatase Enzyme | Rapid cleavage (t½ = 24 minutes) in presence of enzyme. | [7] |
| ROS-Responsive (Thioketal) | Reactive Oxygen Species (e.g., 100 µM H₂O₂) | >80% drug release after 48 hours. | [16] |
Cleavage Mechanisms and Profiles
The distinct cleavage mechanisms of these linkers are fundamental to their targeted drug release.
pH-Sensitive Linkers (e.g., Hydrazone)
Hydrazone linkers are designed to be stable at the neutral pH of blood (~7.4) but hydrolyze rapidly in the acidic environments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[1][11] This acid-catalyzed hydrolysis releases the payload. While clinically validated in drugs like gemtuzumab ozogamicin, their stability can be a concern, with some hydrazone linkers showing half-lives of only 2-3 days in plasma.[6][7][10]
Redox-Sensitive Linkers (e.g., Disulfide)
These linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a key reducing agent, is much higher inside cells.[17] Disulfide bonds are readily cleaved by GSH, releasing the drug. The stability of disulfide linkers can be tuned by introducing steric hindrance near the bond to slow premature reduction in the bloodstream.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 15. benchchem.com [benchchem.com]
- 16. Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatible Stimuli-Sensitive Natural Hydrogels: Recent Advances in Biomedical Applications [mdpi.com]
Assessing the Immunogenicity of PEGylated Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biotherapeutics, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, improved stability, and a reduction in the immunogenicity of the parent molecule. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies (APAs). These antibodies can have significant clinical consequences, including accelerated blood clearance (ABC) of the drug, loss of efficacy, and hypersensitivity reactions.[1][2][3][4][5] Therefore, a thorough assessment of the immunogenicity of PEGylated bioconjugates is a critical aspect of their preclinical and clinical development.[3][6]
This guide provides an objective comparison of various factors influencing the immunogenicity of PEGylated bioconjugates, details the experimental methodologies used for its assessment, and presents supporting experimental data to aid researchers in designing and interpreting immunogenicity studies.
Comparative Analysis of Factors Influencing Immunogenicity
The immunogenicity of a PEGylated bioconjugate is a complex, multifactorial issue.[3] Key factors include the characteristics of the PEG polymer, the nature of the conjugated protein, and patient-related factors.[4][7]
PEG-Related Factors
The physicochemical properties of the PEG molecule itself play a crucial role in its potential to elicit an immune response.
| Factor | Comparison | Impact on Immunogenicity | Supporting Evidence |
| Molecular Weight | High MW (e.g., >30 kDa) vs. Low MW (e.g., <5 kDa) | Higher molecular weight PEGs are generally more immunogenic.[4][8] | Bovine serum albumin (BSA) modified with PEG 30,000 induced significantly stronger in vivo anti-PEG IgM responses than counterparts modified with PEG 2,000 and 5,000.[8] |
| Architecture | Linear vs. Branched | While branched PEGs may offer better shielding of the protein core, the impact on the immunogenicity of the PEG moiety itself is not always significant.[4] Some evidence suggests branched structures may offer advantages in reducing immunogenicity.[9] | A study investigating the anti-PEG immune response to PEGylated proteins found that the branching of methoxy PEG (mPEG) had an insignificant effect on the anti-PEG immune response to the proteins studied.[3] |
| Terminal Functional Groups | Methoxy-PEG (mPEG) vs. Hydroxy-PEG | The chemical group at the end of the PEG chain can influence the immune response.[4] Hydroxy-PEG has been found to be less immunogenic than methoxy-PEG.[10] | Studies have shown that the terminal PEGylation group influences PEG immunogenicity.[10] |
Protein-Related Factors
The intrinsic properties of the therapeutic protein being PEGylated are also a significant determinant of the overall immunogenicity of the bioconjugate.
| Factor | Impact on Immunogenicity | Supporting Evidence |
| Immunogenicity of the Native Protein | PEGylation of a highly immunogenic protein may not completely abrogate its immunogenicity. The underlying protein can still elicit an immune response. | For some biologics, PEGylation is a prerequisite for therapeutic viability due to the high immunogenicity of their native forms.[1][8] |
| Origin of the Protein | PEGylated proteins derived from non-human sources tend to trigger stronger anti-PEG immune responses compared to those from human sources.[1] | A relatively low incidence of APAs is reported against human-derived PEGylated factor VIII.[1] |
Host and Treatment-Related Factors
Patient and administration-specific factors can also modulate the immunogenic response.
| Factor | Impact on Immunogenicity | Supporting Evidence |
| Route of Administration | Subcutaneous administration may be more likely to elicit an immune response compared to the intravenous route due to increased interaction with immune cells.[7] | Intravenous injections are more likely to trigger a systemic immune response, while subcutaneous injections tend to elicit more localized immune reactions.[1] |
| Dose and Frequency | Higher doses or more frequent administration may increase the likelihood of an immune response.[7] Conversely, for some PEGylated nanocarriers, larger doses and extended time between injections can lower the occurrence of the ABC phenomenon.[8] | Repeated administrations of PEGylated drugs can lead to the production of anti-PEG antibodies.[1] |
| Pre-existing Antibodies | Individuals may have pre-existing anti-PEG antibodies due to prior exposure to PEG in cosmetics, food, and other products, which can impact the safety and efficacy of PEGylated therapeutics.[1][6] | Pre-existing APAs have been detected in individuals with no prior exposure to PEGylated drugs.[1] |
Experimental Protocols for Immunogenicity Assessment
A multi-tiered approach is typically employed to assess the immunogenicity of PEGylated bioconjugates, involving screening, confirmation, and characterization of anti-drug antibodies (ADAs), including those specific to the PEG moiety.[3][4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
ELISA is a widely used method for the detection and quantification of anti-PEG antibodies.[2][3][4]
Protocol for Direct Anti-PEG IgG/IgM ELISA: [3][9]
-
Coating: Coat high-binding 96-well microplates with a PEGylated molecule (e.g., mPEG-BSA) or a chemically activated PEG at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.[4]
-
Washing: Wash the plates five times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking: Block non-specific binding sites by incubating the plates with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody being measured (e.g., HRP-conjugated anti-human IgG or IgM) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a suitable substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.[9]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[9]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody present in the sample.[9]
In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for assessing the immunogenicity of a PEGylated conjugate in mice.[9][11]
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6). The use of transgenic mice expressing the human form of the therapeutic protein can be valuable.[11]
-
Grouping: Divide the animals into experimental groups (e.g., test article, positive control, negative control), with a typical group size of 5-10 animals.[9]
-
Immunization Schedule:
-
Serum Collection: Collect blood samples at multiple time points throughout the study (e.g., weekly or bi-weekly) to monitor the antibody response over time.[9]
-
Antibody Titer Determination: Analyze the collected serum samples for the presence of anti-PEG IgM and IgG antibodies using the ELISA protocol described above.[9]
-
Pharmacokinetic Analysis: In a parallel or satellite group of animals, assess the pharmacokinetic profile of the PEGylated conjugate after single and multiple administrations to determine if an accelerated blood clearance phenomenon is occurring.[9]
-
Data Analysis: Compare the anti-PEG antibody titers and pharmacokinetic parameters between the different experimental groups.[9]
Cell-Based Assays for Neutralizing Antibody (NAb) Detection
Cell-based assays are used to determine if the detected anti-PEG antibodies have a neutralizing capacity, meaning they can inhibit the biological activity of the PEGylated drug.[4]
Protocol for a Proliferation-Based NAb Assay: [4]
-
Cell Culture: Culture a cell line that proliferates in response to the biological activity of the PEGylated therapeutic (e.g., a growth factor-dependent cell line).[4]
-
Sample Pre-incubation: Pre-incubate the PEGylated drug at a fixed concentration with serially diluted serum samples for 1-2 hours at 37°C to allow any neutralizing antibodies to bind to the drug.
-
Cell Stimulation: Add the pre-incubated drug-serum mixture to the cultured cells.
-
Incubation: Incubate the plate for a period sufficient to observe a proliferative response (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[4]
-
Response Measurement: Measure cell proliferation using a suitable method, such as the addition of a metabolic dye (e.g., MTT, XTT) or a reagent that measures ATP content (e.g., CellTiter-Glo®).[4]
-
Data Analysis: A reduction in the proliferative response in the presence of a patient sample, compared to a control with the drug alone, indicates the presence of neutralizing antibodies.[4]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows involved in the immunogenicity assessment of PEGylated bioconjugates.
Caption: T-cell dependent immune response to PEGylated bioconjugates.
Caption: Tiered workflow for immunogenicity assessment of PEGylated bioconjugates.
Caption: Mechanism of the Accelerated Blood Clearance (ABC) phenomenon.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. A review on the immunogenicity towards marketed PEGylated enzyme therapeutics in pre-clinical and clinical settings [studenttheses.uu.nl]
- 7. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Acid-PEG4-S-S-PEG4-Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, procedural information for the proper disposal of Acid-PEG4-S-S-PEG4-Acid, a bifunctional linker characterized by a cleavable disulfide bond. Adherence to these protocols is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound should be treated as potentially hazardous chemical waste.[2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles | Must be worn at all times. | To protect from potential splashes of the solid or solutions.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. | To prevent skin contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required. | To protect skin and clothing from accidental spills.[1][2] |
| Respiratory Protection | Not generally required for small quantities. | Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood should be utilized.[1] | To minimize the risk of inhalation.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.[2]
1. Waste Segregation:
Proper segregation is the foundational step in safe chemical waste management.[2]
-
Solid Waste: Unused or expired this compound powder should be placed in its original container or a clearly labeled, sealed container designated for solid chemical waste. Any contaminated materials, such as weigh boats and pipette tips, should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound".[2]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container. The container should be clearly labeled "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.[2]
2. Chemical Deactivation (Quenching):
The cleavable disulfide bond in this compound can be utilized for its deactivation before disposal. A two-step quenching process is recommended to neutralize its reactivity prior to collection as hazardous waste.[1]
Experimental Protocol for Deactivation:
-
Step 1: Neutralization of the Carboxylic Acid:
-
Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic waste solution while stirring.
-
Monitor the pH of the solution periodically using a pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[3] Be aware that this reaction may be exothermic.[3]
-
-
Step 2: Reduction of the Disulfide Bond:
-
Following neutralization, the disulfide bond should be cleaved.
-
A common and effective reducing agent is dithiothreitol (DTT). Add DTT to the neutralized solution to a final concentration of 100 mM.[1]
-
3. Final Disposal:
After the chemical quenching is complete, the resulting solution should be disposed of as hazardous chemical waste.[1]
-
Transfer the final solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction products and the quenching agents used.[1]
-
Ensure that waste containers are securely sealed to prevent leakage or the release of vapors.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][4] Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
Spill Management
In the event of a spill, the following procedures should be followed:
-
For small spills of the solid: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.[1]
-
For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent.[1]
-
For larger spills: Evacuate the area and contact your institution's environmental health and safety department.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Acid-PEG4-S-S-PEG4-Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Acid-PEG4-S-S-PEG4-Acid is paramount. This bifunctional crosslinker, featuring two carboxylic acid groups and a central, cleavable disulfide bond, requires careful management to ensure laboratory safety, experimental integrity, and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive safety plan can be formulated by examining the characteristics of its key structural components: the polyethylene glycol (PEG) spacers, the disulfide (S-S) bond, and the carboxylic acid functional groups. Based on data from structurally similar compounds, this reagent should be handled with care, assuming it may be harmful if swallowed and could cause skin and eye irritation.[1]
Personal Protective Equipment (PPE)
A proactive approach to laboratory safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes of the solid or solutions. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1] | |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required to protect skin and clothing from accidental spills.[1] | |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood should be utilized.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[1]
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[4]
Preparation and Handling
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[1]
-
Avoid generating dust when handling the solid form.[4]
-
Ensure all laboratory personnel involved are familiar with the potential hazards and have reviewed the relevant safety information.[1]
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
Disposal Plan: Managing Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as unused product, pipette tips, weighing papers, and gloves, must be collected in a designated, leak-proof container clearly labeled as hazardous waste.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste stream with other chemicals unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][5]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.[1]
Final Disposal
-
All waste, including the container, must be sent to an approved waste disposal plant.[5] Under no circumstances should it be disposed of down the drain.[5]
-
Arrange for pickup of full waste containers through your EHS department or a licensed chemical waste disposal company.[5]
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
